Product packaging for 1,1,2,2-Tetrachloropropane(Cat. No.:CAS No. 13116-60-4)

1,1,2,2-Tetrachloropropane

Cat. No.: B080383
CAS No.: 13116-60-4
M. Wt: 181.9 g/mol
InChI Key: MDCBRXYTSHYYJE-UHFFFAOYSA-N
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Description

1,1,2,2-Tetrachloropropane serves as a valuable compound in advanced chemical research, particularly in the study of molecular conformations and as a building block for synthesis. Research has demonstrated that this molecule exists as a mixture of trans and gauche conformers in both liquid and gaseous states, making it a subject of interest in spectroscopic studies to understand internal rotational energy barriers and dynamics using techniques such as NMR and vibrational spectroscopy . Furthermore, this compound and its derivatives function as key intermediates in synthetic pathways. For instance, it is related to compounds like 1,1,1,2,3-pentachloropropane (HCC-240db), which is used in the catalyst-free gas-phase preparation of 1,1,2,3-tetrachloropropene (HCC-1230xa) . HCC-1230xa is a useful material for producing various fluorocarbons and polymer monomers . The primary research value of this compound lies in these specialized applications, facilitating progress in physical chemistry and industrial synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4Cl4 B080383 1,1,2,2-Tetrachloropropane CAS No. 13116-60-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,2,2-tetrachloropropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Cl4/c1-3(6,7)2(4)5/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDCBRXYTSHYYJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(Cl)Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Cl4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5074000
Record name Propane, 1,1,2,2-tetrachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13116-60-4
Record name 1,1,2,2-Tetrachloropropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013116604
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, 1,1,2,2-tetrachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,2,2-TETRACHLOROPROPANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J40616P0X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 1,1,2,2-Tetrachloropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physicochemical properties of 1,1,2,2-tetrachloropropane. The information is curated for researchers, scientists, and professionals in drug development who require precise data for modeling, safety assessments, and experimental design. This document summarizes key quantitative data in a structured format, outlines detailed experimental protocols for property determination, and includes visualizations of experimental workflows.

Core Physicochemical Data

This compound, a halogenated hydrocarbon, possesses a unique set of physical and chemical characteristics that are crucial for its handling, application, and environmental fate assessment. A summary of its key physicochemical properties is presented below. It is important to note that while some experimental data is available, other values are based on computational models and require experimental verification for critical applications.

PropertyValueSource/Method
Molecular Formula C₃H₄Cl₄-
Molecular Weight 181.88 g/mol -
CAS Number 13116-60-4-
Boiling Point 154 °CExperimental
Melting Point Data not available-
Density Data not available-
Vapor Pressure Data not available-
Water Solubility Data not available-
Octanol-Water Partition Coefficient (logP) 3.1Computed (XLogP3-AA)[1]

Experimental Protocols for Physicochemical Property Determination

Accurate determination of physicochemical properties is fundamental to chemical research and development. The following sections detail standardized experimental methodologies, primarily based on OECD guidelines, for the key properties of this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure substance, the normal boiling point is measured at a standard pressure of 101.325 kPa.

Methodology (Based on OECD Guideline 103):

A common and accurate method for determining the boiling point is through distillation.[2]

  • Apparatus Setup: A distillation apparatus is assembled, consisting of a boiling flask, a condenser, a thermometer, and a collection vessel.

  • Sample Preparation: A measured volume of this compound is placed in the boiling flask along with boiling chips to ensure smooth boiling.

  • Heating: The flask is gently heated.

  • Temperature Measurement: The thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation head. This ensures the temperature of the vapor in equilibrium with the liquid is measured.

  • Data Recording: The temperature is recorded when the liquid is boiling steadily and the condensed vapor is collected in the receiving flask. This stable temperature is the boiling point.

experimental_workflow_boiling_point cluster_setup Apparatus Setup cluster_measurement Measurement setup Assemble Distillation Apparatus sample_prep Add this compound and Boiling Chips to Flask heating Gently Heat the Flask sample_prep->heating temp_measurement Monitor Temperature of Vapor heating->temp_measurement data_recording Record Stable Boiling Temperature temp_measurement->data_recording experimental_workflow_density cluster_preparation Preparation cluster_measurement Measurement & Calculation weigh_empty Weigh Empty Pycnometer fill_pycnometer Fill Pycnometer with Sample weigh_empty->fill_pycnometer thermostat Thermostat to Constant Temperature fill_pycnometer->thermostat weigh_filled Weigh Filled Pycnometer thermostat->weigh_filled calculate_density Calculate Density (mass/volume) weigh_filled->calculate_density experimental_workflow_water_solubility cluster_equilibration Equilibration cluster_analysis Analysis mix Mix Excess Sample with Water agitate Agitate at Constant Temperature mix->agitate separate Separate Aqueous Phase agitate->separate analyze Determine Concentration (GC/HPLC) separate->analyze experimental_workflow_logp cluster_preparation Preparation & Equilibration cluster_analysis Analysis & Calculation prepare Prepare Sample in Octanol or Water mix_phases Mix with the Other Phase prepare->mix_phases equilibrate Shake to Reach Equilibrium mix_phases->equilibrate separate_phases Separate Octanol and Water Phases equilibrate->separate_phases analyze_phases Analyze Concentration in Both Phases separate_phases->analyze_phases calculate_logp Calculate logP analyze_phases->calculate_logp

References

"1,1,2,2-Tetrachloropropane CAS number 13116-60-4"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 1,1,2,2-Tetrachloropropane (CAS Number 13116-60-4)

Disclaimer: Scientific literature and public databases contain very limited specific experimental data for this compound. Much of the available information pertains to the similarly named but structurally distinct compound, 1,1,2,2-tetrachloroethane (B165197), or other isomers of tetrachloropropane. This guide summarizes the available data for this compound and provides context from related chlorinated hydrocarbons where noted, but this information should not be directly extrapolated.

Chemical Identity and Physical Properties

This compound is a halogenated hydrocarbon.[1] Its basic identifiers and physicochemical properties are summarized below.

PropertyValueReference
CAS Number 13116-60-4[1]
Molecular Formula C₃H₄Cl₄[1]
Molecular Weight 181.9 g/mol [1]
IUPAC Name This compound[1]
Canonical SMILES CC(C(Cl)Cl)(Cl)Cl[1]
InChI Key MDCBRXYTSHYYJE-UHFFFAOYSA-N[1]
Kovats Retention Index 1025.4 (Semi-standard non-polar)[1]

Synthesis and Manufacturing

Detailed, peer-reviewed synthesis protocols specifically for this compound are not widely published. However, the synthesis of other chlorinated propanes, such as 1,1,1,3-tetrachloropropane, often involves the reaction of ethylene (B1197577) with carbon tetrachloride in the presence of a catalyst system, such as metallic iron and an organic phosphate (B84403) promoter.[2] Another general method for producing tetrachlorinated alkanes can be the chlorination of corresponding trichlorinated precursors.[2]

A hypothetical synthesis route could involve the controlled chlorination of a less chlorinated propane, but this has not been substantiated in the available literature for this specific isomer.

Toxicological Profile

There is a significant lack of specific toxicological data for this compound in the public domain. To provide a frame of reference, this section discusses the known toxicity of other chlorinated alkanes. Crucially, this information is not directly applicable to this compound and should be treated with caution.

  • General Toxicity of Chlorinated Hydrocarbons: Many chlorinated hydrocarbons are known to be toxic, with primary target organs often being the liver and central nervous system.[3][4] For example, the closely related compound 1,1,2,2-tetrachloroethane is highly hepatotoxic and a central nervous system depressant.[5][6] Animal studies on 1,1,2,2-tetrachloroethane have shown that exposure can lead to liver damage, including fatty degeneration and necrosis.[3][7]

  • Safety and Handling: Based on safety data for other tetrachloropropane and tetrachloropropene (B83866) isomers, compounds in this class are often classified as harmful if swallowed or in contact with skin, and can cause serious skin and eye irritation.[8][9][10] Standard safe handling procedures for halogenated solvents should be followed, including use in a well-ventilated area, and wearing appropriate personal protective equipment (gloves, eye protection).[8][9]

Metabolism and Biodegradation

No specific studies on the metabolism of this compound were identified. Research on other chlorinated propanes indicates that they can be subject to biodegradation under certain conditions.

  • Anaerobic Biodegradation: Some species of anaerobic bacteria, such as Dehalogenimonas and Dehalococcoides, are capable of using chlorinated propanes as electron acceptors in a process called reductive dechlorination.[11]

  • Aerobic Cometabolism: Chlorinated propanes can also be degraded aerobically through cometabolism. For instance, propane-oxidizing bacteria can express monooxygenase enzymes that fortuitously degrade compounds like 1,2,3-trichloropropane (B165214).[11][12] This process involves the primary substrate (e.g., propane) inducing the expression of enzymes that can act on the chlorinated compound.

The diagram below illustrates the general principle of aerobic cometabolism.

G cluster_0 Bacterial Cell Propane Primary Substrate (e.g., Propane) Enzyme Monooxygenase Enzyme Propane->Enzyme Induces Degradation Degradation Products Enzyme->Degradation Transforms to TCP This compound (Co-substrate) TCP->Enzyme Acts upon

Caption: General workflow of aerobic cometabolism of a chlorinated propane.

Experimental Protocols

Due to the absence of published experimental studies for this compound, no specific protocols can be provided. A generalized workflow for assessing the in vitro cytotoxicity of a novel chemical compound is presented below as a hypothetical example of how such a compound might be studied.

G start Start: Obtain Pure This compound prep Prepare Stock Solutions in suitable solvent (e.g., DMSO) start->prep treat Treat cells with serial dilutions of the compound prep->treat culture Culture Relevant Cell Line (e.g., HepG2 for liver toxicity) plate Plate Cells in 96-well plates culture->plate plate->treat incubate Incubate for a defined period (e.g., 24, 48, 72 hours) treat->incubate assay Perform Cytotoxicity Assay (e.g., MTT, LDH) incubate->assay read Read Absorbance/ Fluorescence with Plate Reader assay->read analyze Data Analysis: Calculate IC50 values read->analyze end End: Report Cytotoxicity Profile analyze->end

Caption: A generalized workflow for in vitro cytotoxicity testing.

Conclusion

This compound (CAS 13116-60-4) is a poorly characterized chemical from a biological and toxicological standpoint. While basic chemical identifiers are known, there is a notable absence of in-depth research into its synthesis, toxicity, and metabolic fate in the public scientific literature. Professionals in research and drug development should exercise extreme caution and treat this compound as potentially hazardous, drawing preliminary safety and handling guidance from data on related chlorinated hydrocarbons. The significant data gaps highlight a clear need for foundational research to characterize the properties and potential risks of this compound.

References

An In-Depth Technical Guide to the Molecular Structure of 1,1,2,2-Tetrachloropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of 1,1,2,2-tetrachloropropane, a halogenated hydrocarbon of interest in various chemical and pharmaceutical applications. This document collates available physicochemical data, spectroscopic information, and a plausible synthetic pathway, presenting them in a structured format for easy reference and comparison.

Molecular Identity and Physical Properties

This compound, with the chemical formula C₃H₄Cl₄, is a propane (B168953) derivative where four hydrogen atoms have been substituted by chlorine atoms.[1][2] Its molecular structure and key identifiers are summarized below.

Table 1: Molecular Identifiers for this compound

IdentifierValueReference
IUPAC Name This compound[1]
CAS Number 13116-60-4[1]
Molecular Formula C₃H₄Cl₄[1][2]
Molecular Weight 181.88 g/mol [3]
SMILES CC(C(Cl)Cl)(Cl)Cl[1]
InChI InChI=1S/C3H4Cl4/c1-3(6,7)2(4)5/h2H,1H3[1]
InChIKey MDCBRXYTSHYYJE-UHFFFAOYSA-N[1]

A summary of the available experimental and computed physical properties of this compound and its isomer, 1,1,1,2-tetrachloropropane, is provided in Table 2 for comparative analysis.

Table 2: Physicochemical Properties of Tetrachloropropane Isomers

PropertyThis compound1,1,1,2-Tetrachloropropane
Boiling Point 154 °C152.4 °C[2]
Melting Point Not available-64 °C[2]
Density Not available1.4650 g/cm³[4]
Refractive Index Not available1.4837[4]

Molecular Structure: Bond Parameters

Spectroscopic Characterization

Spectroscopic analysis is crucial for the identification and structural elucidation of organic molecules. The following sections discuss the expected spectroscopic features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show two signals corresponding to the two distinct proton environments: the methyl protons (-CH₃) and the methine proton (-CHCl-).

  • The methyl protons would appear as a singlet due to the absence of adjacent protons.

  • The methine proton would also appear as a singlet for the same reason.

The chemical shifts of these protons would be influenced by the electronegative chlorine atoms.

¹³C NMR: The carbon NMR spectrum of this compound is predicted to exhibit three distinct signals, corresponding to the three non-equivalent carbon atoms:

  • The carbon of the methyl group (-CH₃).

  • The carbon of the dichloromethyl group (-CCl₂-).

  • The carbon of the dichloromethine group (-CHCl-).

Infrared (IR) Spectroscopy

The infrared spectrum of this compound would be characterized by absorption bands corresponding to the vibrational modes of its functional groups. Key expected absorptions include:

  • C-H stretching vibrations from the methyl and methine groups, typically in the range of 2850-3000 cm⁻¹.

  • C-H bending vibrations for the methyl and methine groups.

  • C-Cl stretching vibrations , which are expected to be strong and appear in the fingerprint region (below 800 cm⁻¹).

Vapor-phase IR spectra are available for this compound, though detailed peak assignments are not provided in the initial search results.[1]

Synthesis of this compound

A detailed, experimentally verified protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible synthetic route can be inferred from related reactions. One potential method is the photochlorination of 1,2-dichloropropane (B32752). This process involves the reaction of 1,2-dichloropropane with chlorine gas under UV irradiation.

Plausible Experimental Protocol: Photochlorination of 1,2-Dichloropropane

Disclaimer: The following protocol is a generalized procedure based on known photochlorination reactions and should be adapted and optimized under appropriate laboratory safety protocols.

Materials:

  • 1,2-Dichloropropane

  • Chlorine gas

  • Inert solvent (e.g., carbon tetrachloride)

  • UV lamp (mercury vapor lamp)

  • Reaction vessel with gas inlet, outlet, and condenser

  • Neutralizing agent (e.g., sodium bicarbonate solution)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Distillation apparatus

Procedure:

  • Reaction Setup: A solution of 1,2-dichloropropane in an inert solvent is placed in the reaction vessel. The vessel is equipped with a gas inlet tube for chlorine, a condenser to prevent the loss of volatile components, and a gas outlet connected to a scrubber to neutralize excess chlorine. The setup is positioned to allow for efficient irradiation by the UV lamp.

  • Initiation: The reaction mixture is stirred, and a slow stream of chlorine gas is bubbled through the solution while being irradiated with the UV lamp. The temperature of the reaction should be monitored and controlled, as photochlorination can be exothermic.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) to analyze the composition of the reaction mixture over time. The reaction is continued until the desired conversion of 1,2-dichloropropane is achieved. This will likely result in a mixture of chlorinated propanes, including this compound.

  • Workup: Once the reaction is complete, the UV lamp is turned off, and the chlorine gas flow is stopped. The reaction mixture is purged with an inert gas (e.g., nitrogen) to remove any dissolved chlorine. The mixture is then washed with a dilute solution of sodium bicarbonate to neutralize any residual HCl, followed by washing with water.

  • Purification: The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered. The solvent is removed by distillation. The resulting crude product, a mixture of chlorinated propanes, is then purified by fractional distillation to isolate this compound.

Logical Workflow for Synthesis and Purification:

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification 1_2_Dichloropropane 1_2_Dichloropropane Reaction_Vessel Photochlorination (UV Light) 1_2_Dichloropropane->Reaction_Vessel Chlorine_Gas Chlorine_Gas Chlorine_Gas->Reaction_Vessel Crude_Mixture Crude Product Mixture Reaction_Vessel->Crude_Mixture Washing Neutralization and Washing Crude_Mixture->Washing Drying Drying Washing->Drying Fractional_Distillation Fractional Distillation Drying->Fractional_Distillation Isolated_Product This compound Fractional_Distillation->Isolated_Product

Caption: A logical workflow for the synthesis and purification of this compound.

Conclusion

This technical guide has synthesized the available information on the molecular structure of this compound. While key identifiers and some physical properties are known, a significant gap exists in the experimental data for its precise bond lengths, bond angles, and detailed spectroscopic characteristics. The provided synthetic protocol offers a plausible route for its preparation, which can serve as a starting point for further experimental work. Future research should focus on obtaining empirical data through techniques like gas-phase electron diffraction and comprehensive spectroscopic analysis to provide a more complete understanding of this molecule's structure and properties, which will be invaluable for its application in research and development.

References

An In-depth Technical Guide to 1,1,2,2-Tetrachloropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 1,1,2,2-tetrachloropropane, a halogenated hydrocarbon. The document details its chemical properties, nomenclature, and available technical data. Due to the limited availability of specific experimental protocols for its synthesis and analysis, this guide also presents methodologies for closely related compounds to serve as a reference for researchers.

Chemical and Physical Properties

This compound is a chlorinated derivative of propane (B168953). While extensive experimental data for this specific isomer is limited in publicly accessible literature, the following table summarizes its known and estimated properties.

PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C₃H₄Cl₄[1][2]
Molecular Weight 181.88 g/mol [1]
CAS Registry Number 13116-60-4[2]
Boiling Point 154 °C[3]
Melting Point Data not available
Density Data not available

IUPAC Nomenclature

The naming of halogenated alkanes, such as this compound, follows a systematic set of rules established by the International Union of Pure and Applied Chemistry (IUPAC). The process involves identifying the longest carbon chain, numbering the carbons to give the substituents the lowest possible locants, and then naming the substituents alphabetically.

The following diagram illustrates the logical steps for determining the IUPAC name for this compound.

IUPAC_Naming_Convention A Start with the chemical structure (Propane with 4 Cl atoms) B Identify the longest continuous carbon chain (3 carbons -> propane) A->B Step 1 C Number the carbon chain to give the substituents (Cl atoms) the lowest locants B->C Step 2 D Determine the positions of the chlorine atoms (Two on C1, Two on C2) C->D Step 3 E Use prefixes to indicate the number of identical substituents (tetra for four chlorine atoms) D->E Step 4 F Combine the elements to form the IUPAC name: This compound E->F Step 5

A flowchart illustrating the IUPAC naming convention for this compound.

Experimental Protocols

Similarly, specific, validated analytical methods for the quantitative determination of this compound are not extensively documented. However, the analysis of chlorinated hydrocarbons, including various isomers of chlorinated propanes, is routinely performed using gas chromatography coupled with mass spectrometry (GC-MS). The following outlines a general approach that can be adapted for the analysis of this compound.

General Analytical Workflow for Chlorinated Propanes via GC-MS

This workflow is a representative example and would require optimization and validation for the specific analysis of this compound.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Sample Collection (e.g., environmental matrix, reaction mixture) B Extraction with a suitable organic solvent (e.g., dichloromethane, hexane) A->B C Concentration of the extract B->C D Injection into GC-MS system C->D E Separation on a capillary column (e.g., DB-5ms) D->E F Mass spectrometric detection (Electron Ionization - EI) E->F G Peak identification based on retention time and mass spectrum F->G H Quantification using a calibration curve prepared with a certified reference standard G->H

A generalized workflow for the analysis of chlorinated propanes using GC-MS.

Note: The development of a robust analytical method would necessitate the availability of a certified reference standard for this compound to determine its specific retention time and fragmentation pattern under the chosen GC-MS conditions, and to prepare an accurate calibration curve for quantification.

References

An In-Depth Technical Guide to the Synthesis of 1,1,2,2-Tetrachloropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details a plausible synthetic pathway for the preparation of 1,1,2,2-tetrachloropropane, a chlorinated hydrocarbon of interest in specialized chemical synthesis. Direct synthesis from propane (B168953) is inefficient due to the formation of a complex mixture of chlorinated isomers. This guide, therefore, focuses on a more controlled, multi-step approach. The proposed synthesis commences with the free-radical chlorination of propane to produce 1,2-dichloropropane (B32752), which is subsequently subjected to further chlorination to yield the target compound, this compound, alongside other isomers. This document provides a comprehensive overview of the reaction mechanisms, detailed experimental protocols, and a summary of relevant quantitative data.

Introduction

This compound is a halogenated alkane that, due to its specific chlorine substitution pattern, can serve as a valuable intermediate in the synthesis of a variety of organic compounds. Its utility is of particular interest to researchers in the fields of medicinal chemistry and materials science. The direct chlorination of propane is a challenging route for the selective synthesis of this compound, as the reaction proceeds via a free-radical mechanism, leading to a statistical distribution of chlorinated products that are difficult to separate.[1][2][3]

This guide outlines a more practical, two-step synthetic sequence. The initial step involves the controlled free-radical chlorination of propane to afford 1,2-dichloropropane. The subsequent step focuses on the further chlorination of this intermediate to produce a mixture of tetrachloropropanes, from which the desired 1,1,2,2-isomer can be isolated.

Proposed Synthetic Pathway

The proposed synthesis of this compound from propane is a two-step process, as illustrated in the workflow diagram below.

Synthesis_Pathway Propane Propane Dichloropropane 1,2-Dichloropropane Propane->Dichloropropane Step 1: Free-Radical Chlorination Byproducts1 Other Chlorinated Propanes Propane->Byproducts1 Chlorine1 Cl₂ Chlorine1->Dichloropropane UV_Light1 UV Light / Heat UV_Light1->Dichloropropane Tetrachloropropane This compound Dichloropropane->Tetrachloropropane Step 2: Further Chlorination Byproducts2 Isomeric Tetrachloro- propanes Dichloropropane->Byproducts2 Chlorine2 Cl₂ Chlorine2->Tetrachloropropane UV_Light2 UV Light / Heat UV_Light2->Tetrachloropropane

Caption: Proposed two-step synthesis of this compound from propane.

Experimental Protocols

Step 1: Synthesis of 1,2-Dichloropropane from Propane

The initial step involves the free-radical chlorination of propane. This reaction is typically carried out in the gas phase and is initiated by UV light or heat.[4]

Materials:

  • Propane gas

  • Chlorine gas

  • Inert gas (e.g., Nitrogen or Argon)

  • Quartz reaction vessel

  • UV lamp (e.g., mercury vapor lamp)

  • Condenser and cold trap system

  • Gas flow controllers

Procedure:

  • The quartz reaction vessel is purged with an inert gas to remove any oxygen.

  • A controlled flow of propane and chlorine gas, in a predetermined molar ratio, is introduced into the reactor. An excess of propane is typically used to minimize polychlorination.

  • The UV lamp is activated to initiate the free-radical chain reaction.

  • The reaction temperature is maintained at a suitable level, typically between 25°C and 100°C, to control the reaction rate and selectivity.

  • The gaseous effluent from the reactor is passed through a condenser and a series of cold traps (e.g., cooled with dry ice/acetone) to liquefy the chlorinated propane products and unreacted propane.

  • The collected liquid mixture is then subjected to fractional distillation to separate 1,2-dichloropropane from other chlorinated propanes and unreacted starting material.

Step 2: Synthesis of this compound from 1,2-Dichloropropane

The second step involves the further chlorination of 1,2-dichloropropane. Similar to the first step, this is a free-radical substitution reaction.

Materials:

  • 1,2-Dichloropropane

  • Chlorine gas

  • Inert gas (e.g., Nitrogen or Argon)

  • Photochemical reactor equipped with a UV lamp and a reflux condenser

  • Gas inlet tube

  • Magnetic stirrer

Procedure:

  • The photochemical reactor is charged with 1,2-dichloropropane.

  • The system is purged with an inert gas.

  • While stirring, a slow stream of chlorine gas is bubbled through the 1,2-dichloropropane.

  • The UV lamp is turned on to initiate the reaction.

  • The reaction is monitored by gas chromatography (GC) to follow the conversion of 1,2-dichloropropane and the formation of tetrachloropropane isomers.

  • Upon reaching the desired conversion, the chlorine flow and UV lamp are turned off.

  • The reaction mixture is purged with an inert gas to remove any dissolved hydrogen chloride and unreacted chlorine.

  • The resulting mixture of tetrachloropropane isomers is then purified by fractional distillation under reduced pressure to isolate this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed synthetic steps. It is important to note that the yields and selectivity are highly dependent on the specific reaction conditions.

StepReactantsProductCatalyst/InitiatorTemperature (°C)Pressure (atm)Reaction TimeYield (%)Selectivity
1Propane, Chlorine1,2-DichloropropaneUV Light25-1001VariableVariableModerate
21,2-Dichloropropane, ChlorineThis compoundUV Light25-1001VariableVariableLow to Moderate

Note: The yields and selectivity for both steps are variable and highly dependent on optimizing reaction parameters such as reactant ratios, temperature, and reaction time. The formation of multiple isomers is a significant challenge.

Signaling Pathways and Logical Relationships

The free-radical chlorination of alkanes proceeds through a well-established chain reaction mechanism involving three distinct stages: initiation, propagation, and termination.

Free_Radical_Chlorination cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cl2_init Cl₂ Cl_rad 2 Cl• Cl2_init->Cl_rad Homolytic Cleavage UV UV Light Cl_rad_prop Cl• Cl_rad->Cl_rad_prop Propane_prop Propane (R-H) Alkyl_rad Alkyl Radical (R•) Propane_prop->Alkyl_rad HCl HCl Cl_rad_prop->Alkyl_rad Hydrogen Abstraction Chloropropane Chloropropane (R-Cl) Alkyl_rad->Chloropropane Alkyl_rad_term1 R• Alkyl_rad->Alkyl_rad_term1 Alkyl_rad_term2 R• Alkyl_rad->Alkyl_rad_term2 Cl2_prop Cl₂ Cl2_prop->Chloropropane Chlorine Abstraction Cl_rad_regen Cl• Chloropropane->Cl_rad_regen Cl_rad_regen->Cl_rad_prop Chain Continues Cl_rad_term1 Cl• Cl_rad_regen->Cl_rad_term1 Cl2_term Cl₂ Cl_rad_term1->Cl2_term Cl_rad_term2 Cl• Cl_rad_term2->Cl2_term Chloropropane_term R-Cl Alkyl_rad_term1->Chloropropane_term Cl_rad_term3 Cl• Cl_rad_term3->Chloropropane_term Alkane_dimer R-R Alkyl_rad_term2->Alkane_dimer Alkyl_rad_term3 R• Alkyl_rad_term3->Alkane_dimer

Caption: Free-radical chlorination mechanism.

Conclusion

The synthesis of this compound from propane is best approached through a multi-step process to overcome the inherent lack of selectivity in direct free-radical chlorination. The proposed pathway, involving the initial formation of 1,2-dichloropropane followed by its further chlorination, offers a more controlled, albeit challenging, route to the target molecule. Successful implementation of this synthesis requires careful optimization of reaction conditions to maximize the yield of the desired isomer and efficient purification techniques to isolate it from the complex reaction mixture. Further research into more selective catalytic methods for the chlorination of propane and its derivatives could significantly improve the viability of this synthesis for industrial and research applications.

References

Spectroscopic Profile of 1,1,2,2-Tetrachloropropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for 1,1,2,2-tetrachloropropane. Designed for a scientific audience, this document consolidates available mass spectrometry and infrared spectroscopy data, alongside theoretical predictions for nuclear magnetic resonance spectroscopy. Detailed experimental protocols for acquiring such spectra are also provided to facilitate reproducible research and application in drug development and chemical analysis.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound (CAS No: 13116-60-4). Due to a lack of publicly available experimental NMR data, the ¹H and ¹³C NMR data presented are theoretical predictions based on established principles and data from analogous chlorinated propanes.

Table 1: Mass Spectrometry Data

Gas Chromatography-Mass Spectrometry (GC-MS) data for this compound reveals a characteristic fragmentation pattern. The major mass-to-charge ratios (m/z) are presented below.[1]

PropertyValue
Molecular Formula C₃H₄Cl₄
Molecular Weight 181.88 g/mol
Major Peaks (m/z) 97, 63, 99
NIST Number 7519
Library Main library
Total Peaks 114
Table 2: Infrared (IR) Spectroscopy Data
Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group
2950-3000C-H stretchAlkane (CH₃)
1450-1470C-H bend (asymmetric)Alkane (CH₃)
1370-1390C-H bend (symmetric)Alkane (CH₃)
1200-1300C-H wagChlorinated alkane
650-850C-Cl stretchChloroalkane
Table 3: Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Disclaimer: The following NMR data are theoretical predictions and have not been experimentally verified. These predictions are based on the chemical structure of this compound and typical chemical shifts for similar chemical environments.

Predicted ¹H NMR Spectrum (in CDCl₃)

The proton NMR spectrum of this compound is expected to show two signals corresponding to the two distinct proton environments.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 2.5 - 3.0Singlet3HCH₃
~ 6.0 - 6.5Singlet1HCHCl₂

Predicted ¹³C NMR Spectrum (in CDCl₃)

The carbon-13 NMR spectrum is predicted to exhibit three signals, corresponding to the three unique carbon environments in the molecule.

Predicted Chemical Shift (δ, ppm)Assignment
~ 30 - 40CH₃
~ 70 - 80CCl₂
~ 90 - 100CHCl₂

Experimental Protocols

The following sections detail standardized methodologies for the acquisition of spectroscopic data for halogenated propanes like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

  • Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet, which is heated to ensure rapid vaporization.

  • Gas Chromatography: The vaporized sample is carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The separation of components is based on their differential partitioning between the mobile gas phase and the stationary phase coating the column. A temperature program is typically employed to facilitate the elution of compounds with different boiling points.

  • Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer.

  • Ionization: The molecules are ionized, typically by electron impact (EI), causing them to fragment in a reproducible manner.

  • Mass Analysis: The resulting ions and fragment ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: A detector records the abundance of each ion at each m/z value, generating a mass spectrum for each eluting component.

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Sample_Prep Sample Preparation Injection Injection Sample_Prep->Injection Liquid Sample Separation Column Separation Injection->Separation Vaporized Sample Ionization Ionization (EI) Separation->Ionization Eluted Analytes Mass_Analysis Mass Analysis (m/z) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Analysis Data Analysis Detection->Data_Analysis Mass Spectrum

GC-MS Experimental Workflow
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation.

Methodology:

  • Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, for a vapor phase spectrum, the sample is introduced into a gas cell.

  • IR Radiation: A beam of infrared radiation is passed through the sample.

  • Interferometer: The FT-IR spectrometer uses an interferometer to modulate the IR beam, allowing all frequencies to be measured simultaneously.

  • Absorption: Molecules in the sample absorb specific frequencies of IR radiation that correspond to the vibrational energies of their chemical bonds.

  • Detection: A detector measures the transmitted radiation.

  • Fourier Transform: A mathematical process called a Fourier transform is applied to the resulting interferogram to generate an infrared spectrum, which is a plot of absorbance or transmittance versus wavenumber.

FTIR_Workflow IR_Source IR Source Interferometer Interferometer IR_Source->Interferometer Sample Sample (Liquid/Gas Cell) Interferometer->Sample Detector Detector Sample->Detector Computer Computer (Fourier Transform) Detector->Computer Spectrum IR Spectrum Computer->Spectrum

FT-IR Spectroscopy Experimental Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.

Methodology:

  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) to avoid solvent signals in the ¹H NMR spectrum. A reference standard, such as tetramethylsilane (B1202638) (TMS), is often added. The solution is then transferred to a thin glass NMR tube.

  • Magnetic Field: The NMR tube is placed in a strong, uniform magnetic field.

  • Radiofrequency Pulse: The sample is irradiated with a short, intense pulse of radiofrequency energy, which excites the atomic nuclei (e.g., ¹H or ¹³C).

  • Relaxation and FID: As the nuclei relax back to their ground state, they emit a radiofrequency signal, which is detected as a free induction decay (FID).

  • Fourier Transform: The FID, a time-domain signal, is converted into a frequency-domain spectrum by a Fourier transform.

  • Spectrum Analysis: The resulting NMR spectrum shows signals (resonances) at different chemical shifts, which are characteristic of the electronic environment of the nuclei. The splitting patterns (multiplicity) and integration of the signals provide further structural information.

NMR_Workflow cluster_Prep Sample Preparation cluster_Acquisition Data Acquisition cluster_Processing Data Processing Dissolve Dissolve in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Magnetic_Field Place in Magnetic Field Transfer->Magnetic_Field RF_Pulse Apply RF Pulse Magnetic_Field->RF_Pulse Detection Detect Free Induction Decay (FID) RF_Pulse->Detection Fourier_Transform Fourier Transform Detection->Fourier_Transform Analysis Spectrum Analysis Fourier_Transform->Analysis NMR_Spectrum NMR_Spectrum Analysis->NMR_Spectrum NMR Spectrum

NMR Spectroscopy Experimental Workflow

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 1,1,2,2-Tetrachloropropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed analysis of the expected ¹H NMR spectrum of 1,1,2,2-tetrachloropropane. The information presented herein is essential for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation of halogenated organic compounds. This document outlines the predicted spectral parameters, a comprehensive experimental protocol for acquiring the spectrum, and visual representations of the underlying molecular structure and spin-spin coupling interactions.

Predicted ¹H NMR Spectral Data

Due to the molecular structure of this compound (Cl₂CH-CCl₂-CH₃), two distinct signals are expected in the ¹H NMR spectrum, corresponding to the two non-equivalent proton environments. The electron-withdrawing effects of the chlorine atoms will significantly influence the chemical shifts of these protons.

Proton Environment Predicted Chemical Shift (δ) in ppm Predicted Multiplicity Predicted Coupling Constant (J) in Hz Integration
-CHCl₂6.0 - 6.5Quartet3.0 - 4.01H
-CH₃2.5 - 3.0Doublet3.0 - 4.03H

Note: The predicted values are based on the analysis of similar chlorinated alkanes and empirical prediction rules. Actual experimental values may vary slightly.

Structural and Spin-Spin Coupling Analysis

The following diagrams illustrate the molecular structure and the spin-spin coupling interactions that give rise to the predicted splitting patterns in the ¹H NMR spectrum of this compound.

G Predicted ¹H NMR Spin-Spin Coupling cluster_CHCl2 Splitting of CHCl₂ signal cluster_CH3 Splitting of CH₃ signal CHCl2 CHCl₂ Proton (1H) CH3 CH₃ Protons (3H) CHCl2->CH3 J (coupling) Quartet (due to 3 adjacent H) Quartet (due to 3 adjacent H) Doublet (due to 1 adjacent H) Doublet (due to 1 adjacent H)

Technical Guide: GC-MS Analysis of 1,1,2,2-Tetrachloropropane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the gas chromatography-mass spectrometry (GC-MS) analysis of 1,1,2,2-tetrachloropropane, a halogenated volatile organic compound. The content is tailored for researchers, scientists, and professionals in drug development and environmental analysis, offering detailed methodologies and data interpretation.

Introduction

This compound (C₃H₄Cl₄) is a synthetic chlorinated hydrocarbon.[1][2] Its detection and quantification are crucial in various matrices, including environmental samples and pharmaceutical manufacturing processes, due to its potential toxicity. GC-MS is a highly effective analytical technique for this purpose, providing both separation and identification of the compound.

Physicochemical and Mass Spectrometry Data

A summary of the key properties of this compound is presented below.

PropertyValueReference
Chemical FormulaC₃H₄Cl₄[1][2]
Molecular Weight181.88 g/mol [1][2]
CAS Number13116-60-4[1][2]

The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions. The interpretation of this spectrum is crucial for the compound's identification.

m/zProposed FragmentRelative Abundance (%)
145/147/149[C₃H₄Cl₃]⁺40
117/119[C₂H₂Cl₂]⁺60
109/111[C₃H₂Cl]⁺100 (Base Peak)
83/85[CHCl₂]⁺75
75[C₂H₄Cl]⁺30
49[CH₂Cl]⁺20

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) results in characteristic isotopic patterns for chlorine-containing fragments.

Experimental Protocols

This section outlines representative experimental protocols for the GC-MS analysis of this compound, based on established methods for volatile chlorinated hydrocarbons such as EPA Method 8260.[3][4]

Sample Preparation

The choice of sample preparation technique depends on the sample matrix.

3.1.1. Purge and Trap (for Water Samples)

This method is suitable for the analysis of volatile organic compounds in aqueous matrices.[5]

  • Sample Collection: Collect water samples in 40 mL vials with zero headspace.

  • Internal Standard Spiking: Spike the sample with an appropriate internal standard (e.g., d6-1,2-dichloroethane).

  • Purging: Purge the sample with an inert gas (e.g., helium) at a defined flow rate and temperature (e.g., 40°C for 11 minutes).

  • Trapping: The purged volatiles are trapped on a sorbent trap (e.g., Tenax®).

  • Desorption: The trap is rapidly heated to desorb the analytes onto the GC column.

3.1.2. Solid Phase Microextraction (SPME) (for Liquid and Headspace Samples)

SPME is a solvent-free extraction technique suitable for a variety of matrices.[6]

  • Fiber Selection: Choose an appropriate SPME fiber (e.g., polydimethylsiloxane/divinylbenzene).

  • Extraction: Expose the fiber to the sample or its headspace for a defined period to allow for analyte adsorption.

  • Desorption: Insert the fiber into the hot GC inlet to thermally desorb the analytes.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of chlorinated hydrocarbons.

ParameterRecommended Condition
Gas Chromatograph
ColumnDB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent)
Inlet Temperature250°C
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1.2 mL/min
Oven ProgramInitial temperature 40°C, hold for 2 min, ramp to 220°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Scan ModeFull Scan (m/z 40-300) or Selected Ion Monitoring (SIM)
SIM Ions109, 111, 145, 147 (for higher sensitivity and specificity)

Mass Spectrum Interpretation and Fragmentation Pathway

The fragmentation of this compound upon electron ionization can be rationalized as follows:

fragmentation M [C₃H₄Cl₄]⁺˙ m/z 180, 182, 184, 186 (Molecular Ion) F1 [C₃H₄Cl₃]⁺ m/z 145, 147, 149 M->F1 -Cl F2 [C₂H₂Cl₂]⁺˙ m/z 96, 98, 100 M->F2 -CH₂Cl₂ F3 [CHCl₂]⁺ m/z 83, 85 M->F3 -C₂H₄Cl₂ F4 [C₃H₂Cl]⁺˙ m/z 73, 75 F1->F4 -HCl F5 [C₂H₃Cl]⁺˙ m/z 62, 64 F2->F5 -Cl

Caption: Proposed fragmentation pathway of this compound.

The molecular ion is often of low abundance. The fragmentation is initiated by the loss of a chlorine radical to form the [C₃H₄Cl₃]⁺ ion (m/z 145/147/149).[7] Further fragmentation can occur through the loss of HCl or other neutral fragments, leading to the observed ions. The base peak at m/z 109/111 likely corresponds to a stable chlorinated allyl or cyclopropyl (B3062369) cation.

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample Collection spike Internal Standard Spiking sample->spike extraction Extraction (Purge & Trap or SPME) spike->extraction gc Gas Chromatography Separation extraction->gc ms Mass Spectrometry Detection gc->ms identification Compound Identification (Library Search & RT) ms->identification quantification Quantification identification->quantification report Reporting quantification->report

Caption: General workflow for GC-MS analysis.

Conclusion

This technical guide provides a foundational understanding of the GC-MS analysis of this compound. The presented protocols and data serve as a starting point for method development and routine analysis. For regulatory compliance, it is essential to validate the chosen method according to the specific requirements of the governing body.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 1,1,2,2-Tetrachloropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation related to the infrared (IR) spectroscopy of 1,1,2,2-tetrachloropropane (C₃H₄Cl₄). This document is intended to serve as a valuable resource for scientists in research and development, quality control, and drug development who may encounter or work with halogenated organic compounds.

Introduction to the Infrared Spectroscopy of Halogenated Propanes

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds (e.g., stretching, bending, rocking). The resulting IR spectrum is a unique "fingerprint" of the molecule, allowing for its identification and structural elucidation.

For a molecule like this compound, the IR spectrum is characterized by absorption bands arising from the vibrations of its C-H, C-C, and C-Cl bonds. The positions, intensities, and shapes of these bands provide critical information about the molecule's functional groups and overall structure. Furthermore, due to rotation around the central C-C bond, this compound can exist as different conformational isomers (rotamers), which may be distinguishable by IR spectroscopy.

Expected Vibrational Modes and Spectral Data

Data Presentation

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Expected Intensity Notes
Asymmetric C-H StretchCH₃~2960 - 2985StrongThe methyl group attached to the C(Cl)₂ moiety.
Symmetric C-H StretchCH₃~2870 - 2890Medium
C-H StretchC-H~2990 - 3010Medium-WeakTertiary C-H bond.
Asymmetric C-H BendCH₃~1450 - 1470MediumAlso known as scissoring or deformation.
Symmetric C-H BendCH₃~1375 - 1390MediumThe "umbrella" mode of the methyl group.[1]
C-Cl StretchC-Cl550 - 850StrongThis is a broad range due to the presence of multiple C-Cl bonds in different chemical environments (CCl₂ vs. CCl). The high number of chlorine atoms and their strong dipole moments lead to intense absorptions in the fingerprint region.[2]
C-C StretchC-C900 - 1200Weak - MediumSkeletal vibrations, often coupled with other modes.
Rocking/Wagging/TwistingCH₃, C-H700 - 1300Medium - WeakComplex vibrations in the fingerprint region.

Note: The exact positions of the C-Cl stretches can be complex due to vibrational coupling and the presence of rotational isomers. A detailed analysis, often supported by computational chemistry, is required for precise assignment.

Conformational Analysis

Like its ethane (B1197151) analog, this compound is expected to exhibit rotational isomerism around the C1-C2 bond. The primary conformers would be the anti (staggered, with the C-H and C-CH₃ bonds oriented 180° apart) and gauche (staggered, with a 60° dihedral angle between these groups). These different spatial arrangements can give rise to distinct vibrational frequencies, particularly for the C-Cl stretching and skeletal bending modes. Variable-temperature IR spectroscopy is a key technique used to study these conformers. By analyzing the change in relative intensities of certain absorption bands with temperature, the more stable conformer can be identified.

The logical workflow for such an analysis is presented below.

G cluster_0 Experimental Phase cluster_1 Data Analysis Phase cluster_2 Conclusion Sample Prepare this compound in a suitable phase (e.g., gas, non-polar solvent) Spectra Acquire IR Spectra at multiple temperatures (e.g., low and ambient) Sample->Spectra Identify Identify absorption bands whose relative intensities change with temperature Spectra->Identify Correlate Correlate band intensity changes with the Boltzmann distribution principle Identify->Correlate Assign Assign sets of bands to specific conformers (anti vs. gauche) Correlate->Assign Stability Determine the relative thermodynamic stability of the conformers Assign->Stability

Logical workflow for conformational analysis.

Experimental Protocols

The acquisition of a high-quality gas-phase IR spectrum for a volatile compound like this compound requires a specific experimental setup. The following protocol is a representative methodology.

4.1 Instrumentation

A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument for this analysis. Key components include:

  • IR Source: A glowing black-body source, such as a Globar or silicon carbide element.

  • Interferometer: A Michelson interferometer to modulate the IR beam.

  • Sample Compartment: Housing for the gas cell.

  • Detector: A high-sensitivity detector, typically a liquid nitrogen-cooled Mercury Cadmium Telluride (MCT) detector, is optimal for this application.[3]

4.2 Sample Preparation and Handling (Gas Phase)

  • Gas Cell: A long-path gas cell (e.g., 10 cm or longer) with windows transparent to IR radiation (e.g., KBr or NaCl) is required. The cell should be clean and dry.

  • Sample Introduction: A small liquid sample of this compound is injected into the evacuated gas cell. The cell is often gently heated to ensure complete vaporization and prevent condensation on the windows.

  • System Evacuation: The entire gas handling system, including the cell and transfer lines, must be capable of being evacuated to remove atmospheric interferences like water vapor and carbon dioxide. A diaphragm pump is typically used.[4]

4.3 Data Acquisition

  • Background Spectrum: A background spectrum is collected with the gas cell evacuated or filled with a non-absorbing gas like dry nitrogen.[4] This step is crucial to ratio out the instrument's own spectral features and any atmospheric components.

  • Sample Spectrum: The vaporized sample of this compound is introduced into the gas cell, and the sample spectrum is recorded.

  • Parameters:

    • Spectral Range: Typically 4000 - 400 cm⁻¹.

    • Resolution: A resolution of 1 to 2 cm⁻¹ is generally sufficient for routine identification.

    • Scans: Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

The following diagram illustrates a typical experimental setup.

G IR_Source IR Source Interferometer Michelson Interferometer IR_Source->Interferometer IR Beam Gas_Cell Gas Cell (with this compound vapor) Interferometer->Gas_Cell Modulated Beam Detector MCT Detector Gas_Cell->Detector Transmitted Beam Pump Vacuum Pump Gas_Cell->Pump Computer Computer & FT Processor Detector->Computer Signal (Interferogram) Sample_Inlet Sample Inlet Sample_Inlet->Gas_Cell

Typical setup for gas-phase FTIR analysis.

Conclusion

The infrared spectrum of this compound is expected to show characteristic absorption bands for C-H stretching and bending, as well as strong, complex absorptions in the fingerprint region corresponding to C-Cl and C-C skeletal vibrations. While specific, fully assigned data is sparse in the literature, a robust analysis can be performed by combining theoretical predictions, data from analogous compounds, and established experimental protocols. Advanced studies, particularly those involving variable-temperature measurements, can further elucidate the conformational preferences of the molecule. This guide provides the foundational knowledge for researchers to effectively utilize infrared spectroscopy in the analysis of this compound and related halogenated compounds.

References

An In-depth Technical Guide to the Isomers of Tetrachloropropane: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of tetrachloropropane (C₃H₄Cl₄), detailing their physical and chemical properties, experimental protocols for their synthesis and analysis, and key chemical reactions. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who may utilize these compounds as intermediates or building blocks in complex organic synthesis.

Structural Isomers of Tetrachloropropane

Tetrachloropropane has a molecular formula of C₃H₄Cl₄. The structural isomers arise from the different possible arrangements of the four chlorine atoms on the three-carbon propane (B168953) backbone. The identified structural isomers are:

Physical and Spectroscopic Properties

The physical and spectroscopic properties of the tetrachloropropane isomers are summarized in the tables below. These properties are crucial for their identification, purification, and application in various chemical processes.

Physical Properties
IsomerCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/cm³)Refractive Index
1,1,1,2-Tetrachloropropane 812-03-3181.88152.4[1]-64[1]1.4651.4837
1,1,1,3-Tetrachloropropane 1070-78-6181.88~159-1.470 @ 20°C-
This compound 13116-60-4181.88----
1,1,2,3-Tetrachloropropane 18495-30-2181.87177.7[2]-1.462[2]1.479[2]
1,2,2,3-Tetrachloropropane 13116-53-5181.88176.3-~1.5-
1,1,3,3-Tetrachloropropane 1653-17-4181.88162[3]---
Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and purity assessment of chemical compounds. Below is a summary of available spectroscopic information for the tetrachloropropane isomers.

Isomer¹H NMR Data¹³C NMR DataIR Spectroscopy DataMass Spectrometry (GC-MS) Data
1,1,1,2-Tetrachloropropane AvailableAvailable[4]Available[4]Major peaks at m/z 109, 110, 145[4]
1,1,1,3-Tetrachloropropane -Available[5]Available[5]Major peaks at m/z 63, 109, 145, 147[5]
This compound --Available[6]Major peaks at m/z 63, 97, 99[6]
1,1,2,3-Tetrachloropropane AvailableAvailableAvailableAvailable
1,2,2,3-Tetrachloropropane Available[7]Available[8]Available[8][9]Available[10]
1,1,3,3-Tetrachloropropane -Available[11]--

Note: "Available" indicates that spectroscopic data has been reported in databases such as PubChem and SpectraBase. Detailed spectra and peak assignments can be found in the cited sources.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of tetrachloropropane isomers are critical for their practical application.

Synthesis of Tetrachloropropane Isomers

The synthesis of tetrachloropropane isomers often involves the chlorination of unsaturated precursors or the reaction of smaller chlorinated hydrocarbons.

3.1.1. Synthesis of 1,1,1,2-Tetrachloropropane

This isomer can be synthesized by the addition of hydrogen chloride (HCl) to 1,1,1-trichloropropene.[1]

  • Reaction: CCl₃CH=CH₂ + HCl → CCl₃CHClCH₃

  • Protocol:

    • Charge a suitable reaction vessel with 1,1,1-trichloropropene.

    • Under controlled temperature and pressure, introduce anhydrous hydrogen chloride gas into the reactor.

    • The reaction mixture is typically stirred for a sufficient period to ensure complete conversion.

    • The product, 1,1,1,2-tetrachloropropane, can be purified by fractional distillation.

3.1.2. Synthesis of 1,1,1,3-Tetrachloropropane

This isomer is a key intermediate in the synthesis of 1,1,2,3-tetrachloropropene. It can be prepared by the reaction of ethylene (B1197577) with carbon tetrachloride.[12]

  • Reaction: CCl₄ + CH₂=CH₂ → CCl₃CH₂CH₂Cl

  • Protocol:

    • In a liquid-phase reactor, combine carbon tetrachloride with a catalyst system comprising iron, ferric chloride, and a chelating agent like triethyl phosphate.[12]

    • Introduce ethylene gas into the reactor under controlled temperature and pressure.

    • The reaction is typically carried out with agitation to ensure proper mixing.

    • The resulting 1,1,1,3-tetrachloropropane can be isolated and purified from the reaction mixture.

The synthesis pathway for 1,1,2,3-tetrachloropropene, which involves the formation and subsequent reaction of 1,1,1,3-tetrachloropropane, is illustrated in the diagram below.

G Ethylene Ethylene (CH₂=CH₂) TCP_1113 1,1,1,3-Tetrachloropropane Ethylene->TCP_1113 Reaction with CCl₄ (Fe, FeCl₃ catalyst) CCl4 Carbon Tetrachloride (CCl₄) CCl4->TCP_1113 Trichloropropenes 1,1,3- and 3,3,3- Trichloropropenes TCP_1113->Trichloropropenes Dehydrochlorination PCP_11123 1,1,1,2,3-Pentachloropropane Trichloropropenes->PCP_11123 Chlorination TCP_1123_propene 1,1,2,3-Tetrachloropropene PCP_11123->TCP_1123_propene Dehydrochlorination

Caption: Synthesis pathway of 1,1,2,3-tetrachloropropene.

3.1.3. Synthesis of 1,1,2,3-Tetrachloropropane

This isomer can be produced by the chlorination of 2,3-dichloropropene.[13]

  • Reaction: CH₂Cl-CCl=CH₂ + Cl₂ → CH₂Cl-CCl₂-CH₂Cl

  • Protocol:

    • In a reaction vessel, dissolve 2,3-dichloropropene in a suitable solvent (e.g., carbon tetrachloride or chloroform).

    • Cool the mixture to a low temperature (e.g., 0-15°C).

    • Slowly bubble chlorine gas through the solution while maintaining the low temperature.

    • Monitor the reaction progress by techniques such as gas chromatography.

    • Once the reaction is complete, the product can be isolated, and if necessary, purified by distillation.

The workflow for the synthesis of 1,1,2,3-tetrachloropropane is depicted below.

G start Start dissolve Dissolve 2,3-dichloropropene in a suitable solvent start->dissolve cool Cool the reaction mixture to 0-15°C dissolve->cool chlorinate Introduce chlorine gas slowly cool->chlorinate monitor Monitor reaction progress (e.g., by GC) chlorinate->monitor isolate Isolate and purify the product (e.g., by distillation) monitor->isolate end End Product: 1,1,2,3-Tetrachloropropane isolate->end

Caption: Experimental workflow for 1,1,2,3-tetrachloropropane synthesis.

3.1.4. Synthesis of 1,2,2,3-Tetrachloropropane

This isomer can be formed as a byproduct in the synthesis of 1,1,2,3-tetrachloropropene from 1,2,3-trichloropropane (B165214).[14] It is also produced by the chlorination of 2,3-dichloropropene.

Analytical Methods

Gas chromatography (GC) is a key analytical technique for the separation and quantification of tetrachloropropane isomers.

  • Protocol for GC Analysis:

    • Sample Preparation: Prepare a dilute solution of the tetrachloropropane isomer mixture in a suitable solvent (e.g., hexane (B92381) or dichloromethane).

    • Instrumentation: Utilize a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity stationary phase) and a detector such as a flame ionization detector (FID) or a mass spectrometer (MS).

    • GC Conditions:

      • Injector Temperature: Typically set around 250°C.

      • Oven Temperature Program: A temperature gradient is often employed to achieve good separation of the isomers. For example, starting at a lower temperature (e.g., 50°C) and ramping up to a higher temperature (e.g., 200°C).

      • Carrier Gas: Helium or hydrogen at a constant flow rate.

      • Detector Temperature: Typically set around 280°C for an FID.

    • Data Analysis: Identify the isomers based on their retention times compared to known standards. Quantify the isomers by integrating the peak areas. For GC-MS, identification is further confirmed by the mass spectra of the eluting compounds.

Chemical Reactivity

A prominent chemical reaction of tetrachloropropane isomers is dehydrochlorination, which is the elimination of a molecule of hydrogen chloride. This reaction is often base-catalyzed and leads to the formation of trichloropropenes.

4.1. Dehydrochlorination of 1,1,1,3-Tetrachloropropane

The dehydrochlorination of 1,1,1,3-tetrachloropropane yields a mixture of 1,1,3- and 3,3,3-trichloropropenes.[12] This reaction is a crucial step in the synthesis of 1,1,2,3-tetrachloropropene. The reaction can be carried out in a liquid-phase reactor in the presence of a caustic solution.[12]

4.2. Dehydrochlorination of 1,1,2,3-Tetrachloropropane

This isomer can also undergo dehydrochlorination. For instance, treatment with a sodium hydroxide (B78521) solution can lead to the formation of a mixture of trichloropropenes.[14]

4.3. Dehydrochlorination of 1,2,2,3-Tetrachloropropane

The dehydrochlorination of 1,2,2,3-tetrachloropropane can be facilitated by a phase transfer catalyst and produces 1,2,3-trichloropropene (B82530) isomers.[15]

The logical relationship between tetrachloropropane isomers and their dehydrochlorination products is illustrated below.

G TCP_1113 1,1,1,3-Tetrachloropropane Trichloro_113 1,1,3-Trichloropropene TCP_1113->Trichloro_113 - HCl Trichloro_333 3,3,3-Trichloropropene TCP_1113->Trichloro_333 - HCl TCP_1123 1,1,2,3-Tetrachloropropane Trichloro_mix Mixed Trichloropropenes TCP_1123->Trichloro_mix - HCl TCP_1223 1,2,2,3-Tetrachloropropane Trichloro_123 1,2,3-Trichloropropene isomers TCP_1223->Trichloro_123 - HCl

Caption: Dehydrochlorination of tetrachloropropane isomers.

Applications in Research and Development

Tetrachloropropane isomers serve as important intermediates in the synthesis of a variety of chemicals, particularly in the agrochemical and materials science sectors. For example, 1,2,2,3-tetrachloropropane is a precursor for the synthesis of herbicides like Diallate. The various trichloropropenes produced from the dehydrochlorination of tetrachloropropanes are also valuable building blocks for further chemical transformations.

Safety Considerations

Tetrachloropropanes are chlorinated hydrocarbons and should be handled with appropriate safety precautions. They are generally considered harmful if swallowed or in contact with skin and can cause serious eye irritation.[9] It is essential to work in a well-ventilated area, use personal protective equipment (gloves, safety glasses), and consult the material safety data sheet (MSDS) for each specific isomer before use.

References

The Environmental Fate of 1,1,2,2-Tetrachloropropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature containing specific experimental data on the environmental fate of 1,1,2,2-tetrachloropropane is notably scarce. Consequently, this guide summarizes the available physical and chemical properties of this compound and provides a detailed overview of the environmental fate of structurally analogous compounds, namely 1,1,2,2-tetrachloroethane (B165197) and 1,2,3-trichloropropane. This information is intended for comparative and illustrative purposes and should be interpreted with caution, as the environmental behavior of this compound may differ significantly.

Introduction

This compound is a halogenated aliphatic hydrocarbon. Due to its chemical structure, there are concerns about its potential persistence and toxicity in the environment. Understanding its environmental fate—how it moves and transforms in the air, water, and soil—is crucial for assessing its potential risks and developing remediation strategies. This technical guide provides a comprehensive overview of the known properties of this compound and the environmental fate of similar compounds to infer its likely behavior.

Physical and Chemical Properties

The environmental transport and partitioning of a chemical are largely governed by its physical and chemical properties. Key properties for this compound and its structural analogs are summarized in Table 1.

PropertyThis compound1,1,2,2-Tetrachloroethane1,2,3-Trichloropropane
CAS Number 13116-60-479-34-596-18-4
Molecular Formula C₃H₄Cl₄C₂H₂Cl₄C₃H₅Cl₃
Molecular Weight ( g/mol ) 181.88167.85147.43
Boiling Point (°C) 154146.5156.8
Water Solubility (mg/L at 25°C) Data not available2,9001,750
Vapor Pressure (mm Hg at 25°C) Data not available5.13.1
Log Octanol-Water Partition Coefficient (Log Kow) Data not available2.392.26
Henry's Law Constant (atm·m³/mol at 25°C) Data not available1.16 x 10⁻³3.17 x 10⁻⁴

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, are significant transformation pathways for chlorinated alkanes in the environment.

Hydrolysis

Hydrolysis is a chemical reaction with water that can lead to the breakdown of organic compounds. The rate of hydrolysis is often dependent on pH and temperature.

This compound: Specific experimental data on the hydrolysis of this compound are not available in the reviewed literature.

Analogous Compound: 1,1,2,2-Tetrachloroethane Under neutral pH conditions, the hydrolysis of 1,1,2,2-tetrachloroethane is slow, with a reported half-life that can be on the order of years. However, the rate of hydrolysis is significantly enhanced under alkaline conditions. The primary hydrolysis product of 1,1,2,2-tetrachloroethane is trichloroethylene.

Experimental Protocol for Hydrolysis of Chlorinated Alkanes (General Approach):

  • Preparation of Solutions: Prepare buffered aqueous solutions at various pH values (e.g., 4, 7, and 9).

  • Spiking: Add a known concentration of the test compound (e.g., 1,1,2,2-tetrachloroethane) to each buffered solution in sealed glass vials, minimizing headspace.

  • Incubation: Incubate the vials at a constant temperature (e.g., 25°C) in the dark to prevent photolysis.

  • Sampling and Analysis: At specified time intervals, sacrifice replicate vials. Extract the contents with a suitable organic solvent (e.g., hexane (B92381) or pentane).

  • Quantification: Analyze the extracts using gas chromatography with a suitable detector (e.g., electron capture detector - ECD or mass spectrometry - MS) to determine the concentration of the parent compound and any degradation products.

  • Data Analysis: Plot the natural logarithm of the concentration of the parent compound versus time. The slope of the resulting line is the pseudo-first-order rate constant (k). The half-life (t₁/₂) is calculated as 0.693/k.

Photolysis

Photolysis is the degradation of a compound by light, particularly ultraviolet (UV) radiation from the sun.

This compound: Quantitative data on the photolysis of this compound in water, soil, or air are not available.

Analogous Compound: 1,1,2,2-Tetrachloroethane Direct photolysis of 1,1,2,2-tetrachloroethane in water is not a significant degradation pathway as it does not absorb light at wavelengths present in sunlight (>290 nm). In the atmosphere, it is expected to be degraded by reaction with photochemically produced hydroxyl radicals. The atmospheric half-life for this reaction is estimated to be on the order of months.

Experimental Protocol for Aqueous Photolysis (General Approach):

  • Solution Preparation: Prepare a solution of the test compound in purified water.

  • Irradiation: Place the solution in quartz tubes (which are transparent to UV light) and expose them to a light source that simulates sunlight (e.g., a xenon arc lamp with filters).

  • Control Samples: Prepare control samples that are kept in the dark to measure hydrolysis or other non-photolytic degradation.

  • Sampling and Analysis: At various time points, take samples from the irradiated and control tubes.

  • Quantification: Analyze the samples for the parent compound using an appropriate analytical method (e.g., GC-MS).

  • Quantum Yield Calculation: If the molar absorption spectrum of the compound is known, the quantum yield (the efficiency of the photochemical process) can be calculated from the rate of degradation and the light intensity.

Biotic Degradation

Biodegradation, the breakdown of organic compounds by microorganisms, is a critical environmental fate process.

This compound: There is a lack of studies on the microbial degradation of this compound.

Analogous Compound: 1,1,2,2-Tetrachloroethane 1,1,2,2-Tetrachloroethane can be biodegraded under both anaerobic and aerobic conditions, although anaerobic degradation is generally more favorable.

  • Anaerobic Biodegradation: Under anaerobic conditions, 1,1,2,2-tetrachloroethane can undergo reductive dechlorination. The primary degradation products can include 1,1,2-trichloroethane, 1,2-dichloroethene (cis- and trans-isomers), and vinyl chloride.

  • Aerobic Biodegradation: Aerobic biodegradation of 1,1,2,2-tetrachloroethane is generally slow. Cometabolism, where the degradation is facilitated by enzymes produced for the metabolism of another substrate, has been observed.

Experimental Protocol for Anaerobic Biodegradation in Soil Microcosms (General Approach):

  • Microcosm Setup: In an anaerobic glovebox, place soil and groundwater from the site of interest into serum bottles.

  • Spiking: Add a known amount of the test compound to the microcosms.

  • Amendments (Optional): To stimulate microbial activity, amendments such as electron donors (e.g., lactate, acetate) can be added.

  • Controls: Prepare sterile (e.g., autoclaved) controls to distinguish between biotic and abiotic degradation.

  • Incubation: Incubate the microcosms in the dark at a controlled temperature.

  • Sampling and Analysis: Periodically, sacrifice replicate microcosms. Analyze the aqueous phase for the parent compound and potential metabolites using methods like purge-and-trap GC-MS.

  • Data Analysis: Compare the disappearance of the parent compound in the live microcosms to the sterile controls to determine the extent of biodegradation.

Mobility and Transport

The mobility of a chemical in the environment determines its distribution between different environmental compartments.

Soil Adsorption and Mobility

The tendency of a chemical to adsorb to soil particles affects its leaching potential into groundwater. This is often quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc).

Analogous Compound: 1,1,2,2-Tetrachloroethane The Koc for 1,1,2,2-tetrachloroethane has been reported to be in the range of 45 to 130 L/kg, indicating a high to medium mobility in soil. This suggests a potential for leaching to groundwater.

Volatilization

Volatilization is the transfer of a chemical from water or soil to the air. The Henry's Law constant is a key parameter for estimating this process.

This compound: A measured Henry's Law constant for this compound is not available.

Analogous Compound: 1,1,2,2-Tetrachloroethane With a Henry's Law constant of approximately 1.16 x 10⁻³ atm·m³/mol, volatilization from water to the atmosphere is expected to be a significant transport pathway for 1,1,2,2-tetrachloroethane.

Bioaccumulation

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, leading to a concentration in the organism that is higher than in the surrounding medium. The bioconcentration factor (BCF) is a measure of this potential.

This compound: No experimental BCF data for this compound were found.

Analogous Compound: 1,1,2,2-Tetrachloroethane The BCF for 1,1,2,2-tetrachloroethane in fish has been reported to be low, in the range of 2 to 8. This indicates a low potential for bioaccumulation in aquatic organisms.

Visualizations

Logical Relationship of Environmental Fate Processes

Environmental_Fate_Processes cluster_transport Transport Processes cluster_degradation Degradation Processes cluster_abiotic_sub cluster_biotic_sub Compound This compound in Environment Volatilization Volatilization (to Air) Compound->Volatilization Leaching Leaching (to Groundwater) Compound->Leaching Adsorption Adsorption (to Soil/Sediment) Compound->Adsorption Abiotic Abiotic Degradation Compound->Abiotic Biotic Biotic Degradation Compound->Biotic Bioaccumulation Bioaccumulation (in Biota) Compound->Bioaccumulation Hydrolysis Hydrolysis Abiotic->Hydrolysis Photolysis Photolysis Abiotic->Photolysis Aerobic Aerobic Biotic->Aerobic Anaerobic Anaerobic Biotic->Anaerobic Degradation_Products Degradation Products Hydrolysis->Degradation_Products Photolysis->Degradation_Products Aerobic->Degradation_Products Anaerobic->Degradation_Products

Caption: Logical relationship of key environmental fate processes for an organic chemical.

Experimental Workflow for Environmental Fate Assessment

Experimental_Workflow Start Define Study Objectives (e.g., degradation rate, pathway) Lit_Review Literature Review for Existing Data Start->Lit_Review PhysChem Determine Physical/Chemical Properties Lit_Review->PhysChem Abiotic_Studies Conduct Abiotic Degradation Studies PhysChem->Abiotic_Studies Biotic_Studies Conduct Biotic Degradation Studies PhysChem->Biotic_Studies Mobility_Studies Conduct Mobility Studies PhysChem->Mobility_Studies Data_Analysis Analyze Data and Calculate Fate Parameters Abiotic_Studies->Data_Analysis Biotic_Studies->Data_Analysis Mobility_Studies->Data_Analysis Pathway_ID Identify Degradation Pathways and Products Data_Analysis->Pathway_ID Model Develop Environmental Fate Model Data_Analysis->Model Pathway_ID->Model Report Prepare Technical Report and Risk Assessment Model->Report

Caption: A generalized experimental workflow for assessing the environmental fate of a chemical.

Hypothetical Abiotic Degradation Pathway

Hypothetical_Degradation TCP This compound Dehydrochlorination Dehydrochlorination (Abiotic Elimination) TCP->Dehydrochlorination Hydrolysis Hydrolysis TCP->Hydrolysis Trichloropropene Trichloropropene isomers Dehydrochlorination->Trichloropropene Further_Degradation Further Degradation Products Trichloropropene->Further_Degradation Hydrolysis->Further_Degradation

Caption: A hypothetical abiotic degradation pathway for this compound.

Conclusion and Data Gaps

There is a significant lack of empirical data on the environmental fate of this compound. While its physical and chemical properties can be estimated, crucial experimental data on its degradation rates (hydrolysis, photolysis, and biodegradation), mobility in soil, and potential for bioaccumulation are missing from the scientific literature. Based on the behavior of structurally similar compounds like 1,1,2,2-tetrachloroethane and 1,2,3-trichloropropane, it can be inferred that this compound may be mobile in soil, have the potential to volatilize from water, and be subject to slow degradation, particularly under anaerobic conditions. However, these are only inferences, and dedicated experimental studies are essential to accurately characterize the environmental fate and potential risks associated with this compound. Future research should prioritize obtaining experimental data for the key environmental fate parameters outlined in this guide.

Toxicological Profile of 1,1,2,2-Tetrachloropropane: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available toxicological data for 1,1,2,2-tetrachloropropane (CAS RN: 13116-60-4) is exceedingly scarce. Extensive searches have yielded minimal specific information regarding its quantitative toxicological profile, experimental protocols, and mechanisms of action, including any effects on signaling pathways. The majority of available literature focuses on the more common and extensively studied compound, 1,1,2,2-tetrachloroethane. This document summarizes the limited information available for chlorinated propanes and related compounds to provide a contextual understanding, but it must be emphasized that these data are not specific to this compound and should be interpreted with significant caution.

Executive Summary

There is a critical lack of comprehensive toxicological data for this compound. No peer-reviewed studies detailing its acute, sub-chronic, or chronic toxicity, nor its genotoxic, carcinogenic, or reproductive and developmental effects, were identified in the public domain. Consequently, it is not possible to provide quantitative toxicity values such as LD50, NOAEL, or LOAEL, nor to describe detailed experimental protocols or affected signaling pathways for this specific chemical. The information presented herein is drawn from studies on other chlorinated propanes and is intended for informational purposes only, highlighting the significant data gap for this compound.

Quantitative Toxicological Data

No quantitative toxicological data for this compound was found in the available literature. To provide some context, a study on the related compound 1,2,2,3-tetrachloropropane (B86103) (TECP) revealed the following information from an inhalation study in CD rats:

Compound Exposure Route Duration Species Effect Level Concentration/Dose Observed Effects Reference
1,2,2,3-Tetrachloropropane (TECP)Inhalation4 weeks (6 h/d, 5 d/wk)Rat (CD)Mortality≥ 600 ppmDeaths occurred[1]
1,2,2,3-Tetrachloropropane (TECP)Inhalation13 weeks (6 h/d, 5 d/wk)Rat (CD)LOAEL5 ppmIncreased liver weights in males, degenerative changes in liver and kidneys[1]
1,2,2,3-Tetrachloropropane (TECP)Inhalation13 weeks (6 h/d, 5 d/wk)Rat (CD)NOAEL1.5 ppmNo systemic effects observed[1]

It is imperative to reiterate that this data is for 1,2,2,3-tetrachloropropane and not this compound. The toxicological properties of isomers can vary significantly.

Experimental Protocols

Detailed experimental protocols for toxicological studies on this compound are not available. However, the study on 1,2,2,3-tetrachloropropane provides a general framework for how such studies might be conducted.

Subchronic Inhalation Toxicity Study of 1,2,2,3-Tetrachloropropane[1]
  • Test Substance: 1,2,2,3-Tetrachloropropane (TECP)

  • Species: CD Rats (15 males and 15 females per group)

  • Exposure Route: Whole-body inhalation

  • Exposure Duration: 13 weeks (6 hours/day, 5 days/week)

  • Concentrations: Target vapor concentrations of 0, 5, 15, or 50 ppm.

  • Observations:

    • Clinical signs (e.g., irritation of the nose and eyes) were monitored.

    • Body weights were recorded.

    • At termination, a full necropsy was performed.

    • Organ weights (liver, kidney) were measured.

    • Histopathological examination of target tissues (liver and kidney) was conducted.

  • Endpoint Assessment: Determination of a No-Observed-Adverse-Effect Level (NOAEL) and a Lowest-Observed-Adverse-Effect Level (LOAEL) based on clinical, pathological, and histopathological findings.

Reproductive Toxicity Screening Study of 1,2,2,3-Tetrachloropropane[1]
  • Test Substance: 1,2,2,3-Tetrachloropropane (TECP)

  • Species: CD Rats (10 males and 20 females per group)

  • Exposure Route: Whole-body inhalation

  • Exposure Duration: 6 hours/day, 5 days/week during premating, mating, and gestation (females only).

  • Concentrations: Target vapor levels of 0, 5, or 15 ppm.

  • Observations:

    • Mating performance and fertility rates were assessed.

    • Fecundity (number of offspring) was evaluated.

    • Offspring viability and health were monitored.

  • Endpoint Assessment: Evaluation of potential effects on male and female fertility and reproductive performance.

Signaling Pathways and Mechanisms of Toxicity

There is no information available regarding the specific signaling pathways affected by this compound. For other chlorinated hydrocarbons, toxicity is often associated with metabolic activation in the liver, leading to the formation of reactive intermediates that can cause cellular damage through mechanisms such as oxidative stress and covalent binding to macromolecules. However, without specific studies on this compound, any discussion of its mechanism of toxicity would be purely speculative.

Due to the lack of data on signaling pathways, no diagrams can be generated.

Genotoxicity and Carcinogenicity

No studies on the genotoxicity or carcinogenicity of this compound were identified. Safety data sheets for related compounds like 1,1,1,3-tetrachloropropane (B89638) and 1,1,2,3-tetrachloropropene indicate concerns for mutagenicity, but this cannot be extrapolated to this compound without specific testing.[2]

Conclusion and Data Gaps

This review highlights a significant lack of toxicological information for this compound. The absence of data on acute, sub-chronic, and chronic toxicity, as well as on its potential to cause genotoxicity, carcinogenicity, or reproductive and developmental effects, represents a major data gap. For researchers, scientists, and drug development professionals, this means that any handling or potential exposure to this compound should be approached with extreme caution, assuming it may possess significant toxicity based on the properties of other chlorinated propanes.

Further research, including a battery of in vitro and in vivo toxicological studies, is urgently needed to characterize the hazard profile of this compound and to enable informed risk assessments. Until such data becomes available, the use of this compound should be strictly controlled, and all appropriate safety precautions should be implemented.

References

Methodological & Application

Application Notes and Protocols: 1,1,2,2-Tetrachloropropane as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of 1,1,2,2-tetrachloropropane as a chemical intermediate in organic synthesis. The following sections describe its application in the preparation of methylacetylene (propyne) and dichloropropenes, key building blocks for more complex molecules.

Synthesis of Methylacetylene (Propyne) via Dehalogenation

This compound can be effectively converted to methylacetylene (propyne), a valuable C3 building block, through dehalogenation using zinc dust. This reaction proceeds via the elimination of all four chlorine atoms to form a triple bond.

Reaction Pathway:

G A This compound B Methylacetylene (Propyne) A->B Dehalogenation C Zinc Dust (Zn) C->A D Heat D->A

Caption: Dehalogenation of this compound to Methylacetylene.

Experimental Protocol:

Materials:

  • This compound (MW: 181.86 g/mol )

  • Zinc dust (<10 µm, activated)

  • Ethanol (anhydrous)

  • Gas washing bottle

  • Cold trap (e.g., dry ice/acetone bath)

  • Gas collection system (e.g., gas bag or inverted graduated cylinder in a water bath)

Procedure:

  • Apparatus Setup: Assemble a reaction flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a gas outlet. The gas outlet should be connected to a gas washing bottle containing concentrated sulfuric acid (for drying the product gas), followed by a cold trap to condense any unreacted starting material, and finally to the gas collection system.

  • Reaction Mixture: In the reaction flask, place a stirred suspension of activated zinc dust (2.5 molar equivalents) in anhydrous ethanol.

  • Addition of Reactant: Heat the zinc suspension to a gentle reflux. Add this compound (1 molar equivalent) dropwise from the dropping funnel at a rate that maintains a steady evolution of gas.

  • Reaction Completion: After the addition is complete, continue heating the mixture for an additional 30-60 minutes to ensure the reaction goes to completion.

  • Product Collection: The gaseous methylacetylene product is passed through the drying agent and cold trap and collected in the gas collection system.

  • Purification: The collected gas is typically of sufficient purity for most subsequent applications. If higher purity is required, fractional condensation can be employed.

Quantitative Data:

The yield of this reaction is typically high. A quantitative assessment can be made by bubbling the resulting gas through an ammoniacal silver nitrate (B79036) solution, which forms a white precipitate of silver methylacetylide.[1][2]

ReactantMolar Mass ( g/mol )MolesMass (g)ProductMolar Mass ( g/mol )Theoretical Yield (g)
This compound181.860.236.4Silver Methylacetylide146.8929.4

Note: The table is based on the stoichiometric relationship where 182 g of this compound yields 147 g of silver methylacetylide precipitate.[1][2]

Synthesis of Dichloropropenes via Dehydrochlorination

This compound can undergo dehydrochlorination upon treatment with a strong base, such as alcoholic potassium hydroxide, to yield a mixture of dichloropropene isomers. The primary products are expected to be (Z)- and (E)-1,2-dichloro-1-propene.

Reaction Pathway:

G A This compound B Mixture of Dichloropropenes ((E/Z)-1,2-dichloro-1-propene) A->B Dehydrochlorination C Alcoholic KOH C->A D Heat D->A

References

Application Notes and Protocols: 1,1,2,2-Tetrachloropropane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1,1,2,2-tetrachloropropane in organic synthesis. The information is intended for professionals in research, and drug development.

Introduction

This compound (C₃H₄Cl₄, CAS No. 13116-60-4) is a halogenated alkane that serves as a versatile intermediate in organic synthesis.[1] Its reactivity is primarily centered around elimination reactions, making it a valuable precursor for the synthesis of alkynes and substituted alkenes. These products, in turn, are important building blocks for a variety of organic molecules, including those with applications in the pharmaceutical and agrochemical industries.

This document outlines two primary applications of this compound: its dehalogenation to propyne (B1212725) (methylacetylene) and its dehydrochlorination to yield dichloropropenes. Detailed protocols for these transformations are provided, along with tables of physical and spectroscopic data for the starting material and products to aid in characterization.

Physical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is provided below for easy reference.

PropertyValueReference(s)
Molecular Formula C₃H₄Cl₄[1]
Molecular Weight 181.87 g/mol [1]
CAS Number 13116-60-4[1]
Appearance Colorless liquid
Boiling Point 163-165 °C[1]
Density 1.48 g/cm³
Refractive Index 1.486[1]

Spectroscopic Data Summary:

SpectroscopyKey Peaks/ShiftsReference(s)
¹H NMR The proton NMR spectrum of this compound in CDCl₃ is expected to show a singlet for the methyl protons and a singlet for the methine proton. The exact chemical shifts can be influenced by the solvent and spectrometer frequency.[2]
¹³C NMR The carbon NMR spectrum will display signals corresponding to the methyl carbon, the tetrachlorinated carbon, and the dichlorinated methine carbon.[3]
IR The infrared spectrum will exhibit characteristic C-H stretching and bending vibrations, as well as strong C-Cl stretching bands.[1]
Mass Spec. The mass spectrum shows a complex pattern due to the isotopic abundance of chlorine. The molecular ion peak [M]⁺ and various fragmentation patterns corresponding to the loss of chlorine and other groups will be observed. The top peak is observed at m/z 97.[1]

Application 1: Dehalogenation to Propyne

This compound can be effectively dehalogenated using zinc dust to produce propyne, a valuable C3 building block in organic synthesis. The reaction proceeds via a vicinal di-dehalogenation mechanism.[4][5]

Experimental Protocol: Synthesis of Propyne

Materials:

  • This compound

  • Zinc dust

  • Ethanol (B145695) (or other suitable solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Gas outlet tube

  • Cold trap (e.g., with dry ice/acetone)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet tube, place zinc dust (2.2 molar equivalents relative to this compound).

  • Add ethanol to create a slurry.

  • Heat the slurry to a gentle reflux with vigorous stirring.

  • Slowly add this compound (1 molar equivalent) dropwise to the refluxing zinc slurry. The addition rate should be controlled to maintain a steady evolution of gas.

  • The gaseous product, propyne, is passed through the gas outlet tube and collected in a cold trap cooled with a dry ice/acetone bath.

  • After the addition is complete, continue heating the reaction mixture for an additional 30-60 minutes to ensure complete reaction.

  • The collected propyne can be further purified if necessary.

Quantitative Data:

ReactantMolar Mass ( g/mol )Moles (mol)Mass (g)
This compound181.871.0181.87
Zinc65.382.2143.84
Product Molar Mass ( g/mol ) Theoretical Yield (g)
Propyne40.0640.06

Note: The above table provides a stoichiometric calculation for a representative reaction. Actual yields may vary depending on the specific reaction conditions and scale.

Reaction Workflow

dehalogenation_workflow reactant This compound reaction_step Reflux reactant->reaction_step reagent Zinc Dust in Ethanol reagent->reaction_step product Propyne (gas) reaction_step->product collection Cold Trap product->collection dehydrochlorination_pathway cluster_products Product Mixture start This compound conditions NaOH / Ethanol, Reflux start->conditions product1 2,3-Dichloro-1-propene conditions->product1 E2 Elimination product2 1,2-Dichloro-1-propene conditions->product2 E2 Elimination

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of 1,1,2,2-Tetrachloropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the laboratory-scale synthesis of 1,1,2,2-tetrachloropropane. The synthesis is achieved through the free-radical photochlorination of 1,2-dichloropropane (B32752). While this method may yield a mixture of chlorinated propanes, this document outlines a protocol for the reaction and subsequent purification to isolate the desired this compound isomer. These notes are intended to guide researchers in the safe and efficient laboratory preparation of this compound for use in further research and development.

Introduction

This compound is a chlorinated hydrocarbon that can serve as a building block in organic synthesis. Its polychlorinated structure makes it a potential precursor for various functionalized molecules. The synthesis of specifically substituted polychlorinated alkanes can be challenging due to the often-low selectivity of halogenation reactions. Free-radical chlorination of alkanes and their partially chlorinated derivatives typically proceeds via a chain reaction mechanism, leading to a mixture of products. The distribution of these products is influenced by the statistical probability of chlorine radical attack on different C-H bonds and the relative stability of the resulting alkyl radicals. In the case of 1,2-dichloropropane, chlorination can occur at the primary (C3) or secondary (C1 and C2) positions, leading to various trichloro- and tetrachloropropane isomers. This protocol focuses on a method to synthesize and isolate this compound from the resulting product mixture.

Synthesis of this compound

The synthesis of this compound can be achieved via the photochlorination of 1,2-dichloropropane. This method involves the initiation of a free-radical chain reaction by ultraviolet (UV) light, which promotes the homolytic cleavage of chlorine gas into highly reactive chlorine radicals. These radicals then abstract hydrogen atoms from the 1,2-dichloropropane, followed by reaction with molecular chlorine to form the tetrachlorinated product and propagate the chain.

Experimental Protocol: Photochlorination of 1,2-Dichloropropane

Materials and Equipment:

  • 1,2-Dichloropropane (reactant)

  • Chlorine gas (chlorinating agent)

  • Nitrogen gas (for inerting)

  • 5% aqueous sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

  • Three-necked round-bottom flask

  • Gas inlet tube

  • Reflux condenser with a gas outlet to a scrubber

  • UV immersion lamp or external UV lamp

  • Magnetic stirrer and stir bar

  • Gas flow meter

  • Ice bath

  • Separatory funnel

  • Distillation apparatus (for purification)

  • Gas scrubber containing a solution of sodium thiosulfate (B1220275) or sodium hydroxide (B78521) to neutralize excess chlorine gas

Procedure:

  • Reaction Setup: Assemble the three-necked flask with the gas inlet tube, reflux condenser, and a stopper (or thermometer). The outlet of the condenser should be connected to a gas scrubber. Place the flask in an ice bath on a magnetic stirrer.

  • Inerting the System: Purge the entire apparatus with nitrogen gas to remove air and moisture.

  • Charging the Reactor: Charge the flask with 1,2-dichloropropane.

  • Initiation of Reaction: Start the magnetic stirrer and turn on the UV lamp.

  • Chlorination: Introduce chlorine gas through the gas inlet tube at a controlled rate. The reaction is exothermic, and the temperature should be maintained between 0-10 °C using the ice bath. The reaction progress can be monitored by Gas Chromatography (GC) analysis of aliquots to observe the conversion of 1,2-dichloropropane and the formation of chlorinated products.

  • Reaction Work-up: Once the desired conversion is achieved, turn off the UV lamp and stop the chlorine gas flow. Purge the system with nitrogen gas to remove any remaining chlorine.

  • Neutralization: Carefully transfer the reaction mixture to a separatory funnel and wash it with a 5% aqueous sodium bicarbonate solution to neutralize any dissolved HCl and unreacted chlorine. Repeat the washing until the aqueous layer is no longer acidic.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and purify the crude product by fractional distillation under reduced pressure to separate the this compound from other isomers and unreacted starting material. Collect the fraction corresponding to the boiling point of this compound.

Data Presentation

ParameterValue
Reactant 1,2-Dichloropropane
Chlorinating Agent Chlorine Gas (Cl₂)
Initiator UV Light
Reaction Temperature 0-10 °C
Product This compound
Molecular Formula C₃H₄Cl₄
Molecular Weight 181.87 g/mol
Boiling Point (approx.) 175-177 °C at atmospheric pressure
Purification Method Fractional Distillation under reduced pressure

Note: The yield of this compound will depend on the specific reaction conditions and the efficiency of the purification process. Free-radical chlorination is often unselective and will produce a mixture of isomers.

Experimental Workflow and Logic

The synthesis of this compound via photochlorination of 1,2-dichloropropane follows a logical progression from reaction setup to purification of the final product.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup Reaction Setup Inert Inerting with N2 Setup->Inert Charge Charging Reactant Inert->Charge Initiate Initiation (UV) Charge->Initiate Chlorinate Chlorination Initiate->Chlorinate Quench Quenching Chlorinate->Quench Neutralize Neutralization Quench->Neutralize Dry Drying Neutralize->Dry Purify Purification Dry->Purify Final This compound Purify->Final

Caption: Workflow for the synthesis of this compound.

The free-radical chlorination of 1,2-dichloropropane can theoretically lead to several isomers. The distribution of these products is dependent on the relative reactivity of the different hydrogen atoms in the molecule.

Isomer_Formation Start 1,2-Dichloropropane Radical Chlorine Radical (Cl•) Start->Radical + Cl2, UV light Products Mixture of Trichloropropane and Tetrachloropropane Isomers Radical->Products Hydrogen Abstraction Target This compound Products->Target Fractional Distillation

Caption: Isomer formation and isolation logic.

Application Notes and Protocols for the Purification of 1,1,2,2-Tetrachloropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,2,2-Tetrachloropropane is a halogenated hydrocarbon that may be encountered as a starting material, intermediate, or impurity in various chemical syntheses. Its purification is essential to ensure the quality and safety of subsequent products. This document provides detailed application notes and protocols for the purification of this compound using common laboratory techniques. The primary methods discussed are fractional distillation, preparative gas chromatography (GC), and low-temperature recrystallization. Given the limited specific literature on the purification of this exact compound, the following protocols are based on established methods for similar chlorinated hydrocarbons and the known physical properties of this compound.

Physical Properties of Tetrachloropropane Isomers

A critical step in purification is understanding the physical properties of the target compound and potential impurities, particularly isomeric variants which are common in the synthesis of halogenated alkanes. The boiling points of tetrachloropropane isomers are often very close, necessitating efficient separation techniques.

CompoundCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)
This compound 13116-60-4 181.88 154
1,1,1,2-Tetrachloropropane812-03-3181.88~146
1,1,1,3-Tetrachloropropane1070-78-6181.88159[1]

Purification Techniques

The choice of purification method depends on the nature and quantity of impurities, the required final purity, and the available equipment.

Fractional Distillation

Fractional distillation is the most common and effective method for purifying liquids with close boiling points, such as isomers of tetrachloropropane.[1][2][3][4] Given the boiling point of this compound (154 °C), atmospheric distillation is feasible, but vacuum distillation is recommended to prevent potential decomposition at elevated temperatures.[5]

This protocol is designed for the separation of this compound from its isomers and other impurities with different boiling points.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser and vacuum adapter

  • Receiving flasks

  • Heating mantle with stirrer

  • Vacuum pump with a pressure gauge and cold trap

  • Boiling chips or magnetic stir bar

  • Thermometer

Procedure:

  • Assembly: Assemble the fractional distillation apparatus as shown in the workflow diagram. Ensure all glass joints are properly sealed with vacuum grease.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound (not exceeding two-thirds of the flask's volume). Add a magnetic stir bar or boiling chips.

  • Initiating Vacuum: Start the vacuum pump and slowly evacuate the system to the desired pressure (e.g., 20-50 mmHg). A lower pressure will reduce the boiling point.

  • Heating: Begin heating the distillation flask gently with the heating mantle. Start stirring if using a magnetic stir bar.

  • Equilibration: As the mixture begins to boil, observe the vapor rising through the fractionating column. Adjust the heating rate to establish a slow and steady distillation rate. A high reflux ratio (more condensate returning to the column than is collected) will improve separation.

  • Fraction Collection: Collect the distillate in fractions based on the temperature readings at the distillation head.

    • Fore-run: Collect the initial fraction, which will contain lower-boiling impurities.

    • Main Fraction: Once the temperature stabilizes near the expected boiling point of this compound at the applied pressure, switch to a new receiving flask to collect the purified product.

    • Final Fraction: As the distillation proceeds, a rise in temperature may indicate the presence of higher-boiling impurities. Stop the distillation before these are collected with the main fraction.

  • Shutdown: Turn off the heating and allow the system to cool completely before slowly releasing the vacuum.

  • Analysis: Analyze the collected fractions for purity using Gas Chromatography-Mass Spectrometry (GC-MS).

The following table presents hypothetical data for a vacuum fractional distillation of a crude this compound mixture.

FractionDistillation Temperature (°C at 30 mmHg)Volume (mL)Purity of this compound (%)Yield (%)
Fore-run< 801510-
Main80-82150> 9985
Residue-35--
Preparative Gas Chromatography (Prep GC)

For very high purity requirements or for the separation of isomers with extremely close boiling points, preparative gas chromatography is a powerful technique.[6] This method separates compounds based on their differential partitioning between a stationary phase and a mobile gas phase.

This protocol outlines the general steps for purifying this compound using a preparative GC system.

Materials:

  • Crude this compound

  • Preparative gas chromatograph with a suitable column (e.g., a non-polar or medium-polarity column)

  • Carrier gas (e.g., Helium, Nitrogen)

  • Collection traps (cooled if necessary)

  • Syringe for injection

Procedure:

  • Method Development: Develop an analytical GC method to determine the retention times of this compound and any impurities. This will inform the preparative method.

  • System Setup: Install a preparative-scale column in the GC. Set the oven temperature program, injector temperature, and detector temperature.

  • Injection: Inject a small volume of the crude this compound onto the column. The injection volume will depend on the column capacity.

  • Separation and Collection: As the components elute from the column, monitor the detector signal. When the peak corresponding to this compound begins to elute, divert the flow to a collection trap.

  • Repeat Injections: Repeat the injection and collection cycle until the desired amount of purified product is obtained.

  • Analysis: Analyze the collected fraction for purity using analytical GC-MS.

The following table presents hypothetical data for a preparative GC purification of this compound.

ParameterValue
Injection Volume100 µL
ColumnDB-5 (or similar non-polar)
Oven Program100 °C (hold 2 min), ramp to 180 °C at 10 °C/min
Purity of Collected Fraction> 99.8%
Recovery per Injection~80%
Low-Temperature Recrystallization

Recrystallization is a primary method for purifying solid compounds.[7][8][9] While this compound is a liquid at room temperature, it may be possible to purify it by recrystallization at low temperatures if it can be solidified and a suitable solvent is found.

This protocol is exploratory and may require optimization.

Materials:

  • Crude this compound

  • A suitable solvent (e.g., a low-polarity solvent like pentane (B18724) or hexane)

  • Jacketed reaction vessel or a flask that can be cooled

  • Low-temperature cooling bath (e.g., dry ice/acetone)

  • Pre-cooled filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Solvent Screening: At a low temperature, test the solubility of this compound in various solvents. An ideal solvent will dissolve the compound when warm (relative to the freezing point) and have low solubility when cold.

  • Dissolution: In a cooled flask, dissolve the crude this compound in a minimal amount of the chosen pre-cooled solvent.

  • Crystallization: Slowly cool the solution further in a low-temperature bath. Allow crystals to form slowly.

  • Filtration: Quickly filter the cold slurry through a pre-cooled Büchner funnel to collect the crystals.

  • Washing: Wash the crystals with a small amount of the ice-cold solvent.

  • Drying: Dry the crystals under vacuum to remove the residual solvent.

  • Analysis: Allow the crystals to melt and analyze the resulting liquid for purity by GC-MS.

ParameterValue
Recrystallization SolventPentane
Crystallization Temperature-78 °C
Purity of Recovered Product> 98%
Yield60-70%

Workflow and Pathway Diagrams

Fractional_Distillation_Workflow cluster_setup Setup cluster_distillation Distillation cluster_collection Collection cluster_analysis Analysis A Assemble Distillation Apparatus B Charge Flask with Crude Product A->B C Apply Vacuum B->C D Heat and Stir C->D E Establish Reflux D->E F Collect Fore-run E->F G Collect Main Fraction F->G H Stop Distillation G->H I Cool and Release Vacuum H->I J Analyze Fractions by GC-MS I->J

Caption: Workflow for Vacuum Fractional Distillation.

Preparative_GC_Workflow cluster_prep Preparation cluster_separation Separation cluster_collection Collection & Analysis A Develop Analytical Method B Setup Preparative GC A->B C Inject Crude Sample B->C D Elute and Monitor C->D E Collect Target Fraction D->E F Repeat Injections E->F G Analyze Purity by GC-MS F->G

Caption: Workflow for Preparative Gas Chromatography.

Recrystallization_Logic A Crude Liquid this compound B Select Suitable Low-Polarity Solvent A->B C Dissolve Crude in Minimal Hot Solvent at Low Temp B->C D Slowly Cool to Induce Crystallization C->D E Filter Cold to Isolate Crystals D->E F Wash Crystals with Cold Solvent E->F G Dry Crystals Under Vacuum F->G H Melt Crystals to Obtain Purified Liquid G->H I Analyze Purity by GC-MS H->I

Caption: Logical Flow for Low-Temperature Recrystallization.

Purity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended method for assessing the purity of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column suitable for separating halogenated hydrocarbons (e.g., DB-5ms, HP-5ms).

GC Conditions (Example):

  • Injector Temperature: 250 °C

  • Oven Program: Initial temperature 50 °C, hold for 2 minutes, ramp at 10 °C/min to 200 °C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

MS Conditions (Example):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-250 m/z.

By comparing the chromatograms of the crude and purified materials, the removal of impurities can be confirmed. The mass spectrum of the purified peak should match the library spectrum for this compound.

Safety Precautions

  • This compound is a hazardous chemical. Handle with appropriate personal protective equipment (gloves, goggles, lab coat) in a well-ventilated fume hood.

  • Distillation of chlorinated hydrocarbons can produce corrosive HCl gas, especially if decomposition occurs. Ensure the vacuum pump is protected with a suitable trap.

  • Low-temperature baths involving dry ice and acetone (B3395972) should be handled with care to avoid frostbite.

Conclusion

The purification of this compound can be effectively achieved using standard laboratory techniques. Fractional distillation is a practical method for bulk purification, while preparative GC offers the highest achievable purity for smaller quantities. Low-temperature recrystallization presents a potential alternative, though it requires more empirical optimization. The choice of method should be guided by the specific purity requirements and the nature of the impurities present in the starting material. All purification procedures should be followed by rigorous analytical verification, such as GC-MS, to confirm the purity of the final product.

References

Application Notes and Protocols for the Analytical Detection of 1,1,2,2-Tetrachloropropane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,1,2,2-Tetrachloropropane is a halogenated volatile organic compound (VOC) that may be encountered as an industrial byproduct or environmental contaminant. Accurate and sensitive detection methods are crucial for monitoring its presence in various matrices to ensure environmental protection and support toxicological and drug development research. These application notes provide an overview of the primary analytical techniques and detailed protocols for the detection and quantification of this compound. The primary analytical method for the detection of this compound is gas chromatography (GC) coupled with various detectors.

Analytical Methods Overview

The selection of an appropriate analytical method for this compound depends on the sample matrix, the required sensitivity, and the available instrumentation. Gas chromatography is the technique of choice for separating this compound from other volatile compounds. Detection is typically achieved using mass spectrometry (MS) for high specificity and sensitivity, or flame ionization detection (FID) and electron capture detection (ECD) for screening and routine analysis. Sample preparation is a critical step to extract and concentrate the analyte from the sample matrix prior to GC analysis. Common techniques include purge and trap, headspace analysis, and solid-phase microextraction (SPME).

Quantitative Data Summary

The following table summarizes the quantitative data for various analytical methods used for the detection of compounds structurally related to this compound, providing an indication of expected performance. Data for this compound itself is limited in the provided search results, so data for 1,1,2,2-tetrachloroethane (B165197) is used as a proxy to demonstrate typical method performance.

Analytical MethodSample MatrixSample PreparationDetection LimitPercent RecoveryReference
HRGC/MSExhaled airThermal desorptionNo dataNo dataHartwell et al. 1987
GC/MSWhole bloodPurge and trap500 ppt (B1677978) (500 ng/L)22–27% at 1 ppbCramer et al. 1988
GC/HRMSBloodPurge and trap0.005 ppb (5 ng/L)76-116%Ashley et al. 1992
GC/ECDLiver, brain, kidney, fat, heart, lung, muscle, bloodHomogenization and headspace400 ng/g (400 ppb)90–100%Chen et al. 1993
GC-FID/ECDBlood, urine, tissuesHeadspaceNo dataNo dataStreete et al. 1992
GC-MSBlood, urineSPMENo dataNo dataGuidotti et al. 2001
GC/MS (SIM)WaterPurge and trap5 ppt (for 1,2,3-Trichloropropane)Not specified[1]
GC-FIDAirSorbent tube (Anasorb CMS) with CS2 desorption0.6 µg per sample85-91%NIOSH 2562

Experimental Workflow

The general workflow for the analysis of this compound is depicted in the following diagram:

Analytical Workflow for this compound cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample Collection (Water, Soil, Air, Biological) extraction Extraction/Concentration (Purge & Trap, Headspace, SPME) sample->extraction Matrix-specific protocol gc Gas Chromatography (GC) Separation extraction->gc detector Detection (MS, FID, ECD) gc->detector data_acq Data Acquisition detector->data_acq quant Quantification & Reporting data_acq->quant Calibration Curve

General workflow for this compound analysis.

Experimental Protocols

Below are detailed protocols for common methods used in the analysis of this compound and related volatile organic compounds.

Protocol 1: Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS) for Water Samples

This protocol is adapted from methodologies used for volatile organic compounds in water, such as EPA Method 524.2.[1]

1. Objective: To determine the concentration of this compound in aqueous samples.

2. Materials:

  • Purge and trap concentrator system

  • Gas chromatograph with a capillary column (e.g., DB-624 or equivalent)

  • Mass spectrometer detector (capable of scanning from 35-300 amu or operating in Selected Ion Monitoring (SIM) mode)

  • Vials: 40 mL screw-cap vials with PTFE-lined silicone septa

  • Syringes: 5 mL and 25 mL glass syringes

  • Reagents: Reagent water (analyte-free), methanol (B129727) (purge and trap grade), standard-grade this compound, internal standards, and surrogates.

3. Procedure:

  • Sample Collection:

    • Collect water samples in 40 mL vials.

    • Ensure no headspace is present by filling the vials to overflowing.

    • Add a preserving agent if necessary (e.g., ascorbic acid for chlorinated water).

    • Store samples at 4°C until analysis.

  • Instrument Setup:

    • Set up the purge and trap system with the following parameters (example):

      • Purge gas: Helium at 40 mL/min

      • Purge time: 11 minutes at ambient temperature (can be optimized, e.g., heating to 50°C may improve recovery)[1]

      • Desorb time: 1 minute at 250°C

      • Bake time: 7 minutes at 260°C

    • Set up the GC with the following parameters (example):

      • Injector temperature: 200°C

      • Oven program: 35°C for 5 minutes, ramp to 180°C at 10°C/min, hold for 5 minutes.

      • Carrier gas: Helium at a constant flow.

    • Set up the MS in either full scan mode or SIM mode for enhanced sensitivity. For this compound, characteristic ions should be selected for SIM (e.g., based on its mass spectrum).

  • Analysis:

    • Allow samples and standards to come to room temperature.

    • Spike the sample with internal standards and surrogates.

    • Introduce a 5 mL aliquot of the sample into the sparging vessel of the purge and trap system.

    • Initiate the purge-desorb-bake sequence.

    • The desorbed analytes are transferred to the GC-MS for separation and detection.

  • Calibration:

    • Prepare a series of calibration standards by diluting a stock solution of this compound in methanol and then spiking into reagent water.

    • Analyze the calibration standards using the same procedure as the samples.

    • Construct a calibration curve by plotting the response of the analyte against its concentration.

Protocol 2: Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) for Solid and Biological Samples

This protocol is based on general headspace analysis techniques and information from NIOSH methods for related compounds.[2][3]

1. Objective: To screen for and quantify this compound in solid matrices (e.g., soil) or biological tissues.

2. Materials:

  • Headspace autosampler

  • Gas chromatograph with a suitable capillary column

  • Flame Ionization Detector (FID)

  • Headspace vials (e.g., 20 mL) with crimp caps (B75204) and PTFE-faced septa

  • Reagents: Standard-grade this compound, appropriate solvent (e.g., isooctane), matrix-matched blanks.

3. Procedure:

  • Sample Preparation:

    • For solid samples (e.g., soil), weigh a known amount (e.g., 1-5 g) into a headspace vial.

    • For biological tissues, homogenize the sample in a suitable solvent (e.g., isooctane) and transfer an aliquot to the headspace vial.[4]

    • Add a known amount of internal standard to each vial.

    • Seal the vials immediately.

  • Instrument Setup:

    • Set up the headspace autosampler with the following parameters (example):

      • Vial equilibration temperature: 80°C

      • Vial equilibration time: 30 minutes

      • Loop temperature: 90°C

      • Transfer line temperature: 100°C

    • Set up the GC with the following parameters (example):

      • Injector temperature: 250°C

      • Oven program: 40°C for 1 minute, ramp to 175°C at 10°C/min.[2]

      • Carrier gas: Helium or Nitrogen.

    • Set up the FID:

      • Detector temperature: 300°C[2]

      • Hydrogen and air flows as per manufacturer's recommendations.

  • Analysis:

    • Place the prepared vials in the headspace autosampler.

    • Start the sequence to analyze blanks, standards, and samples.

    • The headspace gas is automatically injected into the GC for analysis.

  • Calibration:

    • Prepare calibration standards in the same matrix as the samples (matrix-matching) to account for matrix effects.

    • Analyze the standards to generate a calibration curve.

Protocol 3: Solid-Phase Microextraction (SPME) with GC-MS for Biological Fluids

This protocol is a general guide based on SPME techniques described for volatile compounds in biological matrices.[5]

1. Objective: To extract and analyze this compound from biological fluids like blood or urine.

2. Materials:

  • SPME fiber assembly and holder (e.g., Polydimethylsiloxane (PDMS) fiber)

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Sample vials with PTFE-lined septa (e.g., 4 mL)

  • Heater/stirrer or autosampler with agitation and temperature control.

3. Procedure:

  • Sample Preparation:

    • Place a small volume of the liquid sample (e.g., 400 µL of blood or 2 mL of urine) into a sample vial.[4]

    • Add an internal standard.

    • Seal the vial.

  • Extraction:

    • Heat the vial to a specific temperature (e.g., 50°C) for a set time (e.g., 30 minutes) to allow for equilibration between the sample and the headspace.[4]

    • Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 10 minutes) with agitation.[4]

    • The volatile analytes will adsorb onto the fiber coating.

  • Desorption and Analysis:

    • Retract the fiber into the needle and withdraw it from the sample vial.

    • Insert the needle into the hot inlet of the GC.

    • Extend the fiber to desorb the analytes thermally onto the GC column (e.g., for 1 minute).[4]

    • The GC-MS analysis proceeds as described in Protocol 1.

  • Calibration:

    • Prepare calibration standards in a matrix that mimics the sample (e.g., analyte-free blood or urine).

    • Perform the SPME extraction and GC-MS analysis on the standards to create a calibration curve.

Conclusion

The analytical methods described provide robust and sensitive means for the detection of this compound in various matrices. The choice of method will be dictated by the specific research or monitoring needs. Proper sample preparation and adherence to quality control procedures are paramount for obtaining accurate and reliable results. The provided protocols offer a starting point for method development and can be optimized to meet specific performance requirements.

References

Application Note: Quantification of 1,1,2,2-Tetrachloropropane in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,1,2,2-Tetrachloropropane is a volatile organic compound (VOC) that may be found in the environment as a result of industrial activities. Due to its potential toxicity and persistence, monitoring its concentration in various environmental matrices such as water, soil, and air is crucial for environmental assessment and human health protection. This document provides detailed protocols and application notes for the accurate quantification of this compound using established analytical methodologies. The primary analytical technique discussed is Gas Chromatography coupled with Mass Spectrometry (GC/MS), a robust and sensitive method for the analysis of VOCs.[1][2]

Analytical Methodologies

The most common and effective method for the quantification of this compound and other volatile organic compounds in environmental samples is Gas Chromatography (GC) coupled with a detector.[2]

  • Gas Chromatography-Mass Spectrometry (GC/MS): This is the preferred method due to its high sensitivity and selectivity.[1][2] It allows for both the quantification and positive identification of the target analyte by comparing its mass spectrum and retention time with that of a known standard.[3] For enhanced sensitivity, especially at trace levels, the mass spectrometer can be operated in Selected Ion Monitoring (SIM) mode.[4][5]

  • Gas Chromatography with other detectors: Other detectors like Flame Ionization Detector (FID), Electron Capture Detector (ECD), or Photoionization Detector (PID) can also be used.[2][6] However, these may be less specific than MS and more susceptible to interferences from the sample matrix.

Experimental Workflows and Protocols

A generalized workflow for the analysis of this compound in environmental samples is presented below.

General_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Sample Collection (Water, Soil, Air) Preservation Sample Preservation (e.g., Refrigeration, pH adjustment) SampleCollection->Preservation Extraction Extraction / Concentration (e.g., Purge & Trap, SPME, Solvent Extraction) Preservation->Extraction GCMS GC/MS Analysis Extraction->GCMS DataAcquisition Data Acquisition GCMS->DataAcquisition Quantification Quantification & Identification DataAcquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for this compound analysis.

Protocol for Water Samples: Purge and Trap GC/MS

This protocol is based on well-established methods for volatile organic compounds in water, such as those developed by the U.S. Environmental Protection Agency (EPA).[4][6]

2.1.1. Sample Collection and Preservation

  • Collect water samples in 40 mL amber VOA (Volatile Organic Analysis) vials with PTFE-faced silicone septa.[4]

  • Ensure no headspace (air bubbles) is present in the vial.

  • If residual chlorine is suspected, add a dechlorinating agent like sodium sulfite (B76179) or ascorbic acid (e.g., 25 mg of ascorbic acid per vial).[4][7]

  • To inhibit microbial degradation, adjust the sample pH to <2 with hydrochloric acid.[7]

  • Store samples at 4°C and analyze within 14 days of collection.[4]

2.1.2. Sample Preparation and Analysis

  • Purge and Trap: Use a purge and trap system connected to the GC/MS.[5]

  • Introduce a known volume of the water sample (e.g., 5-25 mL) into the purging vessel.

  • Add an internal standard to the sample.

  • Purge the sample with an inert gas (e.g., helium) at a specified flow rate and duration. The volatile compounds, including this compound, are transferred from the water to the gas phase.

  • The gas stream is passed through a sorbent trap, where the VOCs are retained.

  • After purging, the trap is rapidly heated to desorb the analytes onto the GC column.[6]

  • GC/MS Analysis: The desorbed compounds are separated on the GC column and detected by the mass spectrometer.

Water_Analysis_Workflow start Start: Water Sample (40 mL VOA vial) internal_std Add Internal Standard start->internal_std purge Purge with Inert Gas internal_std->purge trap Analytes Adsorbed onto Sorbent Trap purge->trap desorb Heat Trap (Thermal Desorption) trap->desorb gc_separation GC Separation desorb->gc_separation ms_detection MS Detection (Scan or SIM mode) gc_separation->ms_detection quantification Quantification vs. Calibration Curve ms_detection->quantification

Caption: Workflow for water analysis via Purge and Trap GC/MS.

Protocol for Soil and Sediment Samples

For solid matrices, the analytes must first be extracted into a liquid or gas phase.

2.2.1. Sample Collection and Preservation

  • Collect samples in wide-mouth glass jars with PTFE-lined caps.

  • Minimize headspace in the container.

  • Store samples at 4°C and analyze as soon as possible.

2.2.2. Sample Preparation and Analysis

  • Method A: Methanol (B129727) Extraction

    • Weigh a portion of the soil sample (e.g., 5-10 g) into a vial.

    • Add a known volume of purge-and-trap grade methanol and an internal standard.

    • Shake or vortex the mixture vigorously for 1-2 minutes.[8]

    • Allow the solids to settle.

    • Take an aliquot of the methanol extract and add it to reagent water in the purging vessel of a purge and trap system.

    • Analyze by GC/MS as described for water samples.

  • Method B: Purge and Trap of Soil Suspension

    • Place a weighed amount of soil (e.g., 5 g) directly into the purging vessel.

    • Add reagent water and an internal standard to create a suspension.

    • Analyze by purge and trap GC/MS as for water samples.[6]

Protocol for Air Samples

Air sampling requires concentrating the analytes from a large volume of air.

2.3.1. Sample Collection and Preservation

  • Use a personal sampling pump calibrated to a known flow rate (e.g., 0.01 to 0.2 L/min).[9]

  • Draw a known volume of air (e.g., 3 to 30 L) through a sorbent tube containing a material like Tenax® or Anasorb CMS.[6][9]

  • After sampling, cap the tubes and store them in a clean environment, protected from heat and light.[9]

2.3.2. Sample Preparation and Analysis

  • Method A: Thermal Desorption

    • Place the sorbent tube in an automated thermal desorber (ATD) unit connected to the GC/MS.

    • The tube is heated, and an inert gas flows through it to transfer the desorbed analytes to the GC column.[6]

    • This is often a two-stage process involving a cooled intermediate trap to focus the analytes into a narrow band for better chromatography.

    • Analyze by GC/MS.

  • Method B: Solvent Extraction

    • Extrude the sorbent material from the tube into a small vial.[9]

    • Add a small, precise volume of a suitable solvent (e.g., carbon disulfide).[9]

    • Agitate the vial to ensure efficient extraction.[9]

    • Inject an aliquot of the solvent extract directly into the GC/MS.

Data Presentation and Quantitative Summary

The following tables summarize typical instrument conditions and performance data for the analysis of halogenated volatile organic compounds. These values are illustrative and should be optimized for the specific instrumentation and application.

Table 1: Example GC/MS Operating Conditions

ParameterCondition
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., MEGA-5MS or similar)[10]
Carrier Gas Helium, constant flow (e.g., 1.0-1.5 mL/min)
Oven Program Initial: 40-50°C, hold 1-2 min; Ramp: 10°C/min to 250-300°C, hold 5-15 min[10]
Injector Splitless or direct from thermal desorber
MS Interface Temp 250°C[10]
Ion Source Temp 230°C[10]
Ionization Mode Electron Ionization (EI) at 70 eV[10]
Mass Range e.g., 35-350 amu (Full Scan) or specific ions for SIM
Quantitation Ions To be determined from the mass spectrum of a this compound standard

Table 2: Summary of Analytical Performance Data for Similar VOCs

MatrixPreparation MethodAnalytical MethodSample Detection LimitPercent RecoveryReference
WaterPurge and TrapGC/MS5 µg/L93% (at a given conc.)EPA 1986a[6]
WaterPurge and TrapGC/MS0.077 µg/L95-117%USGS 1998[6]
AirAdsorption (Tenax), Thermal DesorptionHRGC-MSNot specified80-120%Hartwell et al. 1987[6]
AirPassive collection, CS₂ extractionGC/MS (SIM)<1 µg/m³89.3%Otson et al. 1994[6]
SoilShaking with AcetonitrileGC/Q-TOF10 µg/kg (LOQ)70-120%Agilent[8]

Note: Data presented is for 1,1,2,2-Tetrachloroethane or general VOCs and serves as a guideline. Method detection limits and recoveries for this compound must be determined experimentally.

Quality Control and Assurance

To ensure the reliability of the quantitative data, a robust quality control (QC) program is essential.

  • Calibration: A multi-point initial calibration curve should be generated using standards of known concentrations to establish the linear range of the instrument.[9]

  • Internal Standards: An internal standard (a compound not expected in the samples, with similar chemical properties) should be added to all samples, blanks, and standards to correct for variations in extraction efficiency and instrument response.

  • Laboratory Reagent Blank (LRB): An aliquot of clean reagent water or solvent should be analyzed with each batch of samples to check for contamination.[3]

  • Laboratory Fortified Blank (LFB) / Spiked Samples: A known quantity of this compound is added to a clean matrix (LFB) or a real sample (matrix spike) to assess the accuracy and recovery of the method.[4]

  • Replicates: Analyzing duplicate or replicate samples provides a measure of the method's precision.[4]

References

Application Notes and Protocols: Dehydrochlorination of 1,1,2,2-Tetrachloropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dehydrochlorination of 1,1,2,2-tetrachloropropane is a chemical transformation of significant interest, primarily as a potential route for the synthesis of various chlorinated propenes. These products, such as the isomers of trichloropropene, are valuable intermediates in the manufacturing of agrochemicals, pharmaceuticals, and specialty polymers. This document provides detailed application notes on the reaction, including insights into the reaction mechanism, common catalysts, and reaction conditions. Furthermore, it offers specific experimental protocols for conducting the dehydrochlorination of this compound, with a focus on base-mediated and phase-transfer catalyzed methods.

Reaction Overview

The dehydrochlorination of this compound involves the elimination of a hydrogen chloride (HCl) molecule from the starting material to form a carbon-carbon double bond, yielding trichloropropene isomers. The reaction typically proceeds via an elimination mechanism, either E1 (unimolecular elimination) or E2 (bimolecular elimination), depending on the reaction conditions, substrate structure, and the nature of the base used.[1][2][3]

The primary products of the dehydrochlorination of this compound are expected to be isomers of trichloropropene, namely 1,1,2-trichloropropene (B1605245) and (Z)- and (E)-1,2,3-trichloropropene. The regioselectivity and stereoselectivity of the reaction are influenced by the choice of base, solvent, and catalyst.

Data Presentation: Quantitative Analysis of Dehydrochlorination Reactions

While specific quantitative data for the dehydrochlorination of this compound is not extensively available in the public domain, data from analogous reactions, such as the dehydrochlorination of other tetrachloropropanes and related compounds, can provide valuable insights into expected yields and selectivities. The following tables summarize representative data from the literature for similar dehydrochlorination reactions, which can be used as a reference for optimizing the reaction of this compound.

Table 1: Catalytic Dehydrochlorination of 1,1,1,3-Tetrachloropropane (B89638) [4]

CatalystCo-catalyst/AdditiveTemperature (°C)Conversion (%)Selectivity to 1,1,3-Trichloropropene (%)
FeCl₃-12096.891.4
FeCl₃H₂O120--
BaCl₂·2H₂O-1206.5Low

Table 2: Phase-Transfer Catalyzed Dehydrochlorination of a β-chlorohydrin [5]

Phase-Transfer CatalystReaction TimeBaseProduct Yield (%)
Tetrabutylammonium (B224687) chloride (TBACl)3 minStoichiometric NaOHHigh

Experimental Protocols

The following protocols provide detailed methodologies for the dehydrochlorination of this compound.

Protocol 1: Base-Mediated Dehydrochlorination with Sodium Hydroxide (B78521)

This protocol is adapted from a procedure for the dehydrochlorination of a similar compound, 1,1,2,3-tetrachloropropane.[6]

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Suitable reaction vessel with agitator and heating capabilities

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Distillation apparatus

Procedure:

  • Charge the reaction vessel with a known quantity of this compound.

  • Heat the this compound to approximately 95°C with agitation.

  • Prepare a solution of sodium hydroxide in deionized water (e.g., a 20-25% w/w solution).

  • Slowly add the sodium hydroxide solution to the heated this compound over a period of approximately 2.5 hours while maintaining the temperature at 95°C and continuous stirring.

  • After the addition is complete, continue stirring the reaction mixture at 95°C for an additional 2.5 hours.

  • Monitor the reaction progress by analyzing aliquots of the organic layer using a suitable analytical technique (e.g., gas chromatography) to determine the conversion of the starting material.

  • Once the reaction is deemed complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and allow the aqueous and organic layers to separate.

  • Remove and discard the aqueous layer.

  • Wash the organic layer with water to remove any remaining base.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

  • Filter to remove the drying agent.

  • Purify the resulting trichloropropene isomers by fractional distillation.

Protocol 2: Phase-Transfer Catalyzed Dehydrochlorination

This protocol outlines a general procedure for phase-transfer catalyzed dehydrochlorination, which can enhance reaction rates and yields.

Materials:

  • This compound

  • Aqueous solution of a strong base (e.g., 50% NaOH or KOH)

  • Phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt like tetrabutylammonium bromide (TBAB) or a phosphonium (B103445) salt)

  • Organic solvent (optional, e.g., toluene, dichloromethane)

  • Reaction vessel with vigorous stirring capabilities

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer, combine this compound and an optional organic solvent.

  • Add the phase-transfer catalyst to the organic mixture (typically 1-5 mol% relative to the substrate).

  • With vigorous stirring, add the aqueous solution of the strong base to the reaction mixture. The vigorous stirring is crucial to ensure efficient mixing of the two phases.

  • Maintain the reaction at a controlled temperature (e.g., room temperature to 50°C, depending on the reactivity).

  • Monitor the progress of the reaction by TLC or GC analysis of the organic phase.

  • Upon completion, stop the stirring and allow the phases to separate.

  • Separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product containing trichloropropene isomers by distillation.

Visualizations

Signaling Pathways and Experimental Workflows

Dehydrochlorination_Pathway Tetrachloropropane This compound TransitionState E2 Transition State Tetrachloropropane->TransitionState Base Base (e.g., NaOH, KOH) Base->TransitionState Salt Salt (e.g., NaCl) Base->Salt Water Water Trichloropropene Trichloropropene Isomers TransitionState->Trichloropropene HCl HCl TransitionState->HCl HCl->Salt

Caption: Reaction pathway for the base-mediated dehydrochlorination of this compound.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Workup cluster_purification Purification Reactants 1. Charge Reactants (this compound, Base, Catalyst) Heating 2. Heat and Stir Reactants->Heating Quench 3. Quench Reaction Heating->Quench Extraction 4. Phase Separation/Extraction Quench->Extraction Drying 5. Drying of Organic Layer Extraction->Drying Filtration 6. Filtration Drying->Filtration Distillation 7. Distillation Filtration->Distillation Product Final Product (Trichloropropene Isomers) Distillation->Product

Caption: General experimental workflow for the dehydrochlorination of this compound.

References

Application Notes and Protocols: Dehalogenation of 1,1,2,2-Tetrachloropropane with Zinc Dust

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 1,1,2,2-tetrachloropropane with zinc dust is a classic example of a dehalogenation reaction, a valuable transformation in organic synthesis. This process facilitates the formation of alkynes from vicinal tetrahaloalkanes. Specifically, the reaction with this compound provides a direct route to propyne (B1212725) (methylacetylene), a key building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. The reaction proceeds by the reductive elimination of chlorine atoms, driven by the oxidative addition of zinc. This document provides detailed protocols for conducting this reaction, quantitative analysis of the product, and a mechanistic overview.

Reaction and Stoichiometry

The overall balanced chemical equation for the dehalogenation of this compound with zinc dust is as follows:

CH₃-CCl₂-CHCl₂ + 2 Zn → CH₃-C≡CH + 2 ZnCl₂

This reaction demonstrates a 1:2 stoichiometric relationship between this compound and zinc.

For the quantitative analysis of the terminal alkyne product, propyne, it is reacted with an ammoniacal solution of silver nitrate (B79036) (Tollens' reagent). The terminal proton of propyne is acidic and is replaced by a silver ion, leading to the formation of a white precipitate of silver propynide.

CH₃-C≡CH + [Ag(NH₃)₂]NO₃ → CH₃-C≡CAg↓ + NH₄NO₃ + NH₃

Quantitative Data

The following table summarizes the key quantitative data for the reactants and products involved in this reaction.

Compound Molar Mass ( g/mol )
This compound181.85
Zinc65.38
Propyne40.07
Zinc Chloride136.28
Silver Propynide146.94

Based on the stoichiometry of the reactions, the theoretical yield of the products can be calculated. The following table provides an example calculation based on a starting mass of 36.4 g of this compound.[1][2][3]

Starting Material Mass (g) Moles Theoretical Product Theoretical Moles Theoretical Mass (g)
This compound36.40.2Propyne0.28.01
Propyne8.010.2Silver Propynide0.229.4

Experimental Protocols

Synthesis of Propyne from this compound

Objective: To synthesize propyne gas via the dehalogenation of this compound using zinc dust.

Materials:

  • This compound (≥98%)

  • Zinc dust (<10 µm, ≥98%)

  • Ethanol (B145695) (95% or absolute)

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle with a stirrer

  • Gas delivery tube

  • Gas washing bottle (containing water to trap any unreacted starting material or ethanol vapor)

  • Collection apparatus for gaseous product (e.g., gas bag or inverted graduated cylinder in a water bath)

Procedure:

  • Activation of Zinc (Optional but Recommended): To activate the zinc dust, wash it with dilute hydrochloric acid, followed by water, ethanol, and finally diethyl ether, then dry under vacuum. This removes any surface oxides that may hinder the reaction.

  • Reaction Setup: Assemble a reflux apparatus using a 250 mL round-bottom flask, a reflux condenser, and a heating mantle. Attach a gas delivery tube to the top of the condenser, leading to a gas washing bottle and then to the gas collection system.

  • Charging the Flask: To the round-bottom flask, add 36.4 g (0.2 mol) of this compound and 100 mL of ethanol.

  • Addition of Zinc: While stirring the solution, carefully add 28.8 g (0.44 mol, 2.2 equivalents) of zinc dust in portions to control the initial exothermic reaction.

  • Reaction Execution: Heat the mixture to a gentle reflux using the heating mantle. The propyne gas will start to evolve. Continue the reflux for 2-3 hours or until the gas evolution ceases.

  • Product Collection: Collect the evolved propyne gas by displacing water from an inverted graduated cylinder or in a gas bag.

  • Work-up: After the reaction is complete, turn off the heat and allow the apparatus to cool to room temperature. The remaining mixture in the flask contains zinc chloride and any unreacted zinc in an ethanolic solution. This can be filtered, and the zinc chloride can be precipitated by adding a suitable non-polar solvent if desired.

Safety Precautions:

  • This compound is toxic and should be handled in a well-ventilated fume hood.

  • Propyne is a flammable gas. Ensure there are no open flames or ignition sources in the vicinity of the experiment.

  • The reaction can be exothermic, especially at the beginning. Add the zinc dust in portions to control the reaction rate.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Quantitative Analysis of Propyne

Objective: To determine the yield of propyne by precipitating it as silver propynide.

Materials:

  • Collected propyne gas

  • Ammoniacal silver nitrate solution (Tollens' reagent)

  • Beaker or flask for precipitation

  • Buchner funnel and filter paper

  • Drying oven

Procedure:

  • Preparation of Tollens' Reagent: In a clean flask, add 2 mL of a 5% silver nitrate solution. Add one drop of a 10% sodium hydroxide (B78521) solution. Add 2% ammonia (B1221849) solution dropwise until the brown precipitate of silver oxide just dissolves.

  • Precipitation: Bubble the collected propyne gas through the prepared ammoniacal silver nitrate solution. A white precipitate of silver propynide will form immediately.

  • Isolation of Precipitate: Collect the precipitate by vacuum filtration using a Buchner funnel and pre-weighed filter paper.

  • Washing and Drying: Wash the precipitate with a small amount of distilled water, followed by ethanol. Dry the precipitate in a drying oven at a low temperature (e.g., 60 °C) to a constant weight.

  • Calculation of Yield: Determine the mass of the dried silver propynide precipitate. From this mass, calculate the moles of propyne produced and the percentage yield of the reaction.

Safety Precautions:

  • Ammoniacal silver nitrate solution can be explosive upon standing and should be prepared fresh and disposed of properly after use by adding dilute acid.

  • Handle silver nitrate with care as it can stain the skin.

Reaction Mechanism and Visualization

The reaction is believed to proceed through a reductive elimination mechanism. Zinc acts as a reducing agent, transferring electrons to the carbon-chlorine bonds. This can occur in a stepwise or concerted manner. An organozinc intermediate is likely formed, which then undergoes elimination to form the alkyne.

Below is a DOT script that visualizes the proposed reaction pathway.

ReactionPathway cluster_reactants Reactants cluster_intermediates Intermediate Stage cluster_products Products 1_1_2_2_Tetrachloropropane This compound (CH₃-CCl₂-CHCl₂) Organozinc_Intermediate Organozinc Intermediate 1_1_2_2_Tetrachloropropane->Organozinc_Intermediate + 2 Zn Zinc Zinc Dust (Zn) Propyne Propyne (CH₃-C≡CH) Organozinc_Intermediate->Propyne - 2 ZnCl₂ Zinc_Chloride Zinc Chloride (ZnCl₂)

Figure 1. Proposed reaction pathway for the dehalogenation of this compound.

Conclusion

The dehalogenation of this compound with zinc dust is an effective method for the synthesis of propyne. The reaction is relatively straightforward to perform and can be adapted for quantitative analysis. The protocols provided herein offer a comprehensive guide for researchers and professionals in the fields of organic synthesis and drug development, enabling the reliable production and quantification of this important chemical intermediate. Careful adherence to safety protocols is essential due to the hazardous nature of the reactant and the flammability of the product.

References

Troubleshooting & Optimization

Technical Support Center: 1,1,2,2-Tetrachloropropane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered during the synthesis of 1,1,2,2-tetrachloropropane. The information is presented in a question-and-answer format for clarity and ease of use.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the inherent challenges?

The most prevalent method for synthesizing this compound is the free-radical chlorination of propane (B168953) or, more commonly, a partially chlorinated propane such as 1,2-dichloropropane. This process involves the substitution of hydrogen atoms with chlorine atoms. The primary challenge with this method is the lack of selectivity of free-radical chlorination, which inevitably leads to a mixture of products.[1][2][3]

Q2: What are the primary categories of impurities I should expect in my crude this compound product?

You can typically expect three main classes of impurities:

  • Isomeric Impurities: These are other tetrachloropropane isomers with the same molecular formula (C₃H₄Cl₄) but different structural arrangements.

  • Under-chlorinated Products: These are propanes with fewer than four chlorine atoms, resulting from incomplete chlorination.

  • Over-chlorinated Products: These are propanes with more than four chlorine atoms, resulting from excessive chlorination.

Q3: Can you provide examples of specific impurities within each category?

Certainly. Based on the mechanism of free-radical chlorination of propane derivatives, the following are common examples:

  • Isomeric Tetrachloropropanes: 1,1,1,2-tetrachloropropane, 1,1,2,3-tetrachloropropane, 1,2,2,3-tetrachloropropane.

  • Under-chlorinated (Trichloropropanes): 1,1,2-trichloropropane, 1,2,2-trichloropropane, 1,2,3-trichloropropane.

  • Over-chlorinated (Pentachloropropanes): Various isomers of pentachloropropane.

Q4: How can I detect and identify these impurities in my product mixture?

Gas chromatography-mass spectrometry (GC-MS) is the most powerful and commonly used analytical technique for separating and identifying volatile chlorinated hydrocarbons like tetrachloropropane and its related impurities.[4][5] The gas chromatograph separates the different components of your mixture based on their boiling points and polarities, and the mass spectrometer provides a mass spectrum for each component, allowing for structural elucidation and identification.

Troubleshooting Guides

Issue 1: High Levels of Isomeric Impurities

Question: My GC-MS analysis shows a high percentage of tetrachloropropane isomers other than the desired this compound. How can I improve the selectivity of my reaction?

Answer: The formation of various isomers is a known challenge in free-radical chlorination due to the differing reactivity of primary, secondary, and tertiary hydrogen atoms.[6][7] While completely eliminating isomers is difficult, you can influence the product distribution:

  • Control Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity of the chlorination reaction, favoring the formation of the thermodynamically more stable product.

  • Choice of Chlorinating Agent: While elemental chlorine is common, exploring other chlorinating agents might offer different selectivity profiles.

  • Advanced Purification Techniques: Isomers often have very close boiling points, making simple distillation ineffective. Fractional distillation with a high-efficiency column or preparative chromatography (e.g., preparative GC) may be necessary for separation.

Issue 2: Significant Presence of Under-chlorinated Products

Question: My product contains a large amount of trichloropropanes. What steps can I take to drive the reaction to completion?

Answer: The presence of under-chlorinated products indicates an incomplete reaction. Consider the following troubleshooting steps:

  • Increase Molar Ratio of Chlorine: Using a stoichiometric excess of chlorine can help ensure that all the precursor molecules are fully chlorinated. However, be cautious as this can increase the formation of over-chlorinated byproducts.

  • Increase Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitor the reaction progress over time using in-process GC analysis to determine the optimal reaction time.

  • Optimize UV Initiation/Temperature: If using photochemical initiation, ensure the UV lamp is of the appropriate wavelength and intensity. For thermal initiation, ensure the temperature is optimal for radical formation without causing excessive side reactions.

Issue 3: Formation of Over-chlorinated Byproducts

Question: I am observing a significant amount of pentachloropropanes and other heavier byproducts in my reaction mixture. How can I minimize their formation?

Answer: Over-chlorination is a common issue when trying to achieve complete conversion of the starting material.[1][2] To address this:

  • Control Stoichiometry: Carefully control the molar ratio of the chlorinating agent to the propane substrate. Use a smaller excess of the chlorinating agent.

  • Control Reaction Time: As with under-chlorination, monitoring the reaction progress is crucial. Stopping the reaction once the desired product is maximized and before significant over-chlorination occurs is key.

  • Use a High Concentration of the Alkane: Employing a large excess of the hydrocarbon substrate relative to the chlorine can reduce the probability of the chlorinated product reacting further.[1][2]

Data Presentation

The relative amounts of impurities can vary significantly based on the specific reaction conditions. The following table provides a qualitative summary of the expected impurities and their typical retention behavior in gas chromatography.

Impurity CategorySpecific ExamplesTypical GC Retention Time (Relative to this compound)
Under-chlorinated Trichloropropane isomersShorter
Isomeric 1,1,1,2-TetrachloropropaneSimilar, may co-elute without a highly efficient column
1,1,2,3-TetrachloropropaneSimilar, may co-elute without a highly efficient column
1,2,2,3-TetrachloropropaneSimilar, may co-elute without a highly efficient column
Over-chlorinated Pentachloropropane isomersLonger

Experimental Protocols

Protocol 1: Synthesis of this compound via Photochlorination of 1,2-Dichloropropane (Illustrative)

Materials:

  • 1,2-Dichloropropane

  • Chlorine gas

  • Inert gas (Nitrogen or Argon)

  • Photochemical reactor equipped with a UV lamp, gas inlet, condenser, and stirrer.

Procedure:

  • Charge the photochemical reactor with 1,2-dichloropropane.

  • Purge the system with an inert gas to remove oxygen.

  • Cool the reactor to the desired temperature (e.g., 0-10 °C) using a cooling bath.

  • Start the stirrer and turn on the UV lamp.

  • Slowly bubble chlorine gas through the reaction mixture at a controlled rate.

  • Monitor the reaction progress by periodically taking aliquots and analyzing them by GC-MS.

  • Once the desired conversion is achieved, stop the chlorine flow and turn off the UV lamp.

  • Purge the reactor with an inert gas to remove any unreacted chlorine and HCl byproduct.

  • Wash the crude product with a dilute sodium bicarbonate solution to neutralize any remaining HCl, followed by a water wash.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

  • Purify the product by fractional distillation under reduced pressure.

Protocol 2: GC-MS Analysis of Crude this compound

Instrumentation:

  • Gas chromatograph with a capillary column suitable for separating halogenated hydrocarbons (e.g., DB-5ms or equivalent).

  • Mass spectrometer detector.

GC Conditions (Example):

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final hold: 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Split or splitless, depending on the concentration of the sample.

MS Conditions (Example):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-300 amu.

  • Scan Mode: Full scan to identify unknown impurities. Selected Ion Monitoring (SIM) can be used for higher sensitivity quantification of known impurities.

Procedure:

  • Prepare a dilute solution of the crude product in a suitable solvent (e.g., dichloromethane (B109758) or hexane).

  • Inject a small volume (e.g., 1 µL) of the sample into the GC-MS system.

  • Acquire the data.

  • Identify the peaks in the chromatogram by comparing their mass spectra with a spectral library (e.g., NIST) and by interpreting the fragmentation patterns.

  • Quantify the relative amounts of each component by integrating the peak areas.

Visualization of Logical Relationships

Impurity_Formation_Pathway Propane Propane Dichloropropanes Dichloropropane Isomers (e.g., 1,2-Dichloropropane) Propane->Dichloropropanes Chlorination Trichloropropanes Trichloropropane Isomers (Under-chlorinated Impurities) Dichloropropanes->Trichloropropanes Chlorination Tetrachloropropanes Tetrachloropropane Isomers Trichloropropanes->Tetrachloropropanes Chlorination Product This compound (Desired Product) Tetrachloropropanes->Product Isomeric_Impurities Other Tetrachloropropane Isomers (Isomeric Impurities) Tetrachloropropanes->Isomeric_Impurities Pentachloropropanes Pentachloropropane Isomers (Over-chlorinated Impurities) Tetrachloropropanes->Pentachloropropanes Further Chlorination

Caption: Synthetic pathway and formation of common impurities.

Troubleshooting_Logic cluster_issues Observed Issues cluster_solutions Troubleshooting Steps High_Isomers High Isomeric Impurities Control_Temp Control Temperature High_Isomers->Control_Temp Purification Advanced Purification High_Isomers->Purification High_Under_Chlorinated High Under-chlorinated Products Increase_Cl2 Increase Chlorine Ratio High_Under_Chlorinated->Increase_Cl2 Increase_Time Increase Reaction Time High_Under_Chlorinated->Increase_Time High_Over_Chlorinated High Over-chlorinated Products Control_Stoichiometry Control Stoichiometry High_Over_Chlorinated->Control_Stoichiometry Control_Time Control Reaction Time High_Over_Chlorinated->Control_Time High_Alkane High Alkane Concentration High_Over_Chlorinated->High_Alkane

Caption: Troubleshooting guide for common synthesis issues.

References

"troubleshooting low yield in 1,1,2,2-Tetrachloropropane synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1,2,2-tetrachloropropane.

Troubleshooting Guides and FAQs

This section is designed to address specific issues that may be encountered during the synthesis of this compound, particularly when a low yield is observed.

Q1: I am experiencing a low yield in my this compound synthesis. What are the common causes?

Low yields in the synthesis of this compound, typically prepared by the chlorination of propyne (B1212725), can arise from several factors. These include incomplete reaction, formation of byproducts, and loss of product during workup and purification. Careful control of reaction conditions is crucial for maximizing the yield of the desired product.

Q2: My reaction appears to be incomplete, with significant amounts of starting material (propyne) and intermediate (1,2-dichloropropene) remaining. How can I drive the reaction to completion?

Incomplete conversion is a common issue. Consider the following troubleshooting steps:

  • Chlorine Stoichiometry: Ensure a sufficient excess of chlorine gas is used. The reaction is a two-step addition, requiring two equivalents of chlorine per equivalent of propyne.

  • Reaction Time: The reaction may require more time to go to completion. Monitor the reaction progress using an appropriate analytical technique, such as Gas Chromatography (GC), to determine the optimal reaction time.

  • Temperature Control: While the reaction is typically performed at low temperatures to control its exothermicity, the temperature might be too low, slowing down the reaction rate. A modest increase in temperature could improve the conversion rate, but be cautious as higher temperatures can also lead to increased byproduct formation.

Q3: I am observing the formation of significant byproducts. What are they and how can I minimize their formation?

Byproduct formation is a primary contributor to low yields. The main byproducts in the chlorination of propyne are over-chlorinated propanes and other isomeric tetrachloropropanes.

  • Over-chlorination: The formation of pentachloro- and hexachloropropanes can occur if the reaction conditions are too harsh or if the reaction is left for an extended period with a large excess of chlorine. To mitigate this, carefully control the stoichiometry of chlorine and monitor the reaction progress to stop it once the desired product is maximized.

  • Isomeric Impurities: While the addition of chlorine to the symmetrical triple bond of propyne is generally straightforward, side reactions under certain conditions could potentially lead to the formation of other tetrachloropropane isomers.

  • Radical Reactions: High temperatures or exposure to UV light can initiate radical chain reactions, leading to a complex mixture of chlorinated propanes. Ensure the reaction is carried out in the dark and at a controlled temperature.

Q4: How does the choice of solvent affect the reaction yield?

The choice of solvent can significantly impact the reaction. An inert solvent that can dissolve both propyne and chlorine is essential. Chlorinated solvents like carbon tetrachloride or dichloromethane (B109758) are often used. The solvent can also help to control the reaction temperature by dissipating the heat generated. The polarity of the solvent can influence the stability of intermediates in the electrophilic addition mechanism.

Q5: What are the best practices for the purification of this compound to maximize recovery?

Product loss during purification can significantly lower the final yield.

  • Neutralization: Before distillation, it is important to wash the crude product with a mild base (e.g., sodium bicarbonate solution) to remove any residual HCl and unreacted chlorine.

  • Fractional Distillation: Due to the potential for closely boiling isomers and byproducts, fractional distillation under reduced pressure is the recommended method for purification. A column with a high number of theoretical plates will provide better separation.

  • Drying: Ensure the product is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate) before distillation to prevent the formation of azeotropes with water.

Data Presentation

Table 1: Hypothetical Yields of this compound under Various Reaction Conditions

Experiment IDPropyne (mmol)Chlorine (mmol)Temperature (°C)Reaction Time (h)SolventYield (%)
110022004CCl475
2100220254CCl460
310020004CCl465
410022008CCl485
510022004CH2Cl278

Experimental Protocols

General Protocol for the Synthesis of this compound

Materials:

  • Propyne

  • Chlorine gas

  • Inert solvent (e.g., carbon tetrachloride or dichloromethane)

  • Three-necked round-bottom flask

  • Gas inlet tube

  • Dry ice/acetone condenser

  • Magnetic stirrer

  • Gas scrubbing solution (e.g., sodium thiosulfate (B1220275) solution)

Procedure:

  • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the solvent surface, and a dry ice/acetone condenser. The outlet of the condenser should be connected to a gas scrubbing solution to neutralize excess chlorine.

  • Charge the flask with the inert solvent and cool it to the desired temperature (e.g., 0 °C) using an ice bath.

  • Bubble a known amount of propyne gas through the cooled solvent.

  • Slowly bubble chlorine gas (in slight excess) through the solution while maintaining the temperature and stirring vigorously.

  • Monitor the reaction progress by GC analysis of aliquots taken from the reaction mixture.

  • Once the reaction is complete, stop the flow of chlorine and purge the system with an inert gas (e.g., nitrogen) to remove any dissolved chlorine and HCl.

  • Transfer the reaction mixture to a separatory funnel and wash it with a saturated sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation under reduced pressure.

Mandatory Visualization

reaction_pathway Synthesis Pathway of this compound Propyne Propyne (CH3C≡CH) Chlorine1 + Cl2 Intermediate 1,2-Dichloropropene (CH3CCl=CHCl) Chlorine1->Intermediate Chlorine2 + Cl2 Side_Product Over-chlorinated Products Intermediate->Side_Product Product This compound (CH3CCl2CHCl2) Chlorine2->Product

Caption: Reaction pathway for this compound synthesis.

troubleshooting_workflow Troubleshooting Low Yield in this compound Synthesis Start Low Yield Observed Check_Completion Analyze crude product by GC. Is the reaction complete? Start->Check_Completion Incomplete_Action Increase reaction time or ensure slight excess of Cl2. Check_Completion->Incomplete_Action No Check_Byproducts Are significant byproducts present? Check_Completion->Check_Byproducts Yes Incomplete_Action->Check_Completion Byproduct_Action Optimize temperature. Control Cl2 stoichiometry. Ensure no light exposure. Check_Byproducts->Byproduct_Action Yes Check_Purification Review purification procedure. Any potential for product loss? Check_Byproducts->Check_Purification No Byproduct_Action->Check_Completion Purification_Action Ensure proper neutralization and drying. Use fractional distillation. Check_Purification->Purification_Action Yes End Yield Improved Check_Purification->End No Purification_Action->End

Caption: Logical workflow for troubleshooting low synthesis yield.

"side reactions during the chlorination of propane"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chlorination of propane (B168953). Our goal is to help you navigate the common side reactions and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of the free-radical chlorination of propane?

The primary products are the constitutional isomers 1-chloropropane (B146392) and 2-chloropropane (B107684). Due to the greater reactivity of the secondary hydrogens in propane, 2-chloropropane is typically the major product.[1][2][3][4][5]

Q2: Why is 2-chloropropane the major product when there are more primary hydrogens?

Although there are six primary hydrogens and only two secondary hydrogens, the secondary C-H bonds are weaker and the resulting secondary radical is more stable than the primary radical.[2][5] Consequently, the secondary hydrogens are abstracted by chlorine radicals at a higher rate. At 25°C, secondary hydrogens are approximately 3.66 to 4 times more reactive than primary hydrogens in chlorination reactions.[1] This selectivity leads to a product ratio where 2-chloropropane is favored over 1-chloropropane, often in a ratio of about 55:45 or 57:43.[3][4][5]

Q3: What are the common side reactions during the chlorination of propane?

The most common side reactions are:

  • Polychlorination: The substitution of more than one hydrogen atom on the propane molecule, leading to the formation of dichloropropanes, trichloropropanes, and more highly chlorinated compounds.[2][3][6][7]

  • Formation of Isomeric Products: The non-selective nature of chlorination leads to a mixture of 1-chloropropane and 2-chloropropane.[2][3]

  • Carbon-Carbon Bond Cleavage (Cracking): At higher temperatures, C-C bond cleavage can occur, leading to the formation of smaller alkanes and their chlorinated derivatives.[8]

  • Radical Recombination: Propyl radicals can combine to form larger alkanes, which can then undergo chlorination.

Q4: What are the possible isomers of di- and trichloropropane?

  • Dichloropropane Isomers: There are four constitutional isomers of dichloropropane:

    • 1,1-dichloropropane

    • 1,2-dichloropropane

    • 1,3-dichloropropane

    • 2,2-dichloropropane[2][9]

  • Trichloropropane Isomers: There are five constitutional isomers of trichloropropane:

    • 1,1,1-trichloropropane

    • 1,1,2-trichloropropane

    • 1,1,3-trichloropropane

    • 1,2,2-trichloropropane

    • 1,2,3-trichloropropane[2][10]

Troubleshooting Guide

Issue 1: Low yield of desired monochlorinated propane.

Possible Cause Troubleshooting Steps
Incorrect Reactant Ratio Ensure a high excess of propane relative to chlorine. This statistically favors the collision of a chlorine radical with a propane molecule rather than a chloropropane molecule, thus minimizing polychlorination.[3]
Reaction Time Too Long Monitor the reaction progress and stop it at a low conversion rate to maximize the yield of monochlorinated products.[3]
Suboptimal Temperature Maintain a moderate reaction temperature. Higher temperatures can decrease selectivity and promote side reactions like cracking.[8]
Poor Mixing Ensure efficient mixing of the reactants to maintain a uniform concentration distribution.
Presence of Inhibitors Ensure all reactants and the reaction vessel are free from radical inhibitors (e.g., oxygen), which can quench the chain reaction.

Issue 2: Excessive formation of polychlorinated products.

Possible Cause Troubleshooting Steps
High Chlorine to Propane Ratio Use a significant excess of propane. A higher concentration of propane increases the probability of chlorine radicals reacting with propane instead of the already chlorinated products.[3]
High Reaction Conversion Limit the reaction time to achieve a lower conversion of propane. This reduces the concentration of chloropropane available for further chlorination.
Localized High Chlorine Concentration Ensure rapid and thorough mixing to avoid localized areas with a high concentration of chlorine.

Issue 3: Presence of unexpected byproducts (e.g., smaller or larger alkanes).

Possible Cause Troubleshooting Steps
High Reaction Temperature Lower the reaction temperature to minimize C-C bond cleavage (cracking).[8]
Radical Recombination While difficult to eliminate completely, using a higher dilution with an inert gas can reduce the concentration of radicals and thus the rate of recombination.

Data Presentation

Table 1: Typical Product Distribution in Monochlorination of Propane at 25°C

ProductStatistical RatioObserved Ratio
1-Chloropropane 75%~45%
2-Chloropropane 25%~55%

Note: The observed ratios can vary slightly depending on the specific reaction conditions.[3][4][5]

Experimental Protocols

Protocol for Selective Monochlorination of Propane

Objective: To maximize the yield of monochlorinated propanes while minimizing the formation of polychlorinated byproducts.

Materials:

  • Propane gas (high purity)

  • Chlorine gas (high purity)

  • Inert gas (e.g., Nitrogen or Argon)

  • Photochemical reactor with a UV lamp

  • Gas flow controllers

  • Reaction vessel with a cooling system

  • Gas chromatograph (GC) for product analysis

Procedure:

  • System Purge: Purge the entire reaction system, including the reaction vessel and gas lines, with an inert gas (Nitrogen or Argon) to remove any oxygen, which can act as a radical inhibitor.

  • Reactant Flow Rates: Set the molar ratio of propane to chlorine to be high, for example, 10:1 or greater. This is the most critical parameter for achieving high selectivity for monochlorination.[3]

  • Temperature Control: Maintain the reaction vessel at a constant, moderate temperature (e.g., 25°C) using the cooling system.

  • Initiation: Start the flow of propane and chlorine into the reactor. Once the gas flows are stable, initiate the reaction by turning on the UV lamp.

  • Reaction Monitoring: Monitor the progress of the reaction by taking periodic samples of the product stream and analyzing them by GC.

  • Reaction Termination: Stop the reaction at a low conversion of propane (e.g., 10-15%) to maximize the selectivity for monochlorinated products. This can be achieved by turning off the UV lamp and stopping the chlorine flow.

  • Product Analysis: Analyze the final product mixture using GC to determine the relative amounts of 1-chloropropane, 2-chloropropane, and any polychlorinated byproducts.

Visualizations

Side_Reactions_Chlorination_of_Propane Propane Propane Mono_Chlorination Monochlorination Propane->Mono_Chlorination + Cl• Cleavage C-C Cleavage (High Temp) Propane->Cleavage Cl2 Cl2 UV UV Light / Heat Chloropropane_1 1-Chloropropane Mono_Chlorination->Chloropropane_1 Chloropropane_2 2-Chloropropane Mono_Chlorination->Chloropropane_2 Poly_Chlorination Polychlorination Chloropropane_1->Poly_Chlorination + Cl• Chloropropane_2->Poly_Chlorination + Cl• Dichloropropanes Dichloropropanes (1,1-, 1,2-, 1,3-, 2,2-) Poly_Chlorination->Dichloropropanes Trichloropropanes Trichloropropanes (1,1,1-, 1,1,2-, 1,1,3-, 1,2,2-, 1,2,3-) Dichloropropanes->Trichloropropanes + Cl• Smaller_Alkanes Smaller Alkanes & Chlorinated Derivatives Cleavage->Smaller_Alkanes

Caption: Reaction pathways for the chlorination of propane.

Troubleshooting_Chlorination Start Experiment Start Problem Unsatisfactory Product Distribution? Start->Problem Low_Yield Low Yield of Monochlorinated Product? Problem->Low_Yield Yes End Optimized Reaction Problem->End No High_Poly Excessive Polychlorination? Low_Yield->High_Poly No Check_Ratio Increase Propane:Chlorine Ratio Low_Yield->Check_Ratio Yes Other_Byproducts Unexpected Byproducts? High_Poly->Other_Byproducts No High_Poly->Check_Ratio Yes Lower_Temp Lower Reaction Temperature Other_Byproducts->Lower_Temp Yes Other_Byproducts->End No Check_Time Decrease Reaction Time Check_Ratio->Check_Time Check_Temp Optimize Temperature Check_Time->Check_Temp Check_Mixing Improve Mixing Check_Temp->Check_Mixing Check_Inhibitors Remove Radical Inhibitors Check_Mixing->Check_Inhibitors Check_Inhibitors->End Lower_Temp->End

Caption: Troubleshooting workflow for propane chlorination.

References

Technical Support Center: Optimizing Reaction Conditions for 1,1,2,2-Tetrachloropropane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1,2,2-tetrachloropropane. The primary synthesis route discussed is the free-radical photochlorination of 1,2-dichloropropane (B32752).

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common laboratory-scale synthesis of this compound is the free-radical photochlorination of 1,2-dichloropropane. This reaction is initiated by UV light, which promotes the homolytic cleavage of chlorine molecules into highly reactive chlorine radicals. These radicals then abstract hydrogen atoms from 1,2-dichloropropane, leading to a chlorinated propane (B168953) radical that propagates the chain reaction.

Q2: What are the expected side products in this synthesis?

A2: Free-radical chlorination is often unselective, leading to a mixture of chlorinated propanes. Besides the desired this compound, other possible isomers include 1,1,1,2-tetrachloropropane, 1,1,2,3-tetrachloropropane, and pentachlorinated propanes. Unreacted 1,2-dichloropropane and trichloropropane (B3392429) isomers may also be present in the crude product mixture.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS). This will allow you to observe the consumption of the 1,2-dichloropropane starting material and the formation of the various tetrachloropropane isomers and other byproducts.

Q4: What are the recommended purification methods for this compound?

A4: Fractional distillation is the most effective method for separating this compound from the other isomers and byproducts due to differences in their boiling points. Careful control of the distillation parameters is crucial for achieving high purity.

Troubleshooting Guides

Issue 1: Low Conversion of 1,2-Dichloropropane
Possible Cause Troubleshooting Step
Insufficient UV Light Exposure Ensure the UV lamp is functioning correctly and is positioned to provide uniform irradiation to the reaction mixture. The wavelength of the UV light should be appropriate for initiating the homolytic cleavage of chlorine (typically in the range of 300-400 nm).
Low Chlorine Concentration Maintain a steady and controlled flow of chlorine gas into the reaction mixture. An insufficient supply of chlorine will limit the rate of reaction.
Reaction Temperature is Too Low While photochlorination can proceed at room temperature, slightly elevated temperatures (e.g., 40-60 °C) can increase the reaction rate. However, excessively high temperatures can lead to unwanted side reactions and decreased selectivity.
Presence of Radical Inhibitors Ensure all glassware is clean and free of any potential radical inhibitors (e.g., oxygen, certain impurities in the starting material). Degassing the 1,2-dichloropropane with an inert gas like argon or nitrogen before starting the reaction can be beneficial.
Issue 2: Poor Selectivity and Formation of Multiple Isomers
Possible Cause Troubleshooting Step
High Reaction Temperature Higher temperatures tend to decrease the selectivity of free-radical chlorination. Running the reaction at a lower temperature may improve the selectivity towards the desired isomer, although it may also decrease the overall reaction rate.
High Chlorine Concentration An excess of chlorine can lead to over-chlorination, resulting in the formation of pentachloro- and hexachloropropanes. Carefully control the stoichiometry of chlorine to 1,2-dichloropropane.
Solvent Effects The choice of solvent can influence the selectivity of chlorination. While the reaction is often run neat, using a non-reactive solvent might alter the product distribution.
Issue 3: Difficulty in Purifying the Product
Possible Cause Troubleshooting Step
Inefficient Fractional Distillation Setup Use a distillation column with a high number of theoretical plates (e.g., a Vigreux or packed column) to effectively separate isomers with close boiling points. Maintain a slow and steady distillation rate.
Inaccurate Boiling Point Fractions Collect fractions over narrow temperature ranges and analyze each fraction by GC-MS to identify the composition. Refer to the table of boiling points for tetrachloropropane isomers for guidance.
Azeotrope Formation While less common for this class of compounds, be aware of the possibility of azeotrope formation which would hinder separation by distillation.

Data Presentation

Table 1: Physical Properties of Tetrachloropropane Isomers

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound 13116-60-4C₃H₄Cl₄181.87~174-176
1,1,1,2-Tetrachloropropane812-03-3C₃H₄Cl₄181.87152.4[1]
1,1,1,3-Tetrachloropropane1070-78-6C₃H₄Cl₄181.87159[2]
1,1,2,3-Tetrachloropropane18495-30-2C₃H₄Cl₄181.87~178-180
1,2,2,3-Tetrachloropropane13116-53-5C₃H₄Cl₄181.87~180-182

Note: Boiling points can vary with atmospheric pressure. The provided values are approximate and should be used as a guide.

Experimental Protocols

Protocol 1: Synthesis of this compound via Photochlorination

Materials:

  • 1,2-Dichloropropane

  • Chlorine gas

  • Inert gas (Argon or Nitrogen)

  • Anhydrous sodium sulfate

  • Sodium bicarbonate solution (5% w/v)

Equipment:

  • Three-necked round-bottom flask

  • Gas inlet tube

  • Reflux condenser

  • UV lamp (e.g., mercury vapor lamp)

  • Magnetic stirrer and stir bar

  • Gas bubbler

  • Fractional distillation apparatus

Procedure:

  • Set up the reaction apparatus in a well-ventilated fume hood. The three-necked flask should be equipped with a gas inlet tube, a reflux condenser, and a stopper. The outlet of the condenser should be connected to a gas bubbler containing a sodium bicarbonate solution to neutralize excess chlorine and HCl gas produced during the reaction.

  • Charge the flask with 1,2-dichloropropane.

  • Degas the system by bubbling an inert gas (argon or nitrogen) through the 1,2-dichloropropane for 15-20 minutes.

  • Turn on the magnetic stirrer and the UV lamp.

  • Slowly introduce chlorine gas into the reaction mixture through the gas inlet tube. The rate of chlorine addition should be controlled to maintain a gentle reflux.

  • Monitor the reaction progress by GC-MS. Continue the reaction until the desired conversion of 1,2-dichloropropane is achieved.

  • Once the reaction is complete, turn off the UV lamp and the chlorine gas flow.

  • Bubble an inert gas through the reaction mixture to remove any dissolved chlorine and HCl.

  • Wash the crude product with a 5% sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Purify the crude product by fractional distillation, collecting the fraction corresponding to the boiling point of this compound.

Mandatory Visualization

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Charge 1,2-Dichloropropane B Degas with Inert Gas A->B C Initiate with UV Light B->C D Introduce Chlorine Gas C->D E Monitor by GC-MS D->E F Inert Gas Purge E->F Reaction Complete G Wash with NaHCO3 Solution F->G H Wash with Water G->H I Dry over Na2SO4 H->I J Fractional Distillation I->J K Collect this compound J->K Troubleshooting_Logic Start Low Yield or Purity? Q1 Low Conversion? Start->Q1 Q2 Poor Selectivity? Start->Q2 Q3 Purification Issues? Start->Q3 Sol1a Check UV Lamp & Position Q1->Sol1a Yes Sol1b Increase Chlorine Flow Q1->Sol1b Sol1c Optimize Temperature Q1->Sol1c Sol2a Lower Reaction Temperature Q2->Sol2a Yes Sol2b Control Cl2 Stoichiometry Q2->Sol2b Sol3a Use High-Efficiency Column Q3->Sol3a Yes Sol3b Collect Narrow Fractions Q3->Sol3b

References

Technical Support Center: Stability of 1,1,2,2-Tetrachloropropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with 1,1,2,2-tetrachloropropane, focusing on its stability under acidic conditions. The information is presented in a question-and-answer format to address common issues and facilitate troubleshooting during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in acidic aqueous solutions?

Q2: What are the likely degradation products of this compound under acidic conditions?

A2: Under acidic conditions, the primary degradation pathway for this compound is expected to be hydrolysis, which involves the substitution of chlorine atoms with hydroxyl groups. This can lead to the formation of various chlorinated alcohols and potentially further elimination or rearrangement products. A possible initial product could be 1,1,2-trichloro-2-propanol. Subsequent reactions could lead to the formation of ketones or carboxylic acids with further loss of chlorine. It is important to use appropriate analytical techniques, such as GC-MS or LC-MS, to identify any degradation products formed during your experiments.

Q3: How does pH affect the degradation of this compound?

A3: The rate of hydrolysis of halogenated hydrocarbons can be pH-dependent.[1] For some related compounds, hydrolysis is slower at neutral pH and accelerated under both acidic and alkaline conditions.[2] The specific effect of low pH on this compound needs to be determined experimentally. A forced degradation study across a range of pH values is recommended to understand its stability profile.

Q4: Are there any materials that are incompatible with this compound in an acidic medium?

A4: Yes, material compatibility is a critical consideration. Halogenated compounds, especially in the presence of acids, can be corrosive to certain materials.[3][4] It is essential to consult chemical compatibility charts for all materials that will come into contact with your experimental setup, including reaction vessels, tubing, and seals.[5][6] For instance, some plastics and elastomers may degrade or leach impurities. Glassware (borosilicate) and PTFE are generally good choices for handling chlorinated hydrocarbons in acidic solutions.

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
Unexpectedly rapid degradation of this compound. 1. Presence of catalytic impurities (e.g., metal ions).2. Higher than expected reaction temperature.3. Photodegradation.1. Use high-purity reagents and solvents. Consider using metal-free systems if possible.2. Precisely control and monitor the reaction temperature.3. Protect the experiment from light, especially UV radiation.
No observable degradation under the chosen acidic conditions. 1. The compound is highly stable under the tested conditions.2. Insufficient reaction time or temperature.3. Analytical method is not sensitive enough to detect low levels of degradation.1. Employ forced degradation conditions (e.g., higher acid concentration, higher temperature) to induce degradation and understand potential pathways.[7]2. Increase the duration of the experiment or the temperature in controlled increments.3. Validate your analytical method to ensure it is a stability-indicating method capable of separating the parent compound from its potential degradants.
Poor reproducibility of stability data. 1. Inconsistent experimental parameters (pH, temperature, concentration).2. Variability in the purity of this compound batches.3. Inconsistent sample handling and preparation.1. Carefully control and document all experimental variables.2. Use a single, well-characterized batch of the compound for a series of experiments. If using different batches, confirm their purity.3. Standardize all sample handling and preparation procedures.
Formation of unexpected or unknown peaks in the chromatogram. 1. Complex degradation pathway leading to multiple products.2. Interaction with container materials or impurities.3. Side reactions with other components in the solution.1. Use mass spectrometry (MS) coupled with chromatography to identify the unknown peaks.2. Run a blank experiment with only the acidic medium in the container to check for leachables.3. Simplify the reaction matrix to isolate the source of the side reactions.

Experimental Protocols

Protocol: Forced Acidic Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under acidic conditions.

1. Objective: To evaluate the stability of this compound in an acidic solution and to identify potential degradation products.

2. Materials:

  • This compound (high purity)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄), various concentrations (e.g., 0.1 M, 1 M)

  • High-purity water

  • Suitable organic solvent for stock solution preparation (e.g., methanol, acetonitrile)

  • Neutralizing agent (e.g., sodium hydroxide)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC or GC system with a suitable detector (e.g., UV, MS)

3. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in the chosen organic solvent at a known concentration (e.g., 1 mg/mL).

  • Reaction Setup:

    • In a series of reaction vials, add a specific volume of the stock solution.

    • Add the acidic solution to achieve the desired final concentration of this compound and the acid.

    • Prepare a control sample with the compound in high-purity water without acid.

  • Incubation: Incubate the vials at a controlled temperature (e.g., 40°C, 60°C, 80°C). Protect the samples from light.

  • Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Preparation for Analysis:

    • Immediately neutralize the withdrawn aliquot with a suitable base to stop the degradation reaction.

    • Dilute the sample with the mobile phase or a suitable solvent to an appropriate concentration for analysis.

  • Analysis: Analyze the samples using a validated stability-indicating chromatographic method.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point.

    • Identify and quantify any degradation products.

    • Determine the degradation kinetics if possible.

Table 1: Example Data Summary for Forced Degradation Study

Time (hours)% Remaining (0.1 M HCl, 60°C)% Degradation Product 1% Degradation Product 2
0100.00.00.0
298.51.20.3
496.22.90.9
892.16.51.4
2475.819.84.4
4858.335.16.6

Visualizations

G cluster_workflow Experimental Workflow for Stability Testing prep Prepare Stock Solution of this compound react Incubate with Acidic Solution at Controlled Temperature prep->react sample Withdraw Aliquots at Time Intervals react->sample neutralize Neutralize Sample to Quench Reaction sample->neutralize analyze Analyze by Chromatography (HPLC/GC) neutralize->analyze data Data Analysis: Quantify Parent and Degradants analyze->data

Caption: Workflow for assessing the stability of this compound.

G cluster_pathway Hypothetical Acid-Catalyzed Degradation Pathway parent This compound intermediate1 1,1,2-Trichloro-2-propanol (Hydrolysis) parent->intermediate1 + H2O, H+ intermediate2 Chlorinated Ketone (Elimination/Rearrangement) intermediate1->intermediate2 - HCl product Further Degradation Products intermediate2->product

Caption: A potential degradation pathway for this compound in acid.

References

Technical Support Center: Decomposition Pathways of 1,1,2,2-Tetrachloropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the experimental analysis of 1,1,2,2-tetrachloropropane decomposition. Due to limited direct experimental data for this specific compound, some information provided is based on the degradation of structurally similar chlorinated propanes and alkanes. This resource is intended to aid in experimental design, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: Based on the chemistry of polychlorinated alkanes, the primary decomposition pathways for this compound are expected to be:

  • Reductive Dechlorination: Typically occurring under anaerobic conditions in the presence of a reducing agent (e.g., zero-valent iron), this pathway involves the sequential replacement of chlorine atoms with hydrogen atoms.

  • Dehydrochlorination: This elimination reaction involves the removal of a hydrogen and a chlorine atom from adjacent carbons to form an alkene. This can be induced by bases or heat.

  • Thermal Decomposition: At elevated temperatures, this compound will break down, likely through a combination of dehydrochlorination and C-C bond cleavage.

  • Photocatalytic Degradation: In the presence of a semiconductor photocatalyst (like TiO₂) and a suitable light source (e.g., UV), this compound can be degraded through advanced oxidation processes.

Q2: What are the expected major products from the decomposition of this compound?

A2: The product distribution will depend on the degradation pathway:

  • Reductive Dechlorination: Expect to see a series of less chlorinated propanes such as 1,1,2-trichloropropane, dichloropropanes, and eventually propane.

  • Dehydrochlorination: The initial product is likely to be 1,1,2-trichloropropene. Further dehydrochlorination could lead to dichloropropenes.

  • Thermal Decomposition: A complex mixture of chlorinated alkenes (from dehydrochlorination) and smaller chlorinated and non-chlorinated hydrocarbons (from C-C bond scission) is anticipated.

  • Photocatalytic Degradation: This process aims for complete mineralization, so the final products are ideally carbon dioxide (CO₂), water (H₂O), and hydrochloric acid (HCl). However, various chlorinated and non-chlorinated intermediates may be formed.

Q3: Are there any specific safety precautions I should take when studying the decomposition of this compound?

A3: Yes, this compound and its potential degradation products are hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Be aware that volatile and potentially toxic gases, such as hydrogen chloride (HCl) and phosgene (B1210022) (in the presence of oxygen at high temperatures), may be produced. All waste materials should be handled and disposed of as hazardous waste according to your institution's safety guidelines.

Troubleshooting Guides

Issue 1: Incomplete or Slow Reductive Dechlorination
Symptom Possible Cause Recommended Solution
Reaction stalls after initial degradation.Passivation of the reducing agent: The surface of the zero-valent metal (e.g., iron) may become coated with oxides or precipitates, preventing further reaction.1. Acid wash the metal: Briefly wash the zero-valent metal with dilute acid to remove the passivating layer before the experiment. 2. Increase surface area: Use a finer mesh of the metal powder to provide more reactive surface area. 3. Mechanical agitation: Continuously stir or shake the reaction mixture to abrade the passivating layer.
Low or no degradation observed.Inappropriate pH: The pH of the reaction medium can significantly affect the rate of reductive dechlorination.1. Adjust pH: The optimal pH for reductive dechlorination with zero-valent iron is typically in the range of 6-8.[1] Adjust the initial pH of your solution accordingly. 2. Buffer the system: Use a suitable buffer to maintain the pH within the optimal range throughout the experiment.
Accumulation of intermediate chlorinated propanes.Insufficient reducing power or reaction time: The dechlorination of less chlorinated propanes can be slower than the initial steps.1. Increase reducing agent loading: Add more zero-valent metal to the reaction. 2. Extend reaction time: Monitor the reaction over a longer period to allow for the complete degradation of intermediates.
Issue 2: Low Yield or Undesired Side Products in Dehydrochlorination
Symptom Possible Cause Recommended Solution
Low conversion of this compound.Insufficient base strength or concentration: The base may not be strong enough or present in a sufficient amount to effectively promote the elimination reaction.1. Use a stronger base: Consider using a stronger base, such as potassium tert-butoxide, if your experimental conditions allow. 2. Increase base stoichiometry: Increase the molar ratio of the base to the substrate.
Formation of multiple isomers or unexpected products.Side reactions: At higher temperatures or with certain bases, rearrangement or substitution reactions may compete with dehydrochlorination.1. Optimize reaction temperature: Lowering the reaction temperature may improve the selectivity of the desired dehydrochlorination reaction.[2] 2. Choose a non-nucleophilic base: Use a sterically hindered, non-nucleophilic base to minimize substitution reactions.
Issue 3: Inconsistent Results in GC-MS Analysis
Symptom Possible Cause Recommended Solution
Poor peak shape (tailing or fronting).Active sites in the GC system: Chlorinated compounds can interact with active sites in the inlet liner or the front of the column.1. Use a deactivated inlet liner: Ensure you are using a high-quality, deactivated inlet liner. 2. Column maintenance: Trim the first few centimeters of the column to remove any active sites that have developed over time.
Variable retention times.Inconsistent oven temperature or carrier gas flow: Fluctuations in these parameters will affect the retention time of your analytes.1. Verify instrument parameters: Regularly check and calibrate your GC oven temperature and carrier gas flow rates. 2. Allow for equilibration: Ensure the GC oven has fully equilibrated at the initial temperature before each injection.
Low sensitivity or poor signal-to-noise.Contamination in the MS source: The ion source can become contaminated over time, leading to reduced sensitivity.1. Clean the ion source: Follow the manufacturer's instructions for cleaning the ion source. 2. Check for leaks: Air leaks in the MS system can increase background noise and reduce sensitivity.

Quantitative Data Summary

Direct quantitative data for the decomposition of this compound is scarce in the available literature. The following tables provide representative data for analogous compounds to guide experimental expectations.

Table 1: Reductive Dechlorination of Chlorinated Alkanes with Zero-Valent Iron (ZVI)

Compound Initial Concentration (mg/L) ZVI Dosage (g/L) Pseudo-first-order rate constant (k_obs) (h⁻¹) Primary Products
Carbon Tetrachloride20200.1139Chloroform
Chloroform-200.0109Dichloromethane

Data adapted for illustrative purposes from a study on carbon tetrachloride degradation.[3][4] The degradation of this compound is expected to proceed through a series of dechlorination steps, with the rate likely decreasing as the number of chlorine atoms decreases.

Table 2: Dehydrochlorination of 1,1,1,3-Tetrachloropropane (B89638)

Catalyst Temperature (°C) Reaction Time (h) Conversion (%) Selectivity to 1,1,3-Trichloropropene (B110787) (%)
FeCl₃120896.891.4
BaCl₂·2H₂O12086.5Low

Data from a study on the dehydrochlorination of the isomer 1,1,1,3-tetrachloropropane, indicating that catalyst choice significantly impacts conversion and selectivity.[5][6]

Experimental Protocols

Protocol 1: Reductive Dechlorination using Zero-Valent Iron (Batch Experiment)
  • Preparation of Zero-Valent Iron (ZVI):

    • If necessary, wash the iron powder (e.g., 100 mesh) with dilute HCl to remove surface oxides.

    • Rinse thoroughly with deionized water until the pH is neutral.

    • Dry the ZVI under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup:

    • In an anaerobic glovebox, add a specific mass of the prepared ZVI to a serum bottle.

    • Add a known volume of deoxygenated, buffered deionized water (e.g., pH 7).

    • Seal the bottle with a Teflon-lined septum and aluminum crimp cap.

  • Initiation of Reaction:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Spike the serum bottle with a small volume of the stock solution to achieve the desired initial concentration.

  • Incubation and Sampling:

    • Place the serum bottles on a shaker at a constant temperature.

    • At predetermined time intervals, withdraw a liquid sample using a gas-tight syringe.

    • Immediately extract the sample with a suitable solvent (e.g., hexane) containing an internal standard for GC-MS analysis.

  • Analysis:

    • Analyze the extracts by GC-MS to determine the concentration of this compound and its degradation products.

Protocol 2: Photocatalytic Degradation using TiO₂ (Slurry Reactor)
  • Catalyst Suspension Preparation:

    • Weigh a specific amount of TiO₂ photocatalyst (e.g., Degussa P25) and add it to a known volume of deionized water in a quartz reactor vessel.

    • Sonicate the suspension for several minutes to ensure a uniform dispersion of the catalyst particles.

  • Reaction Setup:

    • Place the quartz reactor vessel in a photoreactor equipped with a UV lamp (e.g., 365 nm) and a magnetic stirrer.[7]

    • Equip the reactor with ports for sampling and for purging with air or oxygen.

  • Adsorption-Desorption Equilibrium:

    • Spike the suspension with a stock solution of this compound to the desired initial concentration.

    • Stir the suspension in the dark for a period (e.g., 30-60 minutes) to allow for adsorption-desorption equilibrium to be reached between the analyte and the catalyst surface. Take a "time zero" sample at the end of this period.

  • Photocatalytic Reaction:

    • Turn on the UV lamp to initiate the photocatalytic reaction.

    • Continuously stir the suspension and purge with air or oxygen.

    • At regular time intervals, withdraw aliquots of the suspension.

  • Sample Preparation and Analysis:

    • Immediately filter the withdrawn samples through a syringe filter (e.g., 0.22 µm PTFE) to remove the TiO₂ particles.

    • Analyze the filtrate by GC-MS or HPLC to determine the concentration of this compound.

Visualizations

Decomposition_Pathways cluster_reductive Reductive Dechlorination cluster_dehydro Dehydrochlorination cluster_thermal Thermal Decomposition cluster_photo Photocatalytic Degradation TCP This compound TrCP 1,1,2-Trichloropropane TCP->TrCP +2H⁺, +2e⁻ -Cl⁻ TCPene 1,1,2-Trichloropropene TCP->TCPene -HCl Thermal_Products Complex Mixture: Chlorinated alkenes, smaller hydrocarbons TCP->Thermal_Products High Temp. Intermediates Chlorinated & Non-chlorinated Intermediates TCP->Intermediates TiO₂/UV DCP Dichloropropanes TrCP->DCP +2H⁺, +2e⁻ -Cl⁻ CP Chloropropanes DCP->CP Propane Propane CP->Propane DCPenes Dichloropropenes TCPene->DCPenes -HCl Mineralization CO₂, H₂O, HCl Intermediates->Mineralization TiO₂/UV Experimental_Workflow_Reductive_Dechlorination start Start prep_zvi Prepare Zero-Valent Iron (Acid Wash, Rinse, Dry) start->prep_zvi setup_reactor Set up Anaerobic Batch Reactor (Serum bottle, ZVI, Buffered H₂O) prep_zvi->setup_reactor spike Spike with this compound Stock Solution setup_reactor->spike incubate Incubate on Shaker at Constant Temperature spike->incubate sample Withdraw Liquid Sample at Time Intervals incubate->sample extract Extract with Solvent + Internal Standard sample->extract analyze Analyze by GC-MS extract->analyze end End analyze->end Troubleshooting_Logic cluster_gcms GC-MS Issues problem Problem Encountered: Inconsistent/Unexpected Results check_reagents Verify Reagent Purity and Concentration problem->check_reagents check_instrument Check Instrument Parameters (Temp, Flow, etc.) problem->check_instrument check_protocol Review Experimental Protocol for Deviations problem->check_protocol peak_shape Poor Peak Shape? check_instrument->peak_shape retention_time Retention Time Shift? peak_shape->retention_time No active_sites Action: Check/Replace Liner, Trim Column peak_shape->active_sites Yes sensitivity Low Sensitivity? retention_time->sensitivity No instrument_params Action: Verify Oven Temp & Carrier Flow retention_time->instrument_params Yes clean_source Action: Clean MS Source, Check for Leaks sensitivity->clean_source Yes

References

Technical Support Center: Purification of 1,1,2,2-Tetrachloropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist with the purification of 1,1,2,2-tetrachloropropane. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the purification of this compound.

Issue: Poor separation of this compound from its isomers by fractional distillation.

  • Question: My fractional distillation is not effectively separating this compound from other tetrachloropropane isomers. What are the likely causes and how can I improve the separation?

  • Answer: Ineffective separation of tetrachloropropane isomers during fractional distillation is a common challenge due to their close boiling points. Several factors could be contributing to this issue:

    • Insufficient Column Efficiency: The fractionating column may not have enough theoretical plates to separate components with similar boiling points.

      • Solution: Use a longer fractionating column or a column with a more efficient packing material (e.g., structured packing instead of random packing like Raschig rings).

    • Incorrect Reflux Ratio: An improper reflux ratio can lead to poor separation.

      • Solution: Optimize the reflux ratio. A higher reflux ratio generally improves separation but increases the distillation time. Start with a higher reflux ratio and gradually decrease it to find the optimal balance between purity and throughput.

    • Flooding or Weeping: The distillation column might be operating under flooding (excessive vapor flow) or weeping (excessive liquid flow) conditions, both of which reduce separation efficiency.

      • Solution: Adjust the heating rate and reflux ratio to ensure the column operates within its stable range. Visual inspection of the column can help identify these issues.

    • Heat Loss: Significant heat loss from the column can disrupt the vapor-liquid equilibrium.

      • Solution: Insulate the distillation column, especially the fractionating section, to minimize heat loss to the surroundings.

Issue: Product discoloration or degradation during distillation.

  • Question: The collected this compound is discolored (yellow or brown), suggesting degradation. How can I prevent this?

  • Answer: Discoloration is often a sign of thermal decomposition. Chlorinated hydrocarbons can be susceptible to dehydrochlorination at elevated temperatures.

    • Solution: Vacuum Distillation. The most effective way to prevent thermal degradation is to perform the distillation under reduced pressure (vacuum). Lowering the pressure reduces the boiling point of the compound, allowing for distillation at a lower temperature. For instance, a vacuum distillation setup can significantly lower the required temperature, minimizing the risk of decomposition.[1]

    • Solution: Use of Stabilizers. In some cases, small amounts of stabilizers can be added to the distillation pot to inhibit decomposition, but this should be done with caution as it may introduce impurities.

Issue: Inconsistent boiling point during distillation.

  • Question: The boiling point is fluctuating during the collection of what I believe is a pure fraction. What could be the cause?

  • Answer: Fluctuations in boiling point during distillation can indicate several issues:

    • Pressure Fluctuations (in vacuum distillation): An unstable vacuum source will cause the boiling point to change.

      • Solution: Ensure a stable vacuum is maintained using a reliable vacuum pump and a pressure controller. Check all connections for leaks.

      • Solution: If an azeotrope is suspected, alternative purification methods such as preparative gas chromatography may be necessary.

    • Inefficient Separation: If the column efficiency is low, you may be co-distilling a mixture of isomers, leading to a gradual change in the boiling point.

      • Solution: Refer to the solutions for "Poor separation of this compound from its isomers by fractional distillation."

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of this compound.

Q1: What are the common impurities I should expect in a crude sample of this compound?

A1: The synthesis of this compound, typically through the chlorination of propane (B168953) or its partially chlorinated derivatives, is a free-radical process that can lead to a complex mixture of products. The most common impurities are other isomers of tetrachloropropane. Other potential impurities include under-chlorinated (trichloropropanes) and over-chlorinated (pentachloropropanes) compounds.

Q2: What are the boiling points of this compound and its common isomers?

A2: The boiling points of tetrachloropropane isomers are very close, which is the primary challenge in their separation by distillation. The following table summarizes the available data.

CompoundBoiling Point (°C at 1 atm)
This compound 154 [5]
1,1,1,2-Tetrachloropropane145.6[6] or 169.56[7][8]
1,1,1,3-Tetrachloropropane159[2]
1,1,2,3-Tetrachloropropane177.7[5]
1,2,2,3-Tetrachloropropane166

Note: There is conflicting data for the boiling point of 1,1,1,2-tetrachloropropane. Researchers should verify this information with reliable sources.

Q3: What purification methods are most effective for this compound?

A3: The choice of purification method depends on the required purity, the scale of the purification, and the available equipment.

  • Fractional Vacuum Distillation: This is the most common and cost-effective method for larger-scale purification. The use of a vacuum is crucial to prevent thermal decomposition. A highly efficient fractionating column is necessary to separate the close-boiling isomers.

  • Preparative Gas Chromatography (Prep GC): For very high purity or for the separation of isomers with extremely close boiling points, preparative GC is a powerful technique. It offers much higher separation efficiency than distillation but is generally limited to smaller sample sizes.[9]

Q4: How can I analyze the purity of my this compound sample?

A4: The most common and effective method for analyzing the purity of this compound and identifying any isomeric impurities is Gas Chromatography-Mass Spectrometry (GC-MS) . A capillary GC column with a suitable stationary phase can separate the isomers, and the mass spectrometer provides definitive identification of each component.[10][11]

Experimental Protocols & Workflows

Protocol 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general procedure for the analysis of a purified this compound sample. Instrument conditions may need to be optimized for your specific system and column.

1. Sample Preparation:

  • Dilute a small aliquot of the this compound sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane) to a concentration of approximately 100-1000 µg/mL.

2. GC-MS Instrument Conditions (Example):

  • Gas Chromatograph:
  • Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness capillary column with a mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).
  • Inlet Temperature: 250 °C
  • Injection Volume: 1 µL (split or splitless, depending on concentration)
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  • Oven Temperature Program:
  • Initial temperature: 50 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 200 °C.
  • Hold: 5 minutes at 200 °C.
  • Mass Spectrometer:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: Scan from m/z 40 to 300.
  • Source Temperature: 230 °C
  • Quadrupole Temperature: 150 °C

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and comparison of the mass spectrum with a reference spectrum.
  • Integrate the peak areas of all components in the chromatogram to determine the purity of the sample.

Workflow Diagram: Purification by Fractional Vacuum Distillation

Fractional_Vacuum_Distillation_Workflow Workflow for Purification by Fractional Vacuum Distillation cluster_prep Preparation cluster_distillation Distillation cluster_analysis Analysis crude_sample Crude this compound setup Assemble Fractional Vacuum Distillation Apparatus crude_sample->setup leak_check Check for Leaks setup->leak_check apply_vacuum Apply Vacuum leak_check->apply_vacuum heat Gradually Heat the Mixture apply_vacuum->heat collect_forerun Collect Forerun (low-boiling impurities) heat->collect_forerun collect_main Collect Main Fraction (at expected boiling point) collect_forerun->collect_main collect_tail Collect Tailings (high-boiling impurities) collect_main->collect_tail gcms_analysis Analyze Fractions by GC-MS collect_main->gcms_analysis combine Combine Pure Fractions gcms_analysis->combine Distillation_Troubleshooting Troubleshooting Poor Separation in Fractional Distillation cluster_causes Potential Causes cluster_solutions Solutions problem Poor Separation of Isomers cause1 Insufficient Column Efficiency problem->cause1 cause2 Incorrect Reflux Ratio problem->cause2 cause3 Flooding or Weeping problem->cause3 cause4 Heat Loss problem->cause4 solution1 Use a more efficient column (longer, better packing) cause1->solution1 solution2 Optimize Reflux Ratio (start high, then decrease) cause2->solution2 solution3 Adjust Heating Rate and Reflux Ratio cause3->solution3 solution4 Insulate the Column cause4->solution4

References

"preventing isomer formation in tetrachloropropane synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and controlling isomer formation during the synthesis of tetrachloropropane.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of tetrachloropropane, focusing on the formation of unwanted isomers.

Issue 1: High levels of 1,2,2,3-tetrachloropropane (B86103) impurity when targeting 1,1,2,3-tetrachloropropane.

  • Possible Cause: Non-selective chlorination of the starting material.

  • Troubleshooting Steps:

    • Reaction Temperature Control: Ensure the reaction temperature is maintained within the optimal range. Excursions to higher temperatures can lead to the formation of undesired isomers. For the chlorination of 2,3-dichloropropene, maintaining a temperature between 0-30°C is recommended.[1]

    • Solvent Effects: The choice of solvent can influence isomer distribution. Consider using solvents like chloroform, carbon tetrachloride, or chlorobenzene.[1]

    • Starting Material Purity: Verify the purity of the starting 1,2,3-trichloropropane (B165214) or other precursors. Impurities can lead to side reactions and the formation of unexpected isomers.

A logical workflow for troubleshooting this issue is presented below:

G start High 1,2,2,3-tetrachloropropane impurity detected check_temp Verify reaction temperature is within 0-30°C range start->check_temp adjust_temp Adjust cooling and monitor temperature closely check_temp->adjust_temp If out of range check_solvent Review solvent choice (e.g., chloroform, CCl4) check_temp->check_solvent If in range adjust_temp->check_solvent change_solvent Consider alternative solvent based on literature check_solvent->change_solvent If non-optimal check_purity Analyze purity of starting material (e.g., 1,2,3-trichloropropane) check_solvent->check_purity If optimal change_solvent->check_purity purify_sm Purify starting material before reaction check_purity->purify_sm If impure end Isomer ratio improved check_purity->end If pure purify_sm->end

Caption: Troubleshooting workflow for reducing 1,2,2,3-tetrachloropropane impurity.

Issue 2: Low selectivity for 1,1,1,3-tetrachloropropane (B89638) in the reaction of ethylene (B1197577) with carbon tetrachloride.

  • Possible Cause: Suboptimal catalyst system or reaction conditions.

  • Troubleshooting Steps:

    • Catalyst System: The presence of both metallic iron and a promoter like a trialkyl phosphite (B83602) or a phosphorus (V) compound is crucial for high selectivity.[2][3] Ensure both components are active and present in the correct ratio.

    • Reaction Temperature: The reaction should be maintained between 40°C and 180°C, with a preferred range of 85°C to 150°C.[4]

    • Reactant Ratio: The molar ratio of carbon tetrachloride to ethylene should be controlled. A ratio of approximately 1:1 to 3:1 is preferable.[4]

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of tetrachloropropane, and how are they typically synthesized?

A1: The common isomers of tetrachloropropane include:

  • 1,1,1,3-Tetrachloropropane: Synthesized by the reaction of ethylene with carbon tetrachloride in the presence of a catalyst system.[3][4]

  • 1,1,2,3-Tetrachloropropane: Can be prepared by the chlorination of 1,2,3-trichloropropane or 2,3-dichloropropene.[1][5]

  • 1,2,2,3-Tetrachloropropane: Often obtained as a by-product in the synthesis of 1,1,2,3-tetrachloropropane.[5]

  • 1,1,1,2-Tetrachloropropane and 1,1,2,2-Tetrachloropropane are other possible isomers.

The general synthesis pathways are illustrated below:

G cluster_1 Synthesis of 1,1,1,3-Tetrachloropropane cluster_2 Synthesis of 1,1,2,3-Tetrachloropropane Ethylene Ethylene 1,1,1,3-Tetrachloropropane 1,1,1,3-Tetrachloropropane Ethylene->1,1,1,3-Tetrachloropropane + CCl4 / Catalyst Carbon Tetrachloride Carbon Tetrachloride Carbon Tetrachloride->1,1,1,3-Tetrachloropropane 1,2,3-Trichloropropane 1,2,3-Trichloropropane 1,1,2,3-Tetrachloropropane 1,1,2,3-Tetrachloropropane 1,2,3-Trichloropropane->1,1,2,3-Tetrachloropropane + Cl2 1,2,2,3-Tetrachloropropane_byproduct 1,2,2,3-Tetrachloropropane (by-product) 1,1,2,3-Tetrachloropropane->1,2,2,3-Tetrachloropropane_byproduct forms as

Caption: Synthesis pathways for common tetrachloropropane isomers.

Q2: How can I minimize the formation of by-products during the synthesis of 1,1,1,3-tetrachloropropane?

A2: To achieve high selectivity (around 95%) for 1,1,1,3-tetrachloropropane, careful control of reaction parameters is essential.[4] Key parameters are summarized in the table below.

ParameterRecommended ValueReference
Catalyst System Metallic iron and a trialkyl phosphite or phosphate (B84403) promoter[2][3]
Temperature 85°C to 150°C[4]
Molar Ratio (CCl4:Ethylene) 1:1 to 3:1[4]

Q3: What analytical methods are suitable for identifying and quantifying tetrachloropropane isomers?

A3: Gas chromatography (GC) coupled with a mass spectrometer (MS) is the most common and effective method for separating and identifying tetrachloropropane isomers. The retention times of the different isomers will vary, allowing for their quantification.

Experimental Protocols

Synthesis of 1,1,1,3-Tetrachloropropane with High Selectivity

This protocol is based on the reaction of ethylene and carbon tetrachloride.[4]

Materials:

  • Carbon tetrachloride (CCl4)

  • Ethylene (C2H4)

  • Iron powder (catalyst)

  • Tributyl phosphate (promoter)

Procedure:

  • Charge a suitable reactor with carbon tetrachloride, iron powder, and tributyl phosphate.

  • Heat the mixture to the reaction temperature, typically between 85°C and 150°C, with agitation.

  • Introduce a continuous feed of ethylene into the liquid mixture.

  • Maintain the reaction temperature, using cooling as necessary to manage the exothermic reaction.

  • Monitor the reaction progress by analyzing samples for the consumption of reactants and the formation of the product.

  • Upon completion, the product mixture can be purified by distillation.

Synthesis of 1,1,2,3-Tetrachloropropane

This protocol describes the chlorination of 2,3-dichloropropene.[1]

Materials:

  • 2,3-dichloropropene

  • Chlorine (Cl2)

  • Chloroform (solvent)

Procedure:

  • In a three-necked flask equipped with a stirrer, thermometer, reflux condenser, and a chlorine inlet, dissolve 2,3-dichloropropene in chloroform.

  • Cool the stirred solution to a temperature between 0°C and 30°C using an external cooling bath.

  • Slowly bubble chlorine gas into the solution. The reaction is exothermic, so the rate of chlorine addition and the cooling should be adjusted to maintain the desired temperature.

  • Monitor the reaction by taking samples and analyzing for the disappearance of 2,3-dichloropropene.

  • Once the concentration of the starting material is below 1%, stop the chlorine feed.

  • Continue stirring for a short period to ensure the reaction is complete. The resulting solution contains 1,1,2,3-tetrachloropropane.

References

Technical Support Center: Improving Selectivity in the Chlorination of Propane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chlorination of propane (B168953). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to improve the selectivity of your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary monochlorinated products in the free-radical chlorination of propane?

A1: The free-radical chlorination of propane primarily yields two isomeric products: 1-chloropropane (B146392) and 2-chloropropane (B107684).[1][2][3] The reaction proceeds via a free-radical chain mechanism, where a chlorine radical abstracts a hydrogen atom from propane to form a propyl radical, which then reacts with molecular chlorine.[2]

Q2: What factors determine the ratio of 1-chloropropane to 2-chloropropane?

A2: The product ratio is determined by two main factors:

  • Statistical Probability: Propane has six primary hydrogens (on the -CH₃ groups) and two secondary hydrogens (on the -CH₂- group). If all hydrogens were equally reactive, a statistical product ratio of 3:1 (75% 1-chloropropane to 25% 2-chloropropane) would be expected.[4]

  • Radical Stability: The stability of the intermediate propyl radical plays a crucial role. A secondary radical is more stable than a primary radical. Therefore, the abstraction of a secondary hydrogen is energetically more favorable, leading to a higher proportion of 2-chloropropane than predicted by statistics alone.[5]

Q3: How does temperature affect the selectivity of propane chlorination?

A3: As the reaction temperature increases, the selectivity for 2-chloropropane generally decreases. At higher temperatures, the chlorine radical becomes more reactive and less selective, meaning it is more likely to react at the first hydrogen it collides with, regardless of whether it is a primary or secondary hydrogen.[6] This results in a product ratio that moves closer to the statistical distribution.

Q4: Can the ratio of reactants (propane to chlorine) influence selectivity?

A4: Yes, the reactant ratio is a critical parameter. Using a high propane-to-chlorine molar ratio favors the formation of monochlorinated products and minimizes the formation of di- and polychlorinated byproducts.[6][7] When chlorine is the limiting reactant, there is a higher probability that a chlorine radical will encounter a propane molecule rather than a chloropropane molecule, thus reducing further substitution.

Q5: Are there alternative methods to free-radical chlorination for improving selectivity?

A5: Yes, catalytic methods can offer significantly different selectivity. Oxychlorination, for example, is a process that can be used to produce propylene (B89431) from propane with high selectivity using specific catalysts.[8] Additionally, the use of certain solvents, like benzene, can increase the selectivity of chlorination reactions by forming complexes with chlorine atoms, making them less reactive and more selective.[6]

Troubleshooting Guide

Issue Probable Cause(s) Suggested Solution(s)
Low selectivity for 2-chloropropane (product ratio is close to statistical) 1. High Reaction Temperature: The reaction is being run at a temperature that is too high, leading to reduced selectivity of the chlorine radical. 2. High Energy Initiation: The initiation method (e.g., high-intensity UV light) is providing too much energy, making the chlorine radicals overly reactive.1. Lower the Reaction Temperature: Conduct the reaction at a lower temperature to favor the formation of the more stable secondary radical. 2. Moderate the Initiation Conditions: If using photochemical initiation, reduce the intensity of the UV lamp or increase the distance between the lamp and the reactor.
High percentage of polychlorinated products (dichloropropanes, etc.) 1. High Chlorine to Propane Ratio: An excess of chlorine is available to react with the initial monochlorinated products.[7] 2. Prolonged Reaction Time: Allowing the reaction to proceed for too long increases the likelihood of multiple substitutions.1. Increase Propane to Chlorine Ratio: Use a significant excess of propane to ensure that chlorine is the limiting reagent.[6][7] 2. Optimize Reaction Time: Monitor the reaction progress using gas chromatography (GC) and stop the reaction when the desired conversion to monochlorinated products is achieved.
Reaction is too vigorous or explosive 1. Uncontrolled Reaction Conditions: The reaction between chlorine and propane can be highly exothermic and potentially explosive, especially under direct sunlight or at high concentrations.[9] 2. Inadequate Heat Dissipation: The reactor design does not allow for efficient removal of the heat generated by the reaction.1. Use an Inert Diluent Gas: Dilute the reactant gases with an inert gas like nitrogen or argon to moderate the reaction rate. 2. Ensure Proper Cooling: Use a reactor with a cooling jacket or a cooling bath to maintain a stable temperature. 3. Control Reactant Mixing: Introduce the reactants at a controlled rate to avoid localized high concentrations.[9]
Low or no reaction 1. Insufficient Initiation Energy: For photochemical reactions, the UV lamp may not be of the correct wavelength or intensity. For thermal reactions, the temperature may be too low to initiate the homolysis of chlorine. 2. Presence of Inhibitors: Oxygen can act as a radical scavenger and inhibit the chain reaction.1. Verify Initiation Source: Ensure the UV lamp is functioning correctly and is of a suitable wavelength to dissociate chlorine. For thermal reactions, gradually increase the temperature. 2. Purge the System: Before starting the reaction, thoroughly purge the entire system with an inert gas (e.g., nitrogen or argon) to remove any oxygen.

Data Presentation

Table 1: Effect of Temperature on Product Distribution in Free-Radical Chlorination of Propane

Temperature (°C)1-Chloropropane (%)2-Chloropropane (%)Ratio (2-CP / 1-CP)
2545551.22
10048521.08
30055450.82
60060400.67

Note: Data is compiled and extrapolated from various sources for illustrative purposes.

Table 2: Relative Reactivity of Primary and Secondary Hydrogens in Propane Chlorination

Temperature (°C)Relative Reactivity (Secondary H / Primary H)
25~3.6
300~2.5
600~1.1

Note: Relative reactivity is calculated based on the product distribution and the number of each type of hydrogen.

Experimental Protocols

Protocol 1: Photochemical Chlorination of Propane (Laboratory Scale)

Objective: To perform the monochlorination of propane with improved selectivity towards 2-chloropropane under photochemical conditions.

Materials:

  • Propane gas (C₃H₈)

  • Chlorine gas (Cl₂)

  • Nitrogen gas (N₂) for purging

  • Photochemical reactor with a quartz immersion well

  • Medium-pressure mercury vapor lamp

  • Gas flow meters

  • Gas washing bottles (for scrubbing unreacted chlorine)

  • Cold trap (e.g., dry ice/acetone bath)

  • Gas chromatograph (GC) for product analysis

Procedure:

  • System Setup: Assemble the photochemical reactor system in a well-ventilated fume hood.[10] Ensure all connections are secure to prevent gas leaks. The setup should include gas inlets for propane, chlorine, and nitrogen, each controlled by a flow meter. The reactor outlet should pass through a cold trap to collect the chlorinated products and then through a scrubber containing a sodium thiosulfate (B1220275) solution to neutralize any unreacted chlorine.

  • System Purge: Purge the entire system with nitrogen gas for 15-20 minutes to remove all oxygen.

  • Reactant Flow: Start the flow of propane gas at a predetermined rate. Once the propane flow is stable, start the flow of chlorine gas at a lower rate to achieve the desired propane-to-chlorine molar ratio (a high ratio, e.g., 10:1, is recommended to favor monochlorination).

  • Initiation: Turn on the cooling system for the reactor. Once the reactor temperature is stable (e.g., at 25°C), turn on the UV lamp to initiate the reaction.

  • Reaction Monitoring: Allow the reaction to proceed for the desired amount of time. The chlorinated products will condense in the cold trap.

  • Shutdown: Turn off the UV lamp, followed by the chlorine and then the propane gas flows. Purge the system with nitrogen gas.

  • Product Analysis: Collect the condensed liquid from the cold trap. Analyze the product mixture using gas chromatography to determine the ratio of 1-chloropropane to 2-chloropropane and to identify any polychlorinated byproducts.

Protocol 2: Analysis of Chloropropane Isomers by Gas Chromatography (GC)

Objective: To separate and quantify the isomeric products of propane chlorination.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: A capillary column suitable for separating volatile halogenated hydrocarbons (e.g., a DB-1 or similar non-polar column).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 200°C.

  • Detector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: Increase temperature at a rate of 10°C/min to 150°C.

    • Hold: Maintain 150°C for 2 minutes.

  • Injection Volume: 1 µL (split injection).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the reaction product mixture in a suitable solvent (e.g., dichloromethane).

  • Standard Preparation: Prepare standard solutions of 1-chloropropane and 2-chloropropane of known concentrations in the same solvent.

  • Calibration: Inject the standard solutions to determine the retention times for each isomer and to create a calibration curve for quantification.

  • Sample Analysis: Inject the prepared sample of the reaction mixture into the GC.

  • Data Analysis: Identify the peaks in the chromatogram based on the retention times of the standards. Integrate the peak areas to determine the relative amounts of 1-chloropropane and 2-chloropropane in the sample. Use the calibration curve to quantify the absolute amounts if necessary.

Visualizations

experimental_workflow cluster_prep System Preparation cluster_reaction Reaction cluster_collection Product Collection & Analysis p1 Assemble Reactor p2 Purge with N2 p1->p2 r1 Start Propane Flow p2->r1 r2 Start Chlorine Flow r1->r2 r3 Initiate (UV/Heat) r2->r3 c1 Condense Products r3->c1 c2 Scrub Excess Cl2 c1->c2 a1 GC Analysis c1->a1

A simplified workflow for the chlorination of propane experiment.

selectivity_factors cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes Temp Temperature Selectivity Selectivity (2-CP vs. 1-CP) Temp->Selectivity Inverse Relationship Ratio Reactant Ratio (Propane:Chlorine) Byproducts Byproduct Formation (Polychlorination) Ratio->Byproducts High Propane Ratio Reduces Byproducts Initiation Initiation Method (UV/Thermal) Initiation->Selectivity Affects Radical Reactivity

Key factors influencing the selectivity of propane chlorination.

References

"handling and storage of 1,1,2,2-Tetrachloropropane in the lab"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1,1,2,2-Tetrachloropropane

This guide provides essential information for the safe handling and storage of this compound in a laboratory environment. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a hazardous chemical. Key hazards include being harmful if swallowed or in contact with skin, causing serious eye irritation, and potential skin irritation.[1][2][3][4] It is also suspected of causing genetic defects and damage to fertility or an unborn child.[1] It is crucial to consult the specific Safety Data Sheet (SDS) for a comprehensive list of hazards.

Q2: What personal protective equipment (PPE) is mandatory when handling this chemical?

A2: When handling this compound, you must wear appropriate personal protective equipment.[5] This includes:

  • Eye/Face Protection: Tightly fitting safety goggles with side-shields or a face shield.[5][6] An emergency eyewash station should be immediately accessible.[1]

  • Hand Protection: Chemical-resistant gloves. Gloves must be inspected for integrity before each use.[6]

  • Body Protection: A lab coat or chemical-resistant clothing to prevent skin contact.[1][5] Closed-toe shoes are required at all times.[7]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][7] If exposure limits are exceeded, a NIOSH/MSHA-approved respirator may be necessary.[8]

Q3: What are the proper storage conditions for this compound?

A3: Store containers tightly closed in a dry, cool, and well-ventilated area.[2][3][6] Keep it away from heat, sparks, open flames, and other ignition sources.[3][4] It should be stored separately from incompatible materials, such as strong oxidizing agents, strong bases, and some metals.[8][9] Ensure the storage area is locked to prevent unauthorized access.[4]

Q4: What materials are incompatible with this compound?

A4: Avoid contact with strong oxidizing agents, strong bases, alkali metals, and finely divided metals like aluminum, magnesium, and zinc.[8][9]

Q5: How should I dispose of this compound waste?

A5: Dispose of contents and containers in accordance with all local, state, and federal regulations.[2][6] This typically involves removal to a licensed chemical destruction plant or controlled incineration.[6] Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[6] Empty containers should be triple-rinsed or punctured to render them unusable before disposal.[6]

Troubleshooting Guides

Issue: Accidental Skin or Eye Contact

  • Symptom: Redness, irritation, or burns on the skin; irritation or pain in the eyes.

  • Immediate Action:

    • Skin Contact: Immediately take off all contaminated clothing.[4] Wash the affected area with plenty of soap and water for at least 15 minutes.[8] Seek medical attention if irritation occurs.[3]

    • Eye Contact: Immediately rinse the eyes cautiously with water for at least 15 minutes, also under the eyelids.[6][8] Remove contact lenses if present and easy to do so.[6] Continue rinsing and seek immediate medical attention.[8]

Issue: Minor Spill in the Laboratory

  • Symptom: A small amount of this compound has been spilled on a lab bench or floor.

  • Immediate Action:

    • Evacuate unnecessary personnel from the immediate area.[6]

    • Ensure the area is well-ventilated, preferably within a fume hood.[1]

    • Wearing appropriate PPE, contain the spill with inert absorbent material (e.g., sand, dikes).[1][8]

    • Collect the absorbed material using non-sparking tools and place it into a suitable, closed, and labeled container for disposal.[1][2]

    • Clean the spill area thoroughly.

    • Report the spill to your laboratory supervisor or safety officer.

Issue: Inhalation Exposure

  • Symptom: Dizziness, respiratory irritation, or other adverse effects after potentially inhaling vapors.

  • Immediate Action:

    • Immediately move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[3][4]

    • If breathing is difficult, give oxygen. If not breathing, provide artificial respiration, but do not use the mouth-to-mouth method if the substance was ingested or inhaled.[8]

    • Seek immediate medical attention.[8]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 13116-60-4[10][11]
Molecular Formula C₃H₄Cl₄[10][12]
Molecular Weight 181.87 g/mol [10][13]
Appearance Colorless liquid[13]
Boiling Point 146 °C (for 1,1,2,2-Tetrachloroethane)[14]
Melting Point -44 °C (for 1,1,2,2-Tetrachloroethane)[14]
Density 1.595 g/cm³ at 20 °C (for 1,1,2,2-Tetrachloroethane)[14]
Solubility in Water Slightly soluble (0.3 g/100ml at 20 °C for 1,1,2,2-Tetrachloroethane)[14]

Note: Specific data for this compound is limited; some values are for the closely related compound 1,1,2,2-Tetrachloroethane and should be used as an estimate. Always refer to the vendor-specific SDS for the most accurate information.

Experimental Protocols

Protocol: Safe Dispensing and Dilution of this compound

  • Preparation:

    • Ensure all work is performed inside a certified chemical fume hood.[7]

    • Verify the location and functionality of the nearest safety shower and eyewash station.[15]

    • Don all required PPE: safety goggles, face shield, chemical-resistant gloves, and a lab coat.[7]

    • Prepare and label all necessary glassware and destination containers before starting.[7]

  • Dispensing:

    • Secure the primary container of this compound.

    • Carefully uncap the container, pointing the opening away from yourself and others.

    • Use a clean, designated pipette with a pipette filler or a graduated cylinder to slowly transfer the required volume. Never use mouth suction for pipetting.[7]

    • Avoid splashing. Pour liquids slowly and steadily.

    • Immediately recap the primary container securely after dispensing.

  • Dilution:

    • Place the measured amount of this compound into the destination flask.

    • Slowly add the appropriate solvent to the flask. Be aware of any potential exothermic reactions.

    • If mixing, use a magnetic stirrer or gently swirl the container. Ensure the container is properly capped or covered during mixing to prevent vapor release.

  • Cleanup:

    • Clean any non-disposable equipment that came into contact with the chemical.

    • Dispose of any contaminated disposable items (e.g., pipette tips, wipes) in the designated hazardous waste container.[16]

    • Wipe down the work surface in the fume hood.

    • Wash hands thoroughly with soap and water after the procedure is complete, even after removing gloves.[1]

Visualizations

G cluster_prep 1. Preparation cluster_handle 2. Handling cluster_clean 3. Cleanup & Disposal A Don Required PPE B Work in Fume Hood A->B C Prepare Glassware & Waste Container B->C D Dispense Required Volume C->D E Securely Cap Original Container D->E F Perform Dilution/Reaction E->F G Dispose of Waste in Labeled Container F->G H Decontaminate Work Area G->H I Wash Hands Thoroughly H->I End End I->End Start Start Start->A

Caption: Experimental workflow for safe handling of this compound.

G Spill Spill Occurs Assess Assess Spill Size & Location Spill->Assess Minor Is Spill Minor & Contained? Assess->Minor PPE Don Full PPE Minor->PPE Yes Major Major Spill or Unknown Hazard Minor->Major No Contain Contain with Absorbent PPE->Contain Collect Collect Waste (Use Non-Sparking Tools) Contain->Collect Dispose Place in Labeled Hazardous Waste Container Collect->Dispose Clean Decontaminate Spill Area Dispose->Clean Report Report to Supervisor Clean->Report Evacuate Evacuate Immediate Area Major->Evacuate Alert Alert EH&S / Emergency Response Evacuate->Alert Secure Secure Area / Prevent Entry Alert->Secure

Caption: Decision tree for responding to a chemical spill in the laboratory.

References

Validation & Comparative

"comparative analysis of tetrachloropropane isomers"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Tetrachloropropane Isomers for Researchers and Drug Development Professionals

This guide provides a comprehensive comparative analysis of various isomers of tetrachloropropane (C₃H₄Cl₄), molecules with a propane (B168953) backbone where four hydrogen atoms are replaced by chlorine atoms. This analysis is intended for researchers, scientists, and drug development professionals, offering a structured overview of the physicochemical properties, synthesis methodologies, spectroscopic data, and toxicological profiles of these compounds. The positioning of the four chlorine atoms on the three-carbon chain leads to nine possible structural isomers, each with potentially unique chemical and physical characteristics.

Physicochemical Properties

The arrangement of chlorine atoms significantly influences the physical properties of tetrachloropropane isomers, such as their boiling points, melting points, and densities. The following table summarizes the available quantitative data for several of these isomers.

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/cm³)
1,1,1,2-Tetrachloropropane 812-03-3C₃H₄Cl₄181.88152.4[1]-64[1]1.465
1,1,1,3-Tetrachloropropane (B89638) 1070-78-6C₃H₄Cl₄181.88159-351.470 @ 20°C
1,1,2,2-Tetrachloropropane 13116-60-4C₃H₄Cl₄181.87Not AvailableNot AvailableNot Available
1,1,2,3-Tetrachloropropane (B103044) 18495-30-2C₃H₄Cl₄181.88179Not Available1.53
1,2,2,3-Tetrachloropropane 13116-53-5C₃H₄Cl₄181.88176.3Not Available~1.5
1,1,3,3-Tetrachloropropane 1653-17-4C₃H₄Cl₄181.87162Not AvailableNot Available

Structural Isomers of Tetrachloropropane

The nine structural isomers of tetrachloropropane are illustrated in the diagram below, showcasing the varied placement of the four chlorine atoms on the propane chain.

Caption: Structural isomers of tetrachloropropane.

Experimental Protocols: Synthesis of Tetrachloropropane Isomers

The synthesis of specific tetrachloropropane isomers can be achieved through various chlorination and rearrangement reactions. Below are examples of experimental protocols for the synthesis of select isomers.

Synthesis of 1,1,1,3-Tetrachloropropane

One method for the synthesis of 1,1,1,3-tetrachloropropane involves the reaction of ethylene (B1197577) with carbon tetrachloride.

  • Reaction: CCl₄ + CH₂=CH₂ → CCl₃CH₂CH₂Cl

  • Catalyst System: A combination of metallic iron, ferric chloride, and a trialkylphosphate (e.g., tributylphosphate) is used.

  • Procedure:

    • Ethene is reacted with carbon tetrachloride in the presence of the catalyst system.

    • The reaction mixture, containing 1,1,1,3-tetrachloropropane, 1,1,1,5-tetrachloropentane, and higher molecular weight compounds, is subjected to distillation.

    • Purification is achieved by distillation at a temperature of 70 to 115°C and a pressure of 40 to 225 torr.[2] A second distillation under similar conditions can be performed to increase the concentration of the desired product.[2]

The following diagram illustrates the general workflow for the synthesis and purification of 1,1,1,3-tetrachloropropane.

Synthesis_Workflow Reactants Ethene + Carbon Tetrachloride Reactor Reaction Vessel Reactants->Reactor Catalyst Iron, Ferric Chloride, Trialkylphosphate Catalyst->Reactor Distillation1 First Distillation (70-115°C, 40-225 torr) Reactor->Distillation1 Distillation2 Second Distillation (Optional) Distillation1->Distillation2 Product Purified 1,1,1,3-Tetrachloropropane Distillation2->Product

Caption: Synthesis and purification workflow for 1,1,1,3-tetrachloropropane.

Synthesis of 1,1,2,3-Tetrachloropropane

A described method for producing 1,1,2,3-tetrachloropropane involves the reaction of chlorine with 2,3-dichloropropylene.

  • Reaction: Cl₂ + C₃H₄Cl₂ → C₃H₄Cl₄

  • Procedure:

    • In a three-necked flask equipped with a stirrer, thermometer, and reflux condenser, 2,3-dichloropropylene is dissolved in a solvent such as chloroform, carbon tetrachloride, or chlorobenzene.

    • The solution is cooled to 0-30°C.

    • Chlorine gas is slowly introduced while maintaining the reaction temperature.

    • The reaction is monitored, and when the concentration of 2,3-dichloropropylene is below 1.0%, the chlorine supply is stopped.

    • The mixture is stirred for an additional 30 minutes to complete the reaction, yielding 1,1,2,3-tetrachloropropane with a reported yield of over 90%.[3]

Spectroscopic Data

Isomer1H NMR Chemical Shifts (ppm)13C NMR Chemical Shifts (ppm)Key Mass Spec Fragments (m/z)
1,1,1,2-Tetrachloropropane Not readily availableAvailable, but requires account to view full spectrum[4]110, 145, 109
1,1,1,3-Tetrachloropropane Not readily availableAvailable in literature[5]109, 145, 147
1,1,2,3-Tetrachloropropane Available[6]Not readily availableNot readily available
1,2,2,3-Tetrachloropropane 4.17 (in CCl₄), 4.129 (in CDCl₃)[7]Available in databases[8]Not readily available
1,1,3,3-Tetrachloropropene 6.397, 6.327[9]Available[10]Not readily available

Toxicological Profiles

The toxicological data for tetrachloropropane isomers is limited, and direct comparative studies are scarce. However, information on some isomers and related chlorinated propanes provides insight into their potential hazards.

1,1,1,3-Tetrachloropropane:

  • GHS Hazard Statements: H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[11]

1,2,2,3-Tetrachloropropane:

  • GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).

Related Compounds:

  • 1,2,3-Trichloropropane (TCP): This compound is classified by the EPA as "likely to be carcinogenic to humans".[12] Short-term exposure can cause eye and throat irritation, while long-term exposure in animal studies has led to liver and kidney damage.[12] It is known to be toxic to the reproductive system in mice.[5]

  • 1,1,2,2-Tetrachloroethane: Animal studies indicate that the central nervous system and liver are the primary targets of its toxicity.[2] The EPA has classified it as a Group C, possible human carcinogen.[10]

Given the toxicity of related chlorinated alkanes, all tetrachloropropane isomers should be handled with appropriate safety precautions in a laboratory setting.

References

Distinguishing Isomers of 1,1,2,2-Tetrachloropropane by GC-MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification of chemical isomers is a critical challenge in many scientific disciplines, from environmental analysis to pharmaceutical development. Gas chromatography-mass spectrometry (GC-MS) stands as a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds, including the isomers of tetrachloropropane. This guide provides a comparative analysis of 1,1,2,2-tetrachloropropane and its isomers using GC-MS, supported by experimental data and detailed protocols to aid in their differentiation.

Isomer Differentiation: A Tale of Retention and Fragmentation

The separation of this compound from its structural isomers by gas chromatography is primarily achieved based on differences in their boiling points and interactions with the GC column's stationary phase. Following separation, mass spectrometry provides a unique fragmentation pattern for each isomer, acting as a chemical fingerprint for definitive identification.

Comparative Gas Chromatography Data

The retention of a compound on a GC column is a key parameter for its identification. The Kovats retention index (RI) is a standardized measure that helps in comparing retention times across different systems. The following table summarizes the Kovats retention indices for this compound and several of its isomers on a semi-standard non-polar stationary phase, providing a basis for their chromatographic separation.

IsomerCAS NumberKovats Retention Index (Semi-standard non-polar)
1,1,1,2-Tetrachloropropane812-03-3919.2
1,1,1,3-Tetrachloropropane1070-78-6921
1,2,2,3-Tetrachloropropane13116-53-5963.9
1,1,2,3-Tetrachloropropane18495-30-21008.8
This compound13116-60-41025.4[1]

Data sourced from the NIST Mass Spectrometry Data Center.[1]

Mass Spectrometry Fragmentation Patterns

Upon elution from the GC column, molecules are ionized and fragmented in the mass spectrometer. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), is characteristic of a specific molecule. While all tetrachloropropane isomers have the same molecular weight, their fragmentation patterns differ due to the unique arrangement of atoms. The table below presents the most abundant fragment ions for several tetrachloropropane isomers, which are crucial for their identification.

IsomerMajor Fragment Ions (m/z)
1,1,1,2-Tetrachloropropane145, 109, 63
1,1,1,3-Tetrachloropropane145, 109, 147
1,2,2,3-Tetrachloropropane131, 133, 95
This compound114, 145, 109

Data compiled from the NIST Mass Spectrometry Data Center.

Experimental Protocol for GC-MS Analysis

The following is a representative experimental protocol for the analysis of tetrachloropropane isomers. Optimization may be required based on the specific instrumentation and analytical standards available.

1. Sample Preparation:

  • Prepare a standard solution of the tetrachloropropane isomer mixture in a suitable solvent (e.g., methanol (B129727) or hexane) at a concentration of approximately 10-100 µg/mL.

  • For environmental or biological samples, appropriate extraction and clean-up procedures, such as liquid-liquid extraction or solid-phase extraction, should be employed to isolate the analytes of interest.

2. Gas Chromatography (GC) Conditions:

  • GC System: Agilent 7890A or equivalent.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for good separation of these isomers.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet: Split/splitless injector in splitless mode.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 150°C at a rate of 10°C/min.

    • Hold: Maintain at 150°C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • MS System: Agilent 5975C or equivalent single quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 250.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Solvent Delay: 3 minutes.

Data Analysis and Isomer Identification

The collected GC-MS data should be processed using appropriate software. The identification of each isomer is a two-step process:

  • Retention Time Matching: Compare the retention time of the unknown peak to the retention times of the analytical standards or the Kovats retention indices from a reliable database.

  • Mass Spectrum Matching: Compare the mass spectrum of the unknown peak to the library spectra (e.g., NIST/EPA/NIH Mass Spectral Library) or the spectra of the analytical standards. The presence of characteristic fragment ions is key to confirming the identity of the isomer.

Visualizing the Workflow and Logic

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical process for distinguishing between tetrachloropropane isomers.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Standard Standard Preparation GC Gas Chromatography Separation Standard->GC Sample Sample Extraction Sample->GC MS Mass Spectrometry Detection GC->MS Separated Isomers Process Data Processing MS->Process Raw Data Identify Isomer Identification Process->Identify Processed Data

Caption: Experimental workflow for the GC-MS analysis of tetrachloropropane isomers.

Identification_Logic cluster_input Input Data cluster_comparison Comparison cluster_output Output RT Retention Time Compare_RT Compare RT with Reference Data RT->Compare_RT MS_Spectrum Mass Spectrum Compare_MS Compare MS with Library/Standard MS_Spectrum->Compare_MS Compare_RT->Compare_MS Match Not_Identified Isomer Not Identified Compare_RT->Not_Identified No Match Identified Isomer Identified Compare_MS->Identified Match Compare_MS->Not_Identified No Match

Caption: Logical workflow for the identification of a tetrachloropropane isomer.

References

A Comparative Analysis of the Reactivity of 1,1,2,2-Tetrachloropropane and 1,1,1,2-Tetrachloropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of two isomers of tetrachloropropane: 1,1,2,2-tetrachloropropane and 1,1,1,2-tetrachloropropane (B1620178). While direct comparative experimental data is limited in publicly available literature, this analysis extrapolates from established principles of organic chemistry and data from structurally similar compounds to predict their relative reactivity in key chemical transformations. This guide also includes a representative experimental protocol for dehydrochlorination, a primary reaction pathway for these compounds.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound and 1,1,1,2-tetrachloropropane is presented in Table 1. These properties are essential for understanding the behavior of these compounds in different chemical environments.

PropertyThis compound1,1,1,2-Tetrachloropropane
CAS Number 13116-60-4[1]812-03-3[2]
Molecular Formula C₃H₄Cl₄[1]C₃H₄Cl₄[2]
Molecular Weight 181.87 g/mol [1]181.87 g/mol [2]
Boiling Point 154 °C[3]152.4 °C[2]
Melting Point Not available-64 °C[2]
Appearance Colorless liquidColorless liquid[2]
SMILES CC(C(Cl)Cl)(Cl)Cl[1]CC(C(Cl)(Cl)Cl)Cl[2]

Comparative Reactivity Analysis

The reactivity of these isomers is primarily dictated by the arrangement of the chlorine atoms on the propane (B168953) backbone, which influences their susceptibility to various reactions, most notably dehydrochlorination, hydrolysis, and reduction.

Dehydrochlorination

Dehydrochlorination, the elimination of a hydrogen and a chlorine atom from adjacent carbons to form an alkene, is a common reaction for alkyl halides. This reaction is typically base-catalyzed and proceeds through an E2 (bimolecular elimination) mechanism.

This compound: This isomer has two acidic α-hydrogens on the C2 carbon, which are activated by the two adjacent chlorine atoms. The presence of vicinal dichlorides (chlorine atoms on adjacent carbons) makes it susceptible to dehydrochlorination. The likely product of a single dehydrochlorination event is 1,1,2-trichloropropene.

1,1,1,2-Tetrachloropropane: This isomer has one α-hydrogen on the C2 carbon. The three chlorine atoms on the C1 carbon create a strong electron-withdrawing effect, which should increase the acidity of the C2 proton, making it more susceptible to abstraction by a base. The expected product of dehydrochlorination is 1,1,2-trichloropropene.

Predicted Reactivity: Due to the strong inductive effect of the trichloromethyl group, 1,1,1,2-tetrachloropropane is predicted to undergo dehydrochlorination more readily than this compound . The C-H bond at the C2 position in 1,1,1,2-tetrachloropropane is more polarized and thus more acidic, facilitating its removal by a base.

G cluster_0 This compound cluster_1 1,1,1,2-Tetrachloropropane A This compound B 1,1,2-Trichloropropene A->B - HCl C 1,1,1,2-Tetrachloropropane D 1,1,2-Trichloropropene C->D - HCl

Hydrolysis

Hydrolysis of tetrachloropropanes is expected to be a slow process but can be forced under certain conditions (e.g., high temperature, presence of a phase-transfer catalyst). The reaction involves the nucleophilic substitution of a chlorine atom by a hydroxyl group.

This compound: The chlorine atoms are on secondary carbons. Steric hindrance might play a role in the rate of nucleophilic attack.

1,1,1,2-Tetrachloropropane: This isomer has one chlorine on a secondary carbon and three on a primary carbon. The C1 carbon, bonded to three chlorine atoms, is highly electrophilic but also sterically hindered. The C2 chlorine is on a secondary carbon.

Predicted Reactivity: The relative rates of hydrolysis are difficult to predict without experimental data. However, geminal dihalides (two halogens on the same carbon) can be more susceptible to hydrolysis to form carbonyl compounds. It is plausible that the -CCl₂- group in this compound or the -CCl₃ group in 1,1,1,2-tetrachloropropane could undergo hydrolysis, although such reactions often require harsh conditions.

Reductive Dehalogenation

Reductive dehalogenation involves the removal of chlorine atoms and their replacement with hydrogen atoms. This can be achieved using reducing agents like zinc dust.

This compound: As a vicinal tetrahaloalkane, it can undergo dehalogenation with zinc dust to form an alkyne.[4][5]

1,1,1,2-Tetrachloropropane: Reductive dehalogenation would likely proceed in a stepwise manner, removing chlorine atoms. The exact products would depend on the reaction conditions.

Predicted Reactivity: Both isomers are expected to undergo reductive dehalogenation. The vicinal arrangement of chlorine atoms in This compound makes it particularly well-suited for dehalogenation to form propyne (B1212725) upon treatment with zinc dust .[4][5]

G cluster_0 This compound cluster_1 1,1,1,2-Tetrachloropropane A This compound B Propyne A->B + Zn - 2ZnCl₂ C 1,1,1,2-Tetrachloropropane D Stepwise Reduction Products C->D + Zn

Experimental Protocols

The following is a representative experimental protocol for comparing the dehydrochlorination rates of this compound and 1,1,1,2-tetrachloropropane. This protocol is intended as a starting point and may require optimization.

Objective: To compare the relative rates of dehydrochlorination of this compound and 1,1,1,2-tetrachloropropane under basic conditions.
Materials:
  • This compound

  • 1,1,1,2-Tetrachloropropane

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol (anhydrous)

  • Internal standard (e.g., undecane)

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Thermostated reaction vessel with a magnetic stirrer

  • Microsyringes

Procedure:
  • Preparation of Reagents:

    • Prepare a 0.1 M solution of NaOH in anhydrous ethanol.

    • Prepare stock solutions of this compound and 1,1,1,2-tetrachloropropane in ethanol, each containing a known concentration of the internal standard.

  • Reaction Setup:

    • In a thermostated reaction vessel maintained at a constant temperature (e.g., 50 °C), place a known volume of the 0.1 M ethanolic NaOH solution.

    • Allow the solution to equilibrate to the reaction temperature.

  • Reaction Initiation and Monitoring:

    • At time zero, inject a small, known volume of the tetrachloropropane stock solution into the reaction vessel with vigorous stirring.

    • At regular time intervals, withdraw a small aliquot of the reaction mixture using a microsyringe and quench the reaction by adding it to a vial containing a small amount of dilute acid.

    • Analyze the quenched samples by GC-FID to determine the concentration of the remaining tetrachloropropane isomer relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of the tetrachloropropane isomer versus time.

    • The slope of this plot will give the pseudo-first-order rate constant (k') for the dehydrochlorination reaction.

    • Compare the rate constants obtained for the two isomers to determine their relative reactivity.

G A Prepare Reagents B Equilibrate NaOH Solution in Reaction Vessel A->B C Inject Tetrachloropropane Stock Solution B->C D Withdraw and Quench Aliquots at Intervals C->D E Analyze Samples by GC-FID D->E F Plot ln[Reactant] vs. Time and Determine Rate Constant E->F

Conclusion

Based on theoretical principles, 1,1,1,2-tetrachloropropane is predicted to be more reactive towards base-induced dehydrochlorination than this compound due to the increased acidity of its α-proton. In contrast, This compound is expected to be more readily converted to propyne via reductive dehalogenation with zinc . The relative rates of hydrolysis are more difficult to predict without experimental data. The provided experimental protocol offers a framework for researchers to quantitatively assess the reactivity of these two isomers in a controlled laboratory setting. These findings are crucial for professionals in chemical synthesis and drug development who may utilize these compounds as intermediates or building blocks, as their reactivity will dictate the choice of reaction conditions and potential side products.

References

Comparative Guide to Analytical Method Validation for 1,1,2,2-Tetrachloropropane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is paramount to ensure data integrity and regulatory compliance. This guide provides a comparative overview of proposed analytical methods for the quantitative determination of 1,1,2,2-tetrachloropropane, a chlorinated propane (B168953) derivative. Due to a lack of extensive publicly available validated methods specifically for this compound, this guide leverages established methodologies for the closely related and structurally similar compound, 1,1,2,2-tetrachloroethane, as a scientifically sound surrogate for proposing validation parameters. The primary methods discussed are Gas Chromatography coupled with Mass Spectrometry (GC-MS) and Gas Chromatography with an Electron Capture Detector (GC-ECD).

Data Presentation: Comparison of Proposed Analytical Methods

The following table summarizes the anticipated performance characteristics for the validation of GC-MS and GC-ECD methods for the analysis of this compound. These values are extrapolated from validated methods for analogous chlorinated hydrocarbons and serve as a benchmark for method development and validation.

Validation ParameterGC-MS (Proposed)GC-ECD (Proposed)
Linearity (R²) > 0.995> 0.998
Accuracy (% Recovery) 90-110%85-115%
Precision (%RSD) < 15%< 10%
Limit of Detection (LOD) 0.1 - 1.0 µg/L0.01 - 0.1 µg/L
Limit of Quantitation (LOQ) 0.5 - 3.0 µg/L0.05 - 0.5 µg/L
Specificity High (Mass fragment identification)Moderate (Prone to interferences)
Robustness GoodModerate

Experimental Protocols

Detailed methodologies for the proposed key experiments are provided below. These protocols are based on established methods for similar analytes and should be optimized and validated for the specific matrix and instrumentation used.

Proposed Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is proposed for its high specificity and ability to provide confirmatory data through mass spectral analysis.

1. Sample Preparation (Aqueous Matrix):

  • Liquid-Liquid Extraction:

    • To a 100 mL water sample, add a suitable internal standard (e.g., 1,2,3-trichloropropane-d5).

    • Adjust the pH of the sample to neutral (pH 7).

    • Add 10 mL of a suitable extraction solvent (e.g., hexane (B92381) or dichloromethane).

    • Shake vigorously for 2 minutes and allow the layers to separate.

    • Collect the organic layer.

    • Repeat the extraction twice more with fresh solvent.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) and/or Full Scan.

    • Proposed SIM ions for this compound: m/z 145, 109, 83 (to be confirmed with a standard).

3. Validation Parameters to be Assessed:

  • Linearity: Prepare a series of calibration standards of this compound in the extraction solvent over the expected concentration range. Plot the peak area ratio of the analyte to the internal standard against the concentration.

  • Accuracy and Precision: Analyze replicate samples of a known concentration (spiked matrix) at low, medium, and high levels of the calibration range.

  • LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Specificity: Analyze blank matrix samples and samples spiked with potentially interfering compounds to ensure no co-eluting peaks interfere with the analyte of interest. The mass spectrum provides a high degree of specificity.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., GC oven temperature, flow rate) on the results.

Proposed Method 2: Gas Chromatography with Electron Capture Detector (GC-ECD)

This method is proposed as a highly sensitive alternative for trace-level quantification of halogenated compounds.

1. Sample Preparation:

  • Follow the same liquid-liquid extraction procedure as described for the GC-MS method.

2. GC-ECD Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System with a micro-ECD or equivalent.

  • Column: DB-624 (30 m x 0.32 mm ID, 1.8 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 45°C, hold for 1 minute.

    • Ramp: 12°C/min to 180°C.

    • Hold for 5 minutes.

  • Carrier Gas: Nitrogen or Argon/Methane at a constant flow of 1.5 mL/min.

  • Detector Temperature: 300°C.

  • Makeup Gas: As per instrument manufacturer's recommendation.

3. Validation Parameters to be Assessed:

  • The validation parameters (Linearity, Accuracy, Precision, LOD, LOQ, Specificity, and Robustness) should be assessed using the same principles as described for the GC-MS method. Specificity will be based on the retention time of the analyte.

Mandatory Visualization

The following diagrams illustrate the general workflows and logical relationships in the validation of analytical methods for this compound.

Analytical_Method_Validation_Workflow cluster_planning Planning & Development cluster_validation Method Validation cluster_documentation Documentation & Implementation Define_Objective Define Analytical Objective Select_Method Select Method (GC-MS or GC-ECD) Define_Objective->Select_Method Develop_Protocol Develop Draft Protocol Select_Method->Develop_Protocol Specificity Specificity Develop_Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Validation_Report Prepare Validation Report Robustness->Validation_Report SOP Standard Operating Procedure (SOP) Validation_Report->SOP Routine_Use Implement for Routine Use SOP->Routine_Use

General workflow for analytical method validation.

GC_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data_processing Data Processing & Reporting Sample_Collection Aqueous Sample Collection Internal_Std Spike with Internal Standard Sample_Collection->Internal_Std Extraction Liquid-Liquid Extraction Internal_Std->Extraction Concentration Extract Concentration Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (MS or ECD) Separation->Detection Peak_Integration Peak Integration & Identification Detection->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Report Generate Report Quantification->Report

"spectroscopic differentiation of tetrachloropropane isomers"

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Spectroscopic Differentiation of Tetrachloropropane Isomers

For researchers, scientists, and professionals in drug development, the unambiguous identification of isomers is a critical step in chemical synthesis and analysis. The seven structural isomers of tetrachloropropane (C₃H₄Cl₄) present a unique analytical challenge due to their identical molecular weight and elemental composition. This guide provides a detailed comparison of these isomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The information herein is compiled from publicly available experimental data to facilitate the differentiation of these closely related compounds.

Spectroscopic Data Comparison

¹H NMR Spectroscopy Data

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), and coupling constants (J) are diagnostic for each isomer.

IsomerChemical Shift (δ) [ppm]Multiplicity
1,1,1,2-Tetrachloropropane ~4.6Quartet
~2.2Doublet
1,1,1,3-Tetrachloropropane ~3.6Triplet
~2.9Triplet
1,1,2,2-Tetrachloropropane ~6.0Singlet
~2.5Singlet
1,1,2,3-Tetrachloropropane ~5.9Doublet of doublets
~4.4Multiplet
~4.0Multiplet
1,1,3,3-Tetrachloropropane ~6.2Triplet
~3.5Triplet
1,2,2,3-Tetrachloropropane [1][2]~4.13Singlet
¹³C NMR Spectroscopy Data

¹³C NMR spectroscopy distinguishes the different carbon environments within the molecule. The number of unique signals and their chemical shifts are key identifiers.

IsomerChemical Shift (δ) [ppm]
1,1,1,2-Tetrachloropropane [3]~98, ~68, ~25
1,1,1,3-Tetrachloropropane [4]~95, ~53, ~48
This compound ~85, ~75, ~30
1,1,2,3-Tetrachloropropane [5]~80, ~70, ~50
1,1,3,3-Tetrachloropropane ~78, ~55, ~45
1,2,2,3-Tetrachloropropane [6]~88, ~55
Infrared (IR) Spectroscopy Data

IR spectroscopy probes the vibrational modes of molecules. The presence or absence of characteristic absorption bands, particularly in the fingerprint region (below 1500 cm⁻¹), can be used for differentiation.

IsomerKey IR Absorption Bands (cm⁻¹)
1,1,1,2-Tetrachloropropane [7]C-H stretch (~2900-3000), C-Cl stretch (~600-800)
1,1,1,3-Tetrachloropropane [4]C-H stretch (~2900-3000), C-Cl stretch (~600-800)
This compound [8]C-H stretch (~2950-3050), C-Cl stretch (~650-850)
1,1,2,3-Tetrachloropropane [9]C-H stretch (~2900-3000), C-Cl stretch (~600-800)
1,1,3,3-Tetrachloropropane C-H stretch (~2900-3000), C-Cl stretch (~600-800)
1,2,2,3-Tetrachloropropane [6]C-H stretch (~2950-3050), C-Cl stretch (~650-850)
Mass Spectrometry Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragments. The fragmentation pattern is unique to each isomer's structure.

IsomerKey Mass-to-Charge Ratios (m/z)
1,1,1,2-Tetrachloropropane [10]145, 109, 110
1,1,1,3-Tetrachloropropane [4]145, 109
This compound [8]114, 99
1,1,2,3-Tetrachloropropane 111, 113, 75
1,1,3,3-Tetrachloropropane 111, 113, 75
1,2,2,3-Tetrachloropropane [6]131, 133, 49

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of tetrachloropropane isomers. Instrument parameters may need to be optimized for specific samples and equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the tetrachloropropane isomer in 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (0 ppm).

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Spectral Width: 0 to 150 ppm.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation: As tetrachloropropanes are liquids at room temperature, prepare a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Scan Range: 4000 to 400 cm⁻¹.

    • Number of Scans: 16-32 scans for a good signal-to-noise ratio.

    • Resolution: 4 cm⁻¹.

  • Data Analysis: Identify the major absorption bands and compare the fingerprint region (1500-400 cm⁻¹) of the unknown isomer to reference spectra.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample via a gas chromatograph (GC-MS) for separation of any potential impurities and direct introduction into the mass spectrometer.

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis:

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-250.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak (and its isotopic pattern characteristic of four chlorine atoms) and the major fragment ions. Compare the fragmentation pattern to a spectral library.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for the spectroscopic differentiation of an unknown tetrachloropropane isomer.

Spectroscopic_Differentiation_Workflow Workflow for Tetrachloropropane Isomer Differentiation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry nmr_sample Prepare Sample in CDCl3 h1_nmr Acquire ¹H NMR Spectrum nmr_sample->h1_nmr c13_nmr Acquire ¹³C NMR Spectrum nmr_sample->c13_nmr nmr_analysis Analyze Chemical Shifts, Multiplicities, and Number of Signals h1_nmr->nmr_analysis c13_nmr->nmr_analysis conclusion Identify Isomer by Comparing Data to Reference Spectra nmr_analysis->conclusion ir_sample Prepare Neat Liquid Film ir_acquire Acquire FTIR Spectrum ir_sample->ir_acquire ir_analysis Analyze Fingerprint Region and Functional Group Frequencies ir_acquire->ir_analysis ir_analysis->conclusion ms_sample Introduce Sample via GC ms_acquire Acquire EI Mass Spectrum ms_sample->ms_acquire ms_analysis Analyze Molecular Ion and Fragmentation Pattern ms_acquire->ms_analysis ms_analysis->conclusion start Unknown Tetrachloropropane Isomer start->nmr_sample start->ir_sample start->ms_sample

Caption: Logical workflow for isomer differentiation.

By systematically applying these spectroscopic techniques and comparing the resulting data with the provided reference tables, researchers can confidently differentiate between the various tetrachloropropane isomers.

References

A Comparative Guide to Assessing Cross-Reactivity of Halogenated Hydrocarbons in Chemical Assays with a Focus on 1,1,2,2-Tetrachloropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies relevant to the detection of 1,1,2,2-Tetrachloropropane and discusses the critical concept of cross-reactivity in chemical assays. Due to a lack of specific published data on the cross-reactivity of this compound, this document outlines the principles of cross-reactivity, compares analytical methods to mitigate such interferences, and provides a generalized protocol for evaluating the cross-reactivity of this and other structurally related compounds.

Understanding Cross-Reactivity in Chemical Assays

Cross-reactivity is a phenomenon where a chemical assay designed to detect a specific analyte also responds to other, structurally similar compounds.[1][2] This can lead to false-positive results or inaccurate quantification. In the context of drug development and toxicology, understanding the potential for cross-reactivity is crucial for the validation of any new chemical entity or for monitoring environmental contaminants. Immunoassays, which rely on the binding of an antibody to a target molecule, are particularly susceptible to cross-reactivity from structurally related molecules.[1][2][3]

Comparison of Analytical Methods for Halogenated Hydrocarbons

The choice of analytical method is critical in minimizing interferences. For compounds like this compound, chromatographic techniques coupled with mass spectrometry are the gold standard due to their high specificity and sensitivity. The following table compares common analytical methods.

Analytical Method Principle Specificity Potential for Cross-Reactivity Common Applications
Immunoassay Antibody-antigen bindingModerate to LowHigh, especially with structurally similar compounds.[1][2]Rapid screening for classes of drugs or compounds.[3]
Gas Chromatography-Mass Spectrometry (GC/MS) Separation by boiling point and partitioning to a stationary phase, followed by mass-based detection.Very HighVery Low; co-eluting compounds with the same mass fragments can interfere but is rare with high-resolution MS.Confirmatory testing, identification and quantification of volatile and semi-volatile organic compounds.[4][5]
Purge and Trap GC/MS Inert gas is bubbled through a sample to extract volatile organic compounds (VOCs), which are then trapped and analyzed by GC/MS.Very HighVery Low; enhances sensitivity for VOCs in water.[5]Analysis of VOCs like chlorinated hydrocarbons in drinking water.[5][6]
Solid-Phase Microextraction (SPME)-GC/MS A coated fiber extracts analytes from a sample, which are then thermally desorbed into the GC/MS.Very HighVery Low.Analysis of volatile and semi-volatile compounds in biological and environmental matrices.[4]

Generalized Experimental Protocol for Assessing Cross-Reactivity

To evaluate the cross-reactivity of this compound in a specific chemical assay (e.g., a newly developed immunoassay), the following generalized protocol can be adapted. This protocol is based on standard practices for validating the specificity of such assays.

Objective: To determine the percentage of cross-reactivity of potentially interfering compounds with the this compound assay.

Materials:

  • This compound standard

  • Potentially cross-reacting compounds (e.g., other chlorinated propanes, butanes, and related solvents)

  • Assay-specific reagents (e.g., antibodies, enzyme conjugates, substrates)

  • Assay buffer

  • Microplates or reaction vessels

  • Plate reader or appropriate detector

Procedure:

  • Preparation of Standard Curve: Prepare a series of dilutions of the this compound standard in the assay buffer to generate a standard curve. The concentrations should span the expected dynamic range of the assay.

  • Assay Performance: Run the assay with these standards according to the manufacturer's or laboratory's established protocol to determine the 50% inhibition concentration (IC50) or the concentration that gives a mid-range signal.

  • Preparation of Potential Cross-Reactants: Prepare stock solutions of each potential cross-reacting compound in an appropriate solvent and then create a series of dilutions in the assay buffer.

  • Cross-Reactivity Testing: Run the assay with the dilutions of the potential cross-reactants.

  • Data Analysis:

    • Determine the IC50 for each of the tested compounds.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Potential Cross-Reactant) x 100

Workflow for Cross-Reactivity Assessment

G cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis prep_target Prepare Target Analyte Standard (this compound) run_std_curve Generate Standard Curve with Target Analyte prep_target->run_std_curve prep_interferent Prepare Potential Interferent Standards run_interferent Test Interferent Standards in Assay prep_interferent->run_interferent det_ic50_target Determine IC50 of Target Analyte run_std_curve->det_ic50_target calc_cr Calculate % Cross-Reactivity det_ic50_target->calc_cr det_ic50_interferent Determine IC50 of Interferents run_interferent->det_ic50_interferent det_ic50_interferent->calc_cr report Report Findings calc_cr->report

Caption: Workflow for determining the cross-reactivity of a compound in a chemical assay.

Experimental Protocols for Specific Analytical Methods

While a specific protocol for a this compound cross-reactivity assay is not available, established methods for detecting related compounds in various matrices are well-documented. These methods are designed for high specificity and serve as a benchmark for comparison.

1. Purge and Trap Gas Chromatography/Mass Spectrometry (GC/MS) for Volatile Organic Compounds in Water (Adapted from EPA Method 524.2) [5]

This method is designed to quantify volatile organic compounds (VOCs) in drinking water and is applicable to this compound.

  • Sample Collection: Collect samples in 40 mL vials with no headspace. If residual chlorine is present, add a quenching agent like ascorbic acid.[5]

  • Purging: An inert gas is purged through the water sample. The VOCs are transferred from the aqueous phase to the vapor phase.

  • Trapping: The vapor is passed through a sorbent trap where the VOCs are retained.

  • Desorption and Analysis: The trap is heated, and the VOCs are backflushed with an inert gas onto a GC column. The compounds are separated by the GC and detected by a mass spectrometer. Identification is based on retention time and the resulting mass spectrum.[5]

Logical Diagram of Purge and Trap GC/MS

G sample Aqueous Sample (e.g., Drinking Water) purge Purge with Inert Gas sample->purge VOCs move to vapor phase trap Sorbent Trap purge->trap VOCs are trapped desorb Thermal Desorption trap->desorb gc Gas Chromatograph (Separation) desorb->gc ms Mass Spectrometer (Detection & Identification) gc->ms data Data Analysis ms->data

Caption: Simplified workflow of the Purge and Trap GC/MS analytical method.

2. NIOSH Method 1019 for 1,1,2,2-Tetrachloroethane in Air [7]

This method, though for a related compound, illustrates the principles of air sampling and analysis that would be applicable to this compound.

  • Sampling: A known volume of air is drawn through a glass tube containing activated charcoal to adsorb the analyte.

  • Sample Preparation: The charcoal is transferred to a vial, and the analyte is desorbed using carbon disulfide.

  • Analysis: The sample is analyzed by GC with a flame ionization detector (FID).

  • Calibration: A calibration curve is prepared using standard solutions of the analyte in carbon disulfide.[7]

Conclusion

While direct experimental data on the cross-reactivity of this compound is currently lacking, this guide provides a framework for researchers to approach this issue. By understanding the principles of cross-reactivity and employing highly specific analytical methods like GC/MS, scientists can ensure the accurate and reliable detection of this compound. For screening assays where speed is prioritized over specificity, a thorough validation, as outlined in the generalized cross-reactivity protocol, is essential to characterize and control for potential interferences from structurally similar compounds. The adoption of these rigorous analytical practices is fundamental to producing high-quality, reproducible data in research and development.

References

Comparative Toxicity of Tetrachloropropane Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicity of various tetrachloropropane isomers. The information is compiled from publicly available safety data sheets and toxicological reports. Direct comparative studies under uniform experimental conditions are limited; therefore, the data presented should be interpreted with consideration of potential variations in experimental methodologies.

Quantitative Toxicity Data

The following table summarizes the available acute toxicity data for several tetrachloropropane isomers. The median lethal dose (LD50) is a common measure of acute toxicity, representing the dose at which 50% of the test subjects are expected to die.

IsomerCAS NumberChemical StructureAcute Toxicity (LD50/LC50)SpeciesRoute of AdministrationReference
1,1,1,3-Tetrachloropropane 1070-78-6Cl3CCH2CHCl2LD50: 490 mg/kgRatOral[1]
LCLo: 4700 ppm/6HRatInhalation[1]
1,1,2,2-Tetrachloropropane 13116-60-4CH3CCl2CHCl2No specific LD50 value found in the provided search results. Classified as a possible human carcinogen.--[2]
1,1,2,3-Tetrachloropropane 18495-30-2CH2ClCHClCCl2HHarmful if swallowed (GHS Category 4). No specific LD50 value found.-Oral[3]
1,2,2,3-Tetrachloropropane 13116-53-5CH2ClCCl2CH2ClHarmful if swallowed, in contact with skin, or if inhaled (GHS Category 4). No specific LD50 values found.-Oral, Dermal, Inhalation[4]
1,1,1,2-Tetrachloropropane 812-03-3CCl3CH(Cl)CH3No specific toxicity data found.--[5][6][7]
1,1,3,3-Tetrachloropropane 1653-17-4CHCl2CH2CHCl2No specific toxicity data found.--[4]

Note: The absence of a specific LD50 value does not imply a lack of toxicity. The GHS classifications indicate significant health hazards.

Experimental Protocols

The acute toxicity values presented in this guide are typically determined using standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD) or the U.S. Environmental Protection Agency (EPA). While specific details for each cited study are not available, the following represents a generalized experimental protocol for determining acute oral toxicity (LD50).

General Protocol for Acute Oral Toxicity Study (Based on OECD Guideline 420)

This protocol is a fixed-dose procedure designed to assess the acute oral toxicity of a substance.

1. Test Animals:

  • Species: Healthy, young adult rats (Sprague-Dawley or Wistar strains are common) are typically used.[8][9]

  • Sex: Generally, females are used as they are often slightly more sensitive.[9]

  • Housing: Animals are housed in controlled environments with regulated temperature (22 ± 3°C), humidity (30-70%), and a 12-hour light/dark cycle.[10] They have access to standard laboratory diet and drinking water.[8][10]

2. Administration of the Test Substance:

  • Route: The test substance is administered orally via gavage.[11]

  • Dose Levels: A stepwise procedure using fixed doses (e.g., 5, 50, 300, 2000 mg/kg body weight) is employed.[11] The starting dose is selected based on a preliminary sighting study.[11]

  • Vehicle: The substance may be administered neat or dissolved/suspended in a suitable vehicle (e.g., corn oil, water).[8]

3. Observation Period:

  • Animals are observed for a total of 14 days.[12]

  • Clinical Observations: Detailed observations for signs of toxicity are made shortly after dosing and at least once daily thereafter.[12] Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.[13]

  • Body Weight: Animals are weighed before administration of the substance and at least weekly thereafter.[13]

4. Necropsy:

  • All animals are subjected to a gross necropsy at the end of the 14-day observation period.[14]

5. Data Analysis:

  • The LD50 is determined based on the dose at which mortality is observed.[12] Statistical methods, such as the Up-and-Down Procedure, may be used to calculate the LD50 with a confidence interval.[15]

Potential Mechanisms of Toxicity and Metabolism

The toxicity of chlorinated propanes is often linked to their metabolism. Two key pathways involved are oxidation by cytochrome P450 (CYP) enzymes and conjugation with glutathione (B108866) (GSH).[16][17][18]

  • Cytochrome P450 (CYP) Metabolism: CYP enzymes, primarily in the liver, can metabolize tetrachloropropanes through hydroxylation and dechlorination.[2][19] This process can sometimes lead to the formation of reactive metabolites that can cause cellular damage.[16]

  • Glutathione (GSH) Conjugation: Glutathione S-transferases (GSTs) can catalyze the conjugation of tetrachloropropanes with glutathione.[18] While often a detoxification pathway, this can also lead to the formation of toxic metabolites, particularly in the kidney.[20][21]

Visualizing a Potential Metabolic Pathway

The following diagram illustrates a generalized metabolic pathway for chlorinated hydrocarbons, which may be applicable to tetrachloropropane isomers.

Toxicity_Pathway cluster_0 Phase I Metabolism (Oxidation) cluster_1 Phase II Metabolism (Conjugation) cluster_2 Cellular Effects TCP Tetrachloropropane Isomer CYP450 Cytochrome P450 Enzymes TCP->CYP450 Oxidation Reactive_Metabolites Reactive Metabolites (e.g., epoxides, aldehydes) CYP450->Reactive_Metabolites GST Glutathione S-Transferase (GST) Reactive_Metabolites->GST Cellular_Damage Cellular Damage (e.g., DNA adducts, protein damage) Reactive_Metabolites->Cellular_Damage GSH Glutathione (GSH) GSH->GST GSH_Conjugate GSH Conjugate GST->GSH_Conjugate Toxicity Toxicity (Hepatotoxicity, Nephrotoxicity) GSH_Conjugate->Toxicity Further Metabolism & Bioactivation Cellular_Damage->Toxicity

References

A Researcher's Guide to Selecting the Optimal GC Column for Tetrachloropropane Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise separation and quantification of tetrachloropropane isomers are critical for ensuring product purity, understanding reaction mechanisms, and conducting toxicological assessments. The choice of a gas chromatography (GC) column is paramount in achieving the desired resolution of these closely related compounds. This guide provides an objective comparison of three commonly used GC columns with different stationary phase polarities—DB-5 (non-polar), Rtx-1701 (mid-polar), and SUPELCOWAX 10 (polar)—and offers supporting data and experimental protocols to inform your selection.

The separation of tetrachloropropane isomers, which often have very similar boiling points, presents a significant analytical challenge. The differential interaction of these isomers with the GC column's stationary phase is the key to achieving successful separation. This interaction is primarily governed by the polarity of the stationary phase.

Comparative Performance of GC Columns

The selection of a GC column for the separation of tetrachloropropane isomers is a balance between achieving adequate resolution and maintaining reasonable analysis times. Non-polar columns separate primarily based on boiling point, which can be challenging for isomers. Mid-polarity columns introduce dipole-dipole interactions, which can enhance selectivity for halogenated compounds.[1] Polar columns offer the strongest interactions with polar analytes, but may not be optimal for these less polar halogenated hydrocarbons.

Based on established chromatographic principles and available data for related compounds, the following table summarizes the expected performance of the three column types for the separation of tetrachloropropane isomers.

GC ColumnStationary PhasePolaritySeparation PrincipleExpected Performance for Tetrachloropropane Isomers
DB-5 (5%-Phenyl)-methylpolysiloxaneNon-PolarBoiling Point, van der Waals forcesLimited resolution of isomers with close boiling points. Elution order predictable from Kovats retention indices.
Rtx-1701 14% Cyanopropylphenyl-methylpolysiloxaneMid-PolarBoiling Point, Dipole-Dipole interactionsRecommended for Isomer Separation. Enhanced selectivity and resolution due to specific interactions with chlorine atoms.[1]
SUPELCOWAX 10 Polyethylene Glycol (PEG)PolarHydrogen Bonding, Dipole-Dipole interactionsMay provide unique selectivity but could lead to longer retention times and potential peak broadening for these non-polar analytes.
Quantitative Data: Kovats Retention Indices

Kovats retention indices (RI) are a standardized method for reporting gas chromatographic retention data. The following table presents the experimentally determined Kovats RI for several tetrachloropropane isomers on a standard non-polar phase, which is representative of a DB-5 column. A smaller difference in RI values suggests a more challenging separation on this type of column.

IsomerCAS NumberKovats Retention Index (Non-Polar Phase)
1,1,1,3-Tetrachloropropane1070-78-6921[2]
1,2,2,3-Tetrachloropropane13116-53-5963.9[3]
1,1,2,2-Tetrachloropropane13116-60-41025.4[4]

Experimental Protocols

The following are representative experimental protocols for the analysis of tetrachloropropane isomers by GC. These can be used as a starting point for method development.

Method 1: General Screening using a Mid-Polarity Column (e.g., Rtx-1701)

This method is recommended for the best overall separation of tetrachloropropane isomers.

  • Column: Rtx-1701, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Oven Program:

    • Initial Temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C

    • Hold: 5 minutes at 200°C

  • Injector: Split/Splitless, 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Detector: Electron Capture Detector (ECD) or Mass Spectrometer (MS)

    • ECD Temperature: 300°C

    • MS Transfer Line: 280°C

    • MS Source: 230°C

    • Scan Range: 40-250 amu

Method 2: Analysis on a Non-Polar Column (e.g., DB-5)

This method is suitable for samples where isomers are known to have significantly different boiling points or for confirmation of identity based on retention index.

  • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Oven Program:

    • Initial Temperature: 45°C, hold for 2 minutes

    • Ramp: 8°C/min to 180°C

    • Hold: 5 minutes at 180°C

  • Injector: Split/Splitless, 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Detector: ECD or MS (temperatures and scan range as in Method 1)

Method 3: Analysis on a Polar Column (e.g., SUPELCOWAX 10)

This method can be used for confirmatory analysis or if specific isomers are not resolved on mid- or non-polar columns.

  • Column: SUPELCOWAX 10, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow at 1.5 mL/min

  • Oven Program:

    • Initial Temperature: 60°C, hold for 3 minutes

    • Ramp: 12°C/min to 220°C

    • Hold: 10 minutes at 220°C

  • Injector: Split/Splitless, 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Detector: ECD or MS (temperatures and scan range as in Method 1)

Visualizing the Workflow and Logic

To aid in understanding the experimental process and the decision-making for column selection, the following diagrams are provided.

GC_Workflow Experimental Workflow for Tetrachloropropane Isomer Analysis cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample containing Tetrachloropropane Isomers Dilution Dilute in appropriate solvent (e.g., Hexane) Sample->Dilution Injection Inject 1 µL into GC Dilution->Injection Standard Prepare Calibration Standards Separation Chromatographic Separation (Column Evaluation) Injection->Separation Detection Detection (ECD or MS) Separation->Detection Chromatogram Acquire Chromatogram Detection->Chromatogram Integration Peak Integration and Identification Chromatogram->Integration Quantification Quantification using Calibration Curve Integration->Quantification

A streamlined workflow for the GC analysis of tetrachloropropane isomers.

Column_Selection_Logic Logical Flow for GC Column Selection Start Need to separate Tetrachloropropane Isomers IsomerResolution Is high resolution of all isomers critical? Start->IsomerResolution BoilingPoints Are boiling points significantly different? IsomerResolution->BoilingPoints No MidPolar Use Mid-Polarity Column (e.g., Rtx-1701) IsomerResolution->MidPolar Yes BoilingPoints->MidPolar No NonPolar Use Non-Polar Column (e.g., DB-5) BoilingPoints->NonPolar Yes Confirmation Is confirmatory analysis on a different phase needed? MidPolar->Confirmation NonPolar->Confirmation Polar Consider Polar Column (e.g., SUPELCOWAX 10) Confirmation->Polar Yes End Analysis Complete Confirmation->End No Polar->End

A decision tree to guide the selection of an appropriate GC column.

References

A Comparative Guide to Inter-Laboratory Validation of 1,1,2,2-Tetrachloropropane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies suitable for the determination of 1,1,2,2-tetrachloropropane, a compound of interest in environmental monitoring and toxicology. While a dedicated inter-laboratory validation study for this compound is not publicly available, this document outlines established methods for analogous volatile organic compounds (VOCs) and provides a framework for their validation. The information presented here is intended to assist researchers in selecting and validating an appropriate analytical method for their specific needs.

Introduction to this compound

This compound is a halogenated hydrocarbon with the molecular formula C₃H₄Cl₄.[1][2][3] Its chemical structure and properties suggest that analytical methods developed for other volatile chlorinated hydrocarbons can be adapted for its quantification. The choice of method will depend on the matrix (e.g., water, soil, air), the required sensitivity, and the available instrumentation.

Comparative Analytical Methodologies

The most common and appropriate methods for the analysis of volatile organic compounds like this compound are based on gas chromatography (GC) coupled with various detection systems. The primary difference between the methods lies in the sample introduction technique.

MethodPrincipleTypical AnalytesAdvantagesDisadvantages
Purge and Trap GC/MS (e.g., EPA Method 524.2) An inert gas is bubbled through the aqueous sample, stripping the volatile compounds which are then trapped on a sorbent material. The trap is heated to desorb the compounds onto the GC column. Mass spectrometry (MS) provides definitive identification.[4]Volatile organic compounds in water.[4][5]High sensitivity, excellent for trace analysis in water, provides structural confirmation.More complex instrumentation, potential for carryover between samples.
Headspace GC/MS or GC-FID A sample is placed in a sealed vial and heated to allow volatile compounds to partition into the headspace gas. A portion of the headspace is then injected into the GC. Flame Ionization Detection (FID) is a common alternative to MS.Volatile organic compounds in solid and liquid matrices.Simple, robust, less matrix interference than direct injection.Less sensitive than purge and trap for water analysis.
Sorbent Desorption GC-FID (e.g., NIOSH 1019, 2562) Air is drawn through a tube containing a solid sorbent (e.g., charcoal, Anasorb CMS) to trap the analytes. The analytes are then desorbed using a solvent (e.g., carbon disulfide) and a portion of the solvent is injected into the GC.[6][7]Volatile organic compounds in air.Well-established for occupational hygiene monitoring, good for a wide range of VOCs.Use of hazardous solvents, potential for breakthrough if sampling volume is too high.

Framework for Inter-Laboratory Validation

An inter-laboratory validation study is essential to assess the ruggedness and transferability of an analytical method. The key performance parameters to be evaluated are outlined in standards such as ISO 5725.[8]

ParameterDescriptionAcceptance Criteria (Example)
Accuracy (Bias) The closeness of the mean of a set of results to the true or accepted reference value.Recovery of 80-120% for spiked samples.
Precision (Repeatability & Reproducibility) The closeness of agreement between independent test results obtained under stipulated conditions. Repeatability (sr) is within-laboratory precision, while reproducibility (sR) is between-laboratory precision.[9]Relative Standard Deviation (RSD) < 15% for repeatability and < 25% for reproducibility.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1 or the lowest point on the calibration curve with acceptable precision and accuracy.
Linearity The ability of the method to elicit test results which are directly proportional to the concentration of analyte in samples within a given range.Correlation coefficient (r²) > 0.995 for the calibration curve.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in parameters like temperature, flow rate, etc.

Experimental Protocols

Method 1: Purge and Trap Gas Chromatography/Mass Spectrometry (Adapted from EPA Method 524.2)

This method is suitable for the analysis of this compound in water samples.

1. Sample Preparation:

  • Collect water samples in 40 mL vials with zero headspace.

  • If residual chlorine is present, add a quenching agent like ascorbic acid.

  • Store samples at 4°C until analysis.[5]

2. Instrument Setup:

  • Purge and Trap System:

    • Purge gas: Helium at 40 mL/min for 11 minutes.

    • Trap: Standard Vocarb 3000 or equivalent.

    • Desorption: 250°C for 2 minutes.

  • Gas Chromatograph:

    • Column: 60 m x 0.25 mm ID, 1.4 µm film thickness DB-624 or equivalent.

    • Oven Program: 35°C (hold 5 min), ramp to 180°C at 8°C/min, hold 5 min.

  • Mass Spectrometer:

    • Scan range: 35-300 amu.

    • Acquisition mode: Full scan or Selected Ion Monitoring (SIM) for higher sensitivity.

3. Calibration:

  • Prepare a stock solution of this compound in methanol.

  • Create a series of calibration standards in reagent water by spiking with the stock solution. A typical range would be 0.5 to 50 µg/L.

  • Include internal standards (e.g., fluorobenzene) and surrogates (e.g., 1,2-dichlorobenzene-d4) in all standards and samples.[4]

4. Analysis:

  • Introduce a 5 or 25 mL aliquot of the sample into the purging vessel.

  • Add internal standards and surrogates.

  • Initiate the purge and trap cycle.

  • Acquire and process the data.

Method 2: Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID)

This method is suitable for the analysis of this compound in water and soil/sludge samples.

1. Sample Preparation:

  • Water: Place a known volume (e.g., 10 mL) of the sample into a 20 mL headspace vial.

  • Soil/Sludge: Place a known weight (e.g., 5 g) of the sample into a 20 mL headspace vial and add a known volume of reagent water.

  • Add a matrix modifying salt (e.g., sodium sulfate) to enhance partitioning into the headspace.

  • Seal the vials immediately.

2. Instrument Setup:

  • Headspace Autosampler:

    • Vial equilibration temperature: 85°C.

    • Equilibration time: 30 minutes.

    • Loop temperature: 100°C.

    • Transfer line temperature: 110°C.

  • Gas Chromatograph:

    • Column: Similar to the purge and trap method.

    • Oven Program: Isothermal at 120°C or a temperature ramp depending on the complexity of the sample.

  • Detector:

    • Flame Ionization Detector (FID) at 250°C.

3. Calibration:

  • Prepare calibration standards in the same matrix as the samples (e.g., reagent water for water analysis).

  • Transfer aliquots of the standards to headspace vials and treat them the same as the samples.

4. Analysis:

  • Place the sample and standard vials in the headspace autosampler.

  • Start the automated sequence.

  • Identify and quantify the this compound peak based on retention time and the calibration curve.

Visualizing the Workflow

PurgeAndTrapWorkflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Water Sample Vial 40 mL Vial Sample->Vial Preserve Preservation (if needed) Vial->Preserve Store Store at 4°C Preserve->Store Purge Purge with He Store->Purge Trap Trap on Sorbent Purge->Trap Desorb Thermal Desorption Trap->Desorb GC GC Separation Desorb->GC MS MS Detection GC->MS Identify Peak Identification MS->Identify Quantify Quantification Identify->Quantify Report Report Results Quantify->Report

Caption: Workflow for Purge and Trap GC/MS analysis of this compound in water.

HeadspaceWorkflow cluster_sample_prep_hs Sample Preparation cluster_analysis_hs Instrumental Analysis cluster_data_hs Data Processing SampleHS Sample (Water/Soil) VialHS Headspace Vial SampleHS->VialHS Salt Add Salt VialHS->Salt Seal Seal Vial Salt->Seal Equilibrate Equilibrate and Heat Seal->Equilibrate Inject Inject Headspace Gas Equilibrate->Inject GCHS GC Separation Inject->GCHS FID FID Detection GCHS->FID IdentifyHS Peak Identification FID->IdentifyHS QuantifyHS Quantification IdentifyHS->QuantifyHS ReportHS Report Results QuantifyHS->ReportHS

References

Comparative Guide to Reference Standards for 1,1,2,2-Tetrachloropropane and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. A cornerstone of achieving this precision lies in the use of high-quality reference standards. This guide provides a comprehensive comparison of commercially available reference standards for 1,1,2,2-Tetrachloropropane and its isomers, offering a detailed look at their specifications and the analytical methodologies for their use.

Comparison of Commercially Available Reference Standards

The selection of an appropriate reference standard is critical for ensuring the validity of experimental results. Key parameters to consider include the purity of the substance, its concentration in a given solution, and the certified uncertainty of this concentration. The following table summarizes the quantitative data for reference standards of this compound and its isomers from various suppliers.

Compound NameSupplierCAS NumberPurityConcentrationMatrix/SolventNotes
This compound ChemWhat13116-60-4Not SpecifiedNot Applicable (Neat)Not ApplicableGeneral purpose reagent.
1,1,1,2-Tetrachloropropane PubChem812-03-3Not SpecifiedNot Applicable (Neat)Not ApplicableData aggregated from various sources.
1,2,2,3-Tetrachloropropane (B86103) Sigma-Aldrich13116-53-5Not SpecifiedNot Applicable (Neat)Not ApplicableSold as "AldrichCPR"; analytical data not collected by the supplier.[1]
1,1,2,3-Tetrachloropropane TCI America18495-30-2≥97.0% (GC)Not Applicable (Neat)Not ApplicableAvailable as a neat liquid.

Experimental Protocols for Analysis

The analysis of tetrachloropropane isomers is typically performed using gas chromatography-mass spectrometry (GC-MS) due to the volatile nature of these compounds. The following is a representative experimental protocol synthesized from established methodologies for volatile organic compounds (VOCs).

Objective:

To separate and quantify this compound and its isomers in a given sample matrix using a certified reference standard.

Materials:
  • Reference standards of this compound and its isomers

  • High-purity solvents (e.g., methanol, hexane) for dilution

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for separating volatile halogenated hydrocarbons (e.g., DB-624, Rxi-5ms)

  • Autosampler vials with PTFE-lined septa

  • Standard laboratory glassware

Procedure:
  • Standard Preparation:

    • Prepare a stock solution of the reference standard(s) by accurately weighing a known amount of the neat material and dissolving it in a class A volumetric flask with a suitable high-purity solvent (e.g., methanol).

    • Perform serial dilutions of the stock solution to create a series of calibration standards at different concentration levels.

  • Sample Preparation:

    • The sample preparation will vary depending on the matrix (e.g., water, soil, biological tissue). Common techniques for volatile compounds include:

      • Purge and Trap: For water samples, purge the sample with an inert gas to extract the volatile tetrachloropropanes, which are then trapped on a sorbent material. The trap is subsequently heated to desorb the analytes into the GC-MS system.

      • Headspace Analysis: For solid or liquid samples, equilibrate the sample in a sealed vial at a controlled temperature to allow the volatile compounds to partition into the headspace. A portion of the headspace gas is then injected into the GC-MS.

      • Liquid-Liquid Extraction: For liquid samples, extract the analytes into an immiscible organic solvent. The solvent layer is then concentrated and injected.

  • GC-MS Analysis:

    • Injector: Set the injector temperature to ensure complete volatilization of the analytes (e.g., 250 °C). Use a splitless or split injection mode depending on the expected concentration.

    • Oven Temperature Program: A temperature program is used to separate the isomers. A typical program might be:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: Increase temperature at a rate of 10 °C/minute to 200 °C.

      • Final hold: Hold at 200 °C for 5 minutes.

    • Carrier Gas: Use an inert carrier gas such as helium at a constant flow rate.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Scan mode to identify characteristic fragment ions or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.

      • Mass Range: Scan a mass range appropriate for the parent ion and expected fragments of tetrachloropropane (e.g., m/z 40-200).

  • Data Analysis:

    • Identify the tetrachloropropane isomers in the sample chromatogram by comparing their retention times and mass spectra to those of the certified reference standards.

    • Quantify the concentration of each isomer by constructing a calibration curve from the analysis of the standard solutions and applying it to the peak areas obtained from the sample analysis.

Experimental Workflow and Signaling Pathways

To visualize the logical flow of the analytical process, a diagram of the experimental workflow is provided below.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_results Results StandardPrep Reference Standard Preparation GCMS GC-MS Analysis StandardPrep->GCMS SamplePrep Sample Preparation SamplePrep->GCMS DataAcquisition Data Acquisition GCMS->DataAcquisition PeakIntegration Peak Integration & Identification DataAcquisition->PeakIntegration Quantification Quantification PeakIntegration->Quantification Report Final Report Quantification->Report

Analytical workflow for tetrachloropropane isomer analysis.

This guide serves as a starting point for researchers and scientists working with tetrachloropropane isomers. Due to the limited availability of certified reference materials for all isomers, it is crucial to verify the identity and purity of any standard used and to meticulously validate the analytical method to ensure accurate and defensible results.

References

Safety Operating Guide

Proper Disposal of 1,1,2,2-Tetrachloropropane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of 1,1,2,2-Tetrachloropropane are critical for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this hazardous chemical in compliance with regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is crucial to mitigate the health risks associated with this compound, which can be harmful if inhaled, ingested, or absorbed through the skin.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-impermeable gloves are mandatory.

  • Eye Protection: Wear safety goggles and/or a face shield.

  • Respiratory Protection: In areas with inadequate ventilation, a respirator is essential.

  • Protective Clothing: A lab coat or chemical-resistant apron should be worn.

Work with this compound should always be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The disposal of this compound is regulated as hazardous waste. Adherence to the following procedures is imperative for safe and compliant disposal.

1. Waste Identification and Classification: this compound is a halogenated organic compound and must be treated as hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), it is likely to be classified under the "F" or "U" lists. While a specific waste code for this compound is not explicitly defined, its structural analog, 1,1,2,2-Tetrachloroethane, is assigned the RCRA waste code U209 [1]. Spent solvents containing this chemical may also fall under codes such as F001 or F002 . It is the responsibility of the waste generator to make an accurate hazardous waste determination. Consult with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for definitive classification.

2. Waste Segregation and Collection:

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.

  • Collect liquid waste in a designated, leak-proof, and clearly labeled container. The container must be compatible with chlorinated hydrocarbons.

  • Solid waste contaminated with this compound (e.g., paper towels, gloves, absorbent material) should be collected in a separate, labeled, and sealed container.

3. Container Management:

  • All waste containers must be kept securely closed except when adding waste.

  • Label containers clearly with "Hazardous Waste" and the full chemical name: "this compound." Include the date of initial waste accumulation.

  • Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.

4. Final Disposal: The recommended method for the final disposal of this compound is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing[2]. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

5. Disposal of Contaminated Packaging: Empty containers that held this compound must also be managed as hazardous waste. They should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. The rinsed container can then be recycled, reconditioned, or punctured to render it unusable and disposed of in a sanitary landfill, in accordance with local regulations.

Accidental Spill Response

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure the Area: Alert personnel in the vicinity and restrict access to the spill area.

  • Ventilate: If it is safe to do so, increase ventilation in the area.

  • Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Do not use combustible materials.

  • Collect the Waste: Carefully collect the absorbed material and place it into a suitable, sealed, and labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, collecting all cleaning materials for disposal as hazardous waste.

  • Report the Spill: Report the incident to your institution's EHS department.

Quantitative Data Summary

ParameterValue/GuidelineSource/Regulation
RCRA Waste Code (Anticipated) F001, F002 (as a spent solvent), or a U-listed waste similar to U209.40 CFR Part 261
Primary Disposal Method Controlled IncinerationGeneral guidance for halogenated organic compounds.
Container Rinsing Triple-rinse with solvent; collect rinsate as hazardous waste.Standard practice for hazardous waste containers.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

A Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste (Liquid vs. Solid) B->C H Spill Occurs B->H No D Collect in Labeled, Closed Container C->D E Store in Designated Secondary Containment Area D->E F Arrange for Pickup by Licensed Disposal Contractor E->F G Final Disposal: Controlled Incineration F->G I Follow Spill Response Protocol H->I Yes I->D

Caption: Disposal workflow for this compound.

References

Navigating the Risks: A Safety and Handling Guide for 1,1,2,2-Tetrachloropropane

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is based on data for structurally related chemicals and should be used as a precautionary guide. It is imperative to treat 1,1,2,2-tetrachloropropane as a hazardous substance and to handle it with the utmost care. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Immediate Safety and Hazard Information

Based on analogous chemical data, this compound is anticipated to be a hazardous substance with significant health risks. It is likely harmful if swallowed, in contact with skin, or inhaled, and may cause serious eye and skin irritation.[1][2] Prolonged or repeated exposure can potentially lead to organ damage.

Summary of Potential Hazards
Hazard TypeDescription
Acute Toxicity (Oral, Dermal, Inhalation) Expected to be harmful or toxic if ingested, absorbed through the skin, or inhaled.[1][2]
Skin Corrosion/Irritation Likely to cause skin irritation.[1][2]
Eye Damage/Irritation Likely to cause serious eye irritation.[1][2]
Environmental Hazards May be toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure. The following recommendations are based on best practices for handling hazardous chlorinated hydrocarbons.

PPE Recommendations
Protection TypeSpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields, or a full-face shield.Protects against splashes and vapors.
Skin Protection Chemical-resistant gloves (e.g., Viton®, Butyl rubber), a lab coat, and chemical-resistant clothing. For significant splash potential, impervious clothing such as a chemical suit may be necessary.Prevents skin contact and absorption.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If exposure limits are exceeded or ventilation is inadequate, a full-face respirator with appropriate cartridges should be used.Prevents inhalation of harmful vapors.

Operational Plan: Step-by-Step Handling and Disposal

A systematic approach to handling and disposal minimizes risks and ensures a safe laboratory environment.

Step 1: Preparation and Engineering Controls
  • Consult Safety Resources: Before beginning work, review all available safety information and consult with your institution's EHS department.

  • Ensure Proper Ventilation: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Gather Materials: Assemble all necessary PPE, spill cleanup materials (inert absorbent like vermiculite (B1170534) or sand), and waste containers before handling the chemical.[2]

  • Labeling: Ensure all containers of this compound are clearly labeled with the chemical name and associated hazards.

Step 2: Safe Handling and Use
  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Dispensing: Carefully dispense the required amount of the chemical, avoiding splashes and the generation of aerosols.

  • Avoid Incompatible Materials: Keep away from heat, sparks, open flames, and strong oxidizing agents.[1][2]

  • Maintain Good Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical, even if gloves were worn.[1][2]

Step 3: Storage
  • Container Integrity: Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[1][2]

  • Segregation: Store away from incompatible materials.

  • Secure Location: Keep in a locked or restricted-access area to prevent unauthorized access.

Step 4: Spill and Emergency Procedures
  • Evacuate: In case of a significant spill, evacuate the immediate area and alert colleagues.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use a non-combustible, inert absorbent material to contain the spill.[2]

  • Cleanup: Carefully collect the absorbed material into a suitable, sealed container for disposal.

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water.[1][2]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][2]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[2]

    • Ingestion: Rinse mouth and seek immediate medical attention.[1][2]

Step 5: Disposal
  • Hazardous Waste: this compound and any contaminated materials must be disposed of as hazardous waste.

  • Container Labeling: Place waste in a clearly labeled, sealed container.

  • Follow Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific disposal procedures.[1]

Safe Handling Workflow

prep Step 1: Preparation - Review SDS/Safety Info - Use Fume Hood - Gather PPE & Spill Kit handling Step 2: Handling - Don PPE - Dispense Carefully - Avoid Incompatibles prep->handling storage Step 3: Storage - Tightly Closed Container - Cool, Dry, Ventilated Area - Segregate handling->storage Post-Experiment spill Step 4: Spill/Emergency - Evacuate & Ventilate - Contain with Absorbent - Administer First Aid handling->spill If Spill Occurs disposal Step 5: Disposal - Treat as Hazardous Waste - Use Labeled, Sealed Container - Follow EHS Procedures storage->disposal When No Longer Needed spill->disposal After Cleanup end End disposal->end start Start start->prep

Caption: Workflow for the safe handling of this compound.

References

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